1-Ethynyl-1-cyclohexanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethynylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h1,9H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLFHLNFIHBCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021757 | |
| Record name | 1-Ethynylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White crystalline solid with a slight odor; mp = 30-33 deg C; [Alfa Aesar MSDS] | |
| Record name | Cyclohexanol, 1-ethynyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Ethynylcyclohexanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19361 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.13 [mmHg] | |
| Record name | 1-Ethynylcyclohexanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19361 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
78-27-3, 28652-54-2 | |
| Record name | 1-Ethynylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethynylcyclohexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 1-ethynyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Ethynylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethynylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethynylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYNYLCYCLOHEXANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RV04025EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Ethynyl-1-cyclohexanol synthesis from cyclohexanone and acetylene
An In-depth Technical Guide to the Synthesis of 1-Ethynyl-1-cyclohexanol from Cyclohexanone and Acetylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the pharmaceutical and fine chemical industries.[1] The document delves into the core chemical principles, detailed experimental protocols, safety considerations, and mechanistic insights of the ethynylation of cyclohexanone. By synthesizing information from established literature and practical considerations, this guide aims to equip researchers and professionals with the knowledge to effectively and safely perform this important transformation.
Introduction: The Significance of this compound
This compound (ECX) is a tertiary alkynyl alcohol with significant applications as a synthetic precursor and active metabolite.[2] Its structure, featuring a reactive terminal alkyne and a hydroxyl group, makes it a versatile building block in organic synthesis.[1] Notably, it serves as an intermediate in the production of pharmaceuticals, such as the tranquilizer ethinamate, and various other fine chemicals.[1][2] The molecule's sedative, anticonvulsant, and muscle relaxant properties have also led to its investigation in medicinal chemistry.[2] Furthermore, ECX finds utility as a stabilizer, inhibitor, and corrosion inhibitor in various industrial applications.[1][3]
The Favorskii Reaction: Core Principles of Ethynylation
The synthesis of this compound from cyclohexanone and acetylene is a classic example of the Favorskii reaction . This reaction involves the nucleophilic addition of an acetylide anion to a carbonyl group.[4][5][6]
2.1. Reaction Mechanism
The fundamental steps of the Favorskii reaction in this context are:
-
Deprotonation of Acetylene: A strong base is used to deprotonate the terminal alkyne, acetylene, forming a highly nucleophilic acetylide anion.[4][5] Common bases for this purpose include sodium amide (NaNH₂), potassium hydroxide (KOH), or organometallic reagents like Grignard reagents or n-butyllithium.[1][2][4][7]
-
Nucleophilic Attack: The generated acetylide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.[2][4] This results in the formation of an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is subsequently protonated, typically during an aqueous workup, to yield the final product, this compound.[2]
Caption: Mechanism of the Favorskii Reaction for this compound Synthesis.
Experimental Protocols: A Step-by-Step Guide
Several variations of the Favorskii reaction have been developed for the synthesis of this compound. The choice of base and solvent system significantly influences the reaction conditions, yield, and safety considerations.
3.1. Method 1: Sodium Amide in Liquid Ammonia
This is a widely used and effective method that provides good yields.[7]
Reagents and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a dry ice condenser.
-
Liquid ammonia (approx. 1 L)
-
Sodium metal (23 g, 1 gram-atom)
-
Dry acetylene gas
-
Cyclohexanone (98 g, 1 mole)
-
50% Sulfuric acid
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Condense approximately 1 L of liquid ammonia into the flask.
-
While stirring, pass a rapid stream of dry acetylene into the liquid ammonia.
-
Carefully add 23 g of sodium metal in small pieces over 30 minutes. The blue color of the dissolved sodium should dissipate quickly as sodium acetylide is formed.[7]
-
Reduce the acetylene flow and add 98 g of cyclohexanone dropwise over about one hour.
-
Allow the reaction mixture to stir for an additional hour after the addition is complete.
-
Let the ammonia evaporate overnight in the fume hood.[7]
-
Carefully decompose the solid residue by adding approximately 400 mL of ice and water.
-
Acidify the mixture with 50% sulfuric acid.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the ether by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound.
Table 1: Typical Reaction Parameters for Sodium Amide Method
| Parameter | Value |
| Reactants | Cyclohexanone, Acetylene, Sodium |
| Solvent | Liquid Ammonia |
| Temperature | -33 °C (boiling point of ammonia) |
| Reaction Time | ~2 hours (plus overnight evaporation) |
| Typical Yield | 65-75%[7] |
3.2. Method 2: Potassium Hydroxide in an Organic Solvent
This method avoids the use of liquid ammonia and sodium metal, which can be advantageous in some laboratory settings.
Reagents and Equipment:
-
Pressure-rated reaction vessel (autoclave)
-
Potassium hydroxide (powdered)
-
Cyclohexanone
-
An inert organic solvent (e.g., diethyl ether, methylcyclohexane)[8]
-
Acetylene gas
Procedure:
-
Charge the autoclave with powdered potassium hydroxide, cyclohexanone, and the organic solvent.
-
Purge the vessel with an inert gas (e.g., nitrogen) and then with acetylene.
-
Pressurize the reactor with acetylene to the desired pressure (e.g., up to 10 bar for industrial processes).[9]
-
Heat the mixture to the target temperature (e.g., 30°C) and stir.[8]
-
Monitor the acetylene uptake. The reaction is complete when the absorption of acetylene ceases.[8]
-
Cool the reactor, vent the excess acetylene, and purge with an inert gas.
-
Quench the reaction mixture with water.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over a suitable drying agent.
-
Remove the solvent and purify the product by vacuum distillation.
Table 2: Typical Reaction Parameters for KOH Method
| Parameter | Value |
| Reactants | Cyclohexanone, Acetylene, Potassium Hydroxide |
| Solvent | Diethyl ether, Methylcyclohexane |
| Temperature | 30-40 °C |
| Pressure | Atmospheric to 10 bar |
| Reaction Time | 4-6 hours |
| Typical Yield | Varies with conditions |
Safety and Hazard Mitigation: A Critical Overview
The synthesis of this compound involves several significant hazards that must be carefully managed.
4.1. Acetylene Handling
Acetylene is a highly flammable and potentially explosive gas, especially under pressure.[9][10]
-
Pressure Limitation: Never use acetylene at pressures above 15 psig (1 bar gauge) in non-specialized equipment, as it can decompose explosively.[10][11]
-
Cylinder Safety: Acetylene cylinders should always be stored and used in an upright position in a well-ventilated area, away from heat and ignition sources.[11] They contain a porous mass and a solvent (acetone) to stabilize the acetylene.[10]
-
Equipment: Use regulators, flashback arrestors, and tubing specifically designed for acetylene.[12]
4.2. Handling of Strong Bases
-
Sodium Amide (NaNH₂): This reagent is highly reactive and pyrophoric. It reacts violently with water to produce flammable ammonia gas.[13] It can also form shock-sensitive peroxides upon exposure to air or prolonged storage.[13] Always handle sodium amide in an inert atmosphere (glovebox or under argon/nitrogen) and wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves.[13]
-
Potassium Hydroxide (KOH): KOH is a corrosive solid. Avoid contact with skin and eyes.
4.3. General Laboratory Safety
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Fire Safety: Have a Class D fire extinguisher (for reactive metals like sodium) and a standard ABC or CO₂ extinguisher readily available.[13]
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves are mandatory.
Caption: General Experimental Workflow for this compound Synthesis.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Physical Properties: It is a colorless solid with a melting point of 30-33 °C.[2]
-
Spectroscopic Data:
-
¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic peaks for the acetylenic proton, the hydroxyl proton, and the cyclohexyl protons.
-
¹³C NMR: The carbon NMR will display signals for the two sp-hybridized carbons of the alkyne group, the carbon bearing the hydroxyl group, and the carbons of the cyclohexane ring.
-
IR Spectroscopy: The infrared spectrum will exhibit a sharp absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne, and a broad band in the region of 3600-3200 cm⁻¹ for the O-H stretch of the alcohol.[3] A weaker C≡C stretch may be observed around 2100 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[14]
-
Conclusion
The synthesis of this compound via the ethynylation of cyclohexanone is a robust and well-established reaction. A thorough understanding of the underlying Favorskii reaction mechanism, careful selection of reagents and reaction conditions, and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The detailed protocols and safety guidelines presented in this guide provide a solid foundation for researchers and professionals working in organic synthesis and drug development.
References
- 1. Page loading... [guidechem.com]
- 2. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 3. chemwhat.com [chemwhat.com]
- 4. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Favorskii_reaction [chemeurope.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1,1'-ETHYNYLENEDICYCLOHEXANOL synthesis - chemicalbook [chemicalbook.com]
- 9. Buy this compound | 78-27-3 [smolecule.com]
- 10. hsseworld.com [hsseworld.com]
- 11. nexair.com [nexair.com]
- 12. How to Handle Acetylene Gas Cylinder | Acetylene Gas Handling System [acetyleneplant.net]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]
physical and chemical properties of 1-Ethynyl-1-cyclohexanol
An In-Depth Technical Guide to 1-Ethynyl-1-cyclohexanol: Properties, Synthesis, and Applications
Introduction
This compound (CAS No. 78-27-3) is a versatile bifunctional molecule featuring a tertiary alcohol and a terminal alkyne integrated into a cyclohexyl framework. This unique structural arrangement imparts a rich and varied chemical reactivity, making it a valuable intermediate in numerous fields, from pharmaceutical synthesis to materials science.[1][2] It is recognized both as a synthetic precursor and an active metabolite of the sedative-hypnotic drug ethinamate, exhibiting similar pharmacological effects such as sedative, anticonvulsant, and muscle relaxant properties.[3] This guide provides a comprehensive technical overview of the physical, spectroscopic, and chemical properties of this compound, intended for researchers, chemists, and professionals in drug development and fine chemical synthesis.
Physical and Chemical Properties
The physical characteristics of a compound are fundamental to its handling, purification, and application in various experimental setups. This compound is a white to pale yellow low-melting solid or clear liquid, depending on the ambient temperature.[4][5]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O | [3][4] |
| Molecular Weight | 124.18 g/mol | [3][4][6] |
| Melting Point | 30–33 °C (86–91 °F) | [3][7][8] |
| Boiling Point | 180 °C (356 °F) at 1013 hPa | [7][8] |
| Density | 0.967 g/mL at 25 °C | [7][8][9] |
| Refractive Index | 1.481 - 1.484 (as melt) | [5][7] |
| Water Solubility | 10 g/L at 20 °C | [7] |
| Vapor Pressure | <1 mmHg at 20 °C | [7][8][9] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [10] |
| pKa | 13.34 ± 0.20 (Predicted) | [7] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for compound identification and purity assessment.
Melting Point Determination
The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range.
Protocol:
-
Sample Preparation: Finely crush a small amount of solid this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Vernier Melt Station or similar device).[11]
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (30 °C). Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Boiling Point Determination by Simple Distillation
This method is suitable for determining the boiling point of liquid samples and can also serve as a purification step.[11]
Protocol:
-
Apparatus Assembly: Assemble a simple distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[11]
-
Sample Charging: Place approximately 10 mL of this compound (in its liquid state) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Measurement: As the liquid boils, vapor will rise and surround the thermometer bulb. The temperature will rise sharply and then stabilize. Record this stable temperature as the boiling point.[11]
-
Collection: The vapor will then pass into the condenser, liquefy, and be collected in the receiving flask.
-
Shutdown: Turn off the heat once the boiling point is recorded. Do not distill to dryness.
Caption: Workflow for Boiling Point Determination via Simple Distillation.
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound exhibits characteristic absorption bands.[12]
-
O-H Stretch: A strong, broad band in the region of 3300-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.[13]
-
≡C-H Stretch: A sharp, strong band appears around 3300 cm⁻¹, indicative of the C-H bond of the terminal alkyne.[14][15]
-
C≡C Stretch: A weak to medium, sharp band is observed in the 2100-2260 cm⁻¹ region, corresponding to the carbon-carbon triple bond stretch.[14][15]
-
C-O Stretch: A strong band appears in the 1050-1150 cm⁻¹ range, corresponding to the C-O single bond of the tertiary alcohol.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[16][17][18]
-
¹H NMR:
-
Cyclohexyl Protons (-CH₂-): A complex multiplet signal typically appears in the range of 1.2-1.8 ppm.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is variable (typically 1.5-4.0 ppm) depending on concentration and solvent. This peak often disappears upon D₂O exchange.
-
Alkynyl Proton (≡C-H): This proton gives a sharp singlet around 2.0-3.0 ppm.[14] The shielding effect of the cylindrical π-electron cloud of the alkyne causes this upfield shift compared to vinylic protons.[14]
-
-
¹³C NMR:
-
Cyclohexyl Carbons (-CH₂-): Multiple signals are expected in the aliphatic region (20-45 ppm).
-
Quaternary Carbon (C-OH): The carbon atom bonded to the hydroxyl and ethynyl groups will appear around 65-75 ppm.
-
Alkynyl Carbons (-C≡C-): Two distinct signals are observed for the sp-hybridized carbons, typically in the range of 70-90 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight (124.18).
-
Fragmentation Patterns:
-
Alpha-Cleavage: Cleavage of a C-C bond adjacent to the oxygen atom can occur, leading to a resonance-stabilized cation.
-
Dehydration: Loss of a water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols, which would result in a peak at m/z 106 (M-18).[13]
-
Chemical Reactivity and Synthesis
The reactivity of this compound is dominated by its two functional groups: the terminal alkyne and the tertiary hydroxyl group.[2]
Key Reaction Pathways
The molecule can undergo reactions independently at either functional group or through concerted pathways.
Caption: Key Reaction Pathways of this compound.
Synthesis: Ethynylation of Cyclohexanone
The most common and direct method for preparing this compound is through the nucleophilic addition of an acetylide anion to cyclohexanone.[3][9]
Protocol for Laboratory-Scale Synthesis:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet, dissolve trimethylsilylacetylene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).[1]
-
Acetylide Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. Stir the mixture for 30-60 minutes at this temperature to form the lithium acetylide.
-
Nucleophilic Addition: Add a solution of cyclohexanone in anhydrous THF to the reaction mixture dropwise, maintaining the temperature at -78 °C.[1]
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.[1]
-
Desilylation: To remove the trimethylsilyl protecting group, add a solution of tetra-n-butylammonium fluoride (TBAF) in THF and stir for 1 hour at room temperature.[19]
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or methylene chloride.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation or chromatography.
Applications and Significance
This compound's bifunctionality makes it a valuable precursor in several domains.
-
Pharmaceutical Intermediate: It serves as a key building block for synthesizing more complex pharmaceutical agents. Its structural relationship to ethinamate highlights its relevance in medicinal chemistry.[1][3]
-
Fine Chemical Synthesis: The dual reactivity of the alkyne and hydroxyl groups allows for its use in creating a wide range of organic compounds and specialized polymers.[2][20]
-
Materials Science: It is used as a platinum catalyst inhibitor or "blocking agent" in the formulation of two-component addition-type liquid silicone rubbers and coatings.[9][21] This allows for a long pot life at room temperature, with rapid curing upon heating.[21]
-
Corrosion Inhibition: The molecule can act as a corrosion inhibitor for metals in acidic environments, likely by forming a protective film on the metal surface.[1][20]
Safety and Handling
Due to its toxicological profile, proper safety precautions are essential when handling this compound.
-
Hazards: The compound is classified as harmful if swallowed (H302), toxic in contact with skin (H311), and causes skin and serious eye irritation (H315, H319).[4][22][23]
-
Handling: Use only with adequate ventilation, preferably in a chemical fume hood.[6][24] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[22][24]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, impervious gloves, and a lab coat.[6][22][23]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and acid chlorides.[6][22] Keep away from sources of ignition.[6]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes and seek medical attention.[6][22]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6][22]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[23][24]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6][22]
-
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and its wide range of applications. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is paramount for its effective and safe utilization in research and industrial settings. From its foundational role in the synthesis of pharmaceuticals and fine chemicals to its application as a specialized inhibitor in polymer chemistry, this compound continues to be a relevant and valuable tool for the scientific community.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 4. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Ethynylcyclohexanol, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 1-Ethynylcyclohexanol(78-27-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. 1-乙炔基-1-环己醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Buy this compound | 78-27-3 [smolecule.com]
- 10. thegoodscentscompany.com [thegoodscentscompany.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]
- 13. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. This compound(78-27-3) 1H NMR spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. spectrabase.com [spectrabase.com]
- 19. prepchem.com [prepchem.com]
- 20. This compound | 78-27-3 [chemicalbook.com]
- 21. This compound(ECH) Application [titanos.com]
- 22. fishersci.com [fishersci.com]
- 23. echemi.com [echemi.com]
- 24. aksci.com [aksci.com]
1-Ethynyl-1-cyclohexanol (CAS 78-27-3): A Comprehensive Technical Guide for Advanced Chemical Synthesis
Introduction: The Strategic Importance of a Bifunctional Building Block
1-Ethynyl-1-cyclohexanol, identified by CAS number 78-27-3, is a deceptively simple molecule that packs a significant punch in the world of fine chemical synthesis. At its core, it is a tertiary alkynyl alcohol, a structural motif that bestows upon it a rich and versatile reactivity profile. The molecule features a rigid ethynyl group and a nucleophilic hydroxyl group, both attached to a single carbon atom within a stable cyclohexyl ring.[1][2][3] This unique arrangement of functional groups makes it an invaluable intermediate and building block, particularly in fields where molecular precision is paramount, such as pharmaceuticals, polymer science, and materials chemistry.[1][4]
This guide provides an in-depth exploration of this compound, moving beyond simple data recitation to offer insights into its synthesis, reactivity, and applications. The content is tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to leverage this compound's properties for advanced molecular design and innovation.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. This compound is a low-melting solid, appearing as a white to light yellow crystalline powder or solid at room temperature.[1][5][6] Its solubility in water and common organic solvents facilitates its use in a variety of reaction conditions.[1]
| Property | Value | Source(s) |
| CAS Number | 78-27-3 | [7] |
| Molecular Formula | C₈H₁₂O | [7][8] |
| Molecular Weight | 124.18 g/mol | [7][8] |
| Appearance | White to light yellow crystalline solid/powder | [1][5][6] |
| Melting Point | 30-33 °C (lit.) | [5][7][8][9][10][11] |
| Boiling Point | 180 °C (lit.) | [9][10][11][12] |
| Density | 0.967 g/mL at 25 °C (lit.) | [5][9][11][13] |
| Flash Point | 62.8 - 73 °C (145 - 163.4 °F) | [8][13][14] |
| Vapor Pressure | <1 mmHg (20 °C) | [11] |
| Solubility | Soluble in water and common organic solvents. | [1][13] |
| IUPAC Name | 1-ethynylcyclohexan-1-ol | [6][7] |
| InChI Key | QYLFHLNFIHBCPR-UHFFFAOYSA-N | [7][11][12] |
Spectroscopic data is critical for reaction monitoring and final product confirmation. Key spectral information can be found in public databases such as the NIST WebBook for IR and Mass Spectra, and various commercial and academic sources for NMR data.[15][16][17][18]
Synthesis of this compound: Methodologies and Protocols
The primary and most direct route to this compound is through the nucleophilic addition of an acetylide anion to cyclohexanone. This classic transformation in organic chemistry can be accomplished through several variations, each with its own merits regarding scale, safety, and efficiency.
Overview of Synthetic Strategies
The core transformation involves the deprotonation of acetylene or a protected acetylene equivalent to form a potent nucleophile, which then attacks the electrophilic carbonyl carbon of cyclohexanone. The resulting alkoxide is subsequently protonated during work-up to yield the final tertiary alcohol.
Caption: General synthetic workflow for this compound.
Key methodologies include:
-
Reaction with Sodium Acetylide in Liquid Ammonia: A traditional and effective method where acetylene gas is bubbled through a solution of sodium metal in liquid ammonia to form sodium acetylide in situ.[7]
-
Using Organometallic Reagents: Ethynylmagnesium bromide (a Grignard reagent) or ethynyllithium can be prepared and reacted with cyclohexanone in an ethereal solvent like THF or diethyl ether.
-
Protected Acetylene and Desilylation: A safer and often more manageable approach for laboratory scale involves using a protected acetylene, such as trimethylsilylacetylene (TMSA). The silylated alcohol is formed first and then deprotected using a fluoride source like tetra-n-butylammonium fluoride (TBAF).[1][19]
Detailed Experimental Protocol: Synthesis via TMSA and Desilylation
This protocol is favored for its safety and control over the highly reactive acetylide. The trimethylsilyl (TMS) group acts as a protecting group that is easily removed in a subsequent step.[1][19]
Step 1: Formation of 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add trimethylsilylacetylene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to control the exothermicity of the reaction and prevent side reactions.
-
Deprotonation: Slowly add n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise via the dropping funnel. The n-BuLi is a strong base that deprotonates the terminal alkyne to form the lithium acetylide. Maintain the temperature at -78 °C during the addition. Stir the resulting mixture for 30-60 minutes at this temperature.
-
Addition of Ketone: Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Reaction and Quenching: Allow the reaction to slowly warm to room temperature and stir for 5-12 hours, monitoring by TLC or GC for the disappearance of cyclohexanone. Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude silylated product.
Step 2: Desilylation to Yield this compound
-
Setup: Dissolve the crude 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol from the previous step in THF in a round-bottom flask under an argon or nitrogen atmosphere.[19]
-
Deprotection: Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) dropwise.[19] The fluoride ion has a high affinity for silicon, leading to the cleavage of the C-Si bond.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.[19]
-
Work-up: Once the reaction is complete, partition the mixture between methylene chloride and water. Separate the organic phase, wash with saturated aqueous sodium chloride, dry over MgSO₄, filter, and evaporate the solvent in vacuo to yield the final product, this compound.[19] The product can be further purified by distillation or recrystallization if necessary.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its two orthogonal reactive sites: the terminal alkyne and the tertiary hydroxyl group.[1][3] This allows for a wide range of chemical transformations, making it a versatile precursor in multi-step syntheses.
Caption: Key reactive sites and transformations of this compound.
Reactions of the Alkyne Group
-
Metal-Catalyzed Couplings: The terminal alkyne is an excellent substrate for Sonogashira, Glaser, and other coupling reactions, enabling the formation of C-C bonds to build more complex molecular architectures.[3]
-
Dimerization: It can undergo dimerization to form 1,4-bis(1-hydroxycyclohexyl)-1,3-butadiyne, a useful symmetrical molecule.[9]
-
Polymerization: Polymerization of the ethynyl group, often catalyzed by transition metals, can lead to the formation of poly(this compound) [poly(ECHO)], a polymer with interesting material properties.[9][11]
-
Addition Reactions: The alkyne can undergo various addition reactions, such as hydration to form a ketone or addition of halogens.[1]
Reactions of the Hydroxyl Group
-
Acylation: The tertiary hydroxyl group can be acylated to form esters. For example, it undergoes acetylation in the presence of a ruthenium chloride catalyst.[9][11]
-
Precursor to Ethinamate: this compound is a synthetic precursor to the sedative and tranquilizer drug Ethinamate.[7]
Industrial and Research Applications
The unique properties of this compound have led to its adoption in several high-value applications.
Polymer and Silicone Chemistry
A primary industrial application is as a stabilizer or inhibitor for platinum-catalyzed silicon-hydrogen addition (hydrosilylation) reactions.[4][20][21] In the formulation of two-component addition-cure liquid silicone rubbers, it acts as a retarder. It prevents the mixture of vinyl-silicone and hydride-silicone components from curing prematurely at room temperature but allows for rapid cross-linking upon heating.[20] This "pot life extension" is critical for processability in applications like silicone inks, coatings, and molding compounds.[20][21]
Caption: Role of this compound as an inhibitor in silicone curing.
Pharmaceutical and Drug Development
In pharmaceutical production, this compound serves as a versatile intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs) and bioactive molecules.[1][2] Its structure is a known precursor to the sedative Ethinamate.[7] Furthermore, its derivatives have been explored for novel therapeutic activities. For instance, it has been used to synthesize organotellurium(IV) compounds that exhibit potent inhibitory activity against Cathepsin B, a cysteine protease implicated in various diseases.[9][11][14] While not a drug itself in most contexts, its role as a foundational building block is critical for drug discovery pipelines that rely on creating diverse molecular libraries.[22][23]
Corrosion Inhibition
The molecule can function as a corrosion inhibitor, particularly for metals in acidic environments.[1][9][20] It can adsorb onto the metal surface, forming a protective layer that prevents direct contact between the corrosive medium and the metal, thereby slowing the rate of corrosion.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazard Identification: The compound is classified as harmful if swallowed and toxic in contact with skin.[6][10][14][24] It also causes skin and serious eye irritation.[10][24]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][24][25][26] A dust mask (e.g., N95) is recommended when handling the powder.[14]
-
Handling: Wash hands and skin thoroughly after handling.[10][24][26] Do not eat, drink, or smoke when using this product.[10][24][26] Keep away from open flames, hot surfaces, and sources of ignition.[10]
-
First Aid:
-
If Swallowed: Rinse mouth and call a poison center or doctor.[10][24]
-
On Skin: Immediately take off all contaminated clothing. Wash with plenty of water. Call a physician.[10][24]
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[10][24]
-
-
Storage: Store in a tightly closed container in a dry, well-ventilated place, locked up.[2][10][24] Recommended storage is below +30°C.[9]
Conclusion
This compound (CAS 78-27-3) is a cornerstone intermediate whose value is derived from the strategic placement of its alkyne and hydroxyl functional groups. Its utility spans from enabling precise control over polymerization in industrial silicone applications to providing a versatile scaffold for the synthesis of novel pharmaceutical compounds. For the research and drug development professional, a deep understanding of its synthesis, reactivity, and handling is not merely academic but a practical necessity for unlocking new avenues of chemical innovation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 78-27-3 [smolecule.com]
- 5. watson-int.com [watson-int.com]
- 6. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 8. This compound | CAS#:78-27-3 | Chemsrc [chemsrc.com]
- 9. This compound | 78-27-3 [chemicalbook.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. 1-乙炔基-1-环己醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. This compound, 78-27-3 [thegoodscentscompany.com]
- 14. 1-乙炔基-1-环己醇 ≥99% | Sigma-Aldrich [sigmaaldrich.cn]
- 15. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]
- 16. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]
- 17. This compound(78-27-3) 1H NMR spectrum [chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
- 19. prepchem.com [prepchem.com]
- 20. This compound(ECH) Application [titanos.com]
- 21. products.basf.com [products.basf.com]
- 22. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Old drugs learn new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Page loading... [wap.guidechem.com]
- 25. echemi.com [echemi.com]
- 26. chemicalbook.com [chemicalbook.com]
Molecular Profile: Structure and Physicochemical Properties
An In-Depth Technical Guide to the Structure, Reactivity, and Application of 1-Ethynyl-1-cyclohexanol
Abstract: this compound (ECH), a bifunctional molecule featuring a tertiary alcohol and a terminal alkyne on a cyclohexane framework, stands as a cornerstone intermediate in modern organic synthesis. Its unique structural arrangement provides two distinct reactive centers, enabling a diverse array of chemical transformations. This guide offers an in-depth exploration of ECH, from its fundamental physicochemical properties and synthesis to its nuanced reactivity in cornerstone reactions such as Sonogashira couplings, Click chemistry, and the Meyer-Schuster rearrangement. We will delve into the causality behind its synthetic utility, providing detailed protocols and mechanistic insights relevant to researchers, scientists, and professionals in drug development and materials science.
This compound (CAS No. 78-27-3) is a waxy, light-yellow solid at room temperature, characterized by the presence of a hydroxyl (-OH) group and an ethynyl (-C≡CH) group attached to the same carbon atom of a cyclohexane ring.[1][2] This structure imparts a unique combination of polarity from the alcohol and reactivity from the terminal alkyne.[1][3]
Physical and Chemical Data
The key physical and chemical properties of this compound are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O | [2][4] |
| Molar Mass | 124.18 g/mol | [2][5] |
| Melting Point | 30-33 °C | [5][6] |
| Boiling Point | 180 °C (at 1013 hPa) | [5][6] |
| Density | 0.967 g/mL at 25 °C | [5][7] |
| Vapor Pressure | <1 mmHg at 20 °C | [5][7] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [5] |
| Solubility | Soluble in water and common organic solvents. | [1] |
| Beilstein/REAXYS | 471404 | [5][8] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of this compound.
| Spectrum Type | Key Features and Peaks | Source(s) |
| ¹H NMR | Spectra available for reference. | [9] |
| ¹³C NMR | Spectra available for reference. | [9] |
| IR Spectrum | Key absorptions include a strong, broad peak for the O-H stretch (~3400 cm⁻¹), a sharp peak for the ≡C-H stretch (~3300 cm⁻¹), and a peak for the C≡C triple bond stretch (~2100 cm⁻¹). | [4][10] |
| Mass Spectrum | Molecular ion peak (M+) at m/z = 124. | [4][10] |
Synthesis of this compound
The most prevalent and industrially significant method for synthesizing this compound is the Favorskii reaction , which involves the nucleophilic addition of an acetylide anion to a ketone.[11]
Favorskii Reaction: Mechanism and Protocol
This reaction proceeds by deprotonating acetylene with a strong base, typically an alkali metal hydroxide like potassium hydroxide (KOH) or a metal amide like sodium acetylide, to form the highly nucleophilic acetylide anion.[2][11] This anion then attacks the electrophilic carbonyl carbon of cyclohexanone. A subsequent acidic or aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol product.[2]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]
- 5. 1-乙炔基-1-环己醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 78-27-3 [chemicalbook.com]
- 7. Buy this compound | 78-27-3 [smolecule.com]
- 8. 1-エチニル-1-シクロヘキサノール ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound(78-27-3) 1H NMR spectrum [chemicalbook.com]
- 10. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]
- 11. Favorskii reaction - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization of 1-Ethynyl-1-cyclohexanol: A Technical Guide
Introduction
1-Ethynyl-1-cyclohexanol is a versatile building block in organic synthesis, finding applications in the pharmaceutical and materials science sectors.[1] Its unique structure, featuring a tertiary alcohol on a cyclohexane ring directly attached to a terminal alkyne, imparts specific reactivity and physical properties. Accurate and comprehensive characterization of this molecule is paramount for its effective use, ensuring purity, confirming identity, and enabling reaction monitoring. This guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the interpretation of these spectra, underpinned by the fundamental principles of each technique, and discuss the experimental considerations that ensure data of the highest quality and reliability.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents several key features that give rise to characteristic signals in its NMR and IR spectra. The presence of a hydroxyl group (-OH), a terminal alkyne (C≡C-H), and a cyclohexyl ring system allows for unambiguous identification and structural confirmation through spectroscopic methods.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), displays distinct signals corresponding to the ethynyl, hydroxyl, and cyclohexyl protons.
Experimental Protocol: ¹H NMR Spectroscopy
A standard approach for acquiring a high-quality ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: The experiment is performed on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
-
Data Acquisition: A standard one-dimensional proton pulse sequence is utilized. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.
The choice of CDCl₃ as the solvent is strategic; it is a common and effective solvent for a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) typically does not interfere with the signals of interest for this molecule.
Data Summary: ¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 | Singlet | 1H | ≡C-H |
| ~1.9 | Singlet | 1H | -OH |
| ~1.8 - 1.2 | Multiplet | 10H | Cyclohexyl -CH ₂- |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by three main regions:
-
The Acetylenic Proton: A sharp singlet appearing around 2.5 ppm is characteristic of the terminal alkyne proton (≡C-H). Its downfield shift relative to aliphatic protons is due to the magnetic anisotropy of the carbon-carbon triple bond. The singlet nature of this peak is a result of the absence of neighboring protons to couple with.
-
The Hydroxyl Proton: The hydroxyl proton (-OH) typically appears as a broad singlet around 1.9 ppm. The chemical shift and broadness of this signal can be highly variable and are influenced by factors such as concentration, temperature, and solvent, due to hydrogen bonding.
-
The Cyclohexyl Protons: The ten protons of the cyclohexane ring give rise to a complex multiplet in the upfield region, typically between 1.2 and 1.8 ppm. The overlapping signals are due to the similar chemical environments of the axial and equatorial protons on the six-membered ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
The acquisition of a ¹³C NMR spectrum generally requires a greater number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: The experiment is performed on the same NMR spectrometer, switching to the ¹³C channel.
-
Data Acquisition: A standard proton-decoupled ¹³C NMR pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets for each unique carbon. A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.
Data Summary: ¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
| ~87 | ≡ C-H |
| ~72 | -C ≡ |
| ~68 | C -OH |
| ~40 | Cyclohexyl C H₂ |
| ~25 | Cyclohexyl C H₂ |
| ~23 | Cyclohexyl C H₂ |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a clear carbon count and identifies the key functional groups:
-
The Alkynyl Carbons: Two distinct signals in the range of 70-90 ppm are characteristic of the sp-hybridized carbons of the alkyne. The carbon bearing the proton (≡C-H) typically appears at a slightly higher chemical shift than the quaternary carbon (-C≡).
-
The Quaternary Carbon: The signal around 68 ppm corresponds to the sp³-hybridized quaternary carbon of the cyclohexane ring to which the hydroxyl and ethynyl groups are attached. This carbon is deshielded due to the electronegative oxygen atom.
-
The Cyclohexyl Carbons: The remaining signals in the upfield region (~23-40 ppm) correspond to the five CH₂ groups of the cyclohexane ring. The slight differences in their chemical shifts are due to their relative positions in the ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
IR spectra can be obtained using several techniques. For this compound, which is a low-melting solid, the following methods are common:
-
KBr Pellet: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Nujol Mull: The solid is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.
Data Summary: IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3400 | Strong, Broad | O-H stretch | Alcohol (-OH) |
| ~3300 | Strong, Sharp | ≡C-H stretch | Terminal Alkyne |
| ~2930, ~2850 | Strong | C-H stretch | Cyclohexyl (sp³ C-H) |
| ~2100 | Weak to Medium, Sharp | C≡C stretch | Alkyne |
| ~1050 | Strong | C-O stretch | Tertiary Alcohol |
Interpretation of the IR Spectrum
The IR spectrum of this compound provides clear evidence for its key functional groups:
-
Hydroxyl Group: A strong and broad absorption band around 3400 cm⁻¹ is the characteristic stretching vibration of the O-H bond in the alcohol. The broadness of this peak is due to intermolecular hydrogen bonding.
-
Terminal Alkyne: Two distinct peaks confirm the presence of the terminal ethynyl group:
-
A strong, sharp peak around 3300 cm⁻¹ corresponds to the ≡C-H stretching vibration.
-
A weaker, sharp absorption around 2100 cm⁻¹ is due to the C≡C stretching vibration. The terminal nature of the alkyne results in a more intense ≡C-H stretch compared to the C≡C stretch.
-
-
Cyclohexyl Group: Strong absorptions in the 2850-2930 cm⁻¹ region are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexane ring.
-
Carbon-Oxygen Bond: A strong band around 1050 cm⁻¹ is attributed to the C-O stretching vibration of the tertiary alcohol.
Visualization of Spectroscopic Correlations
To visualize the relationship between the molecular structure and the spectroscopic data, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Correlation of molecular structure with key spectroscopic signals.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information, allowing for the confident identification of all key functional groups and the overall molecular structure. A thorough understanding of the principles behind these spectroscopic methods and the careful execution of experimental protocols are essential for obtaining high-quality data that can be reliably interpreted. This guide serves as a foundational resource for researchers and professionals working with this important chemical intermediate, enabling its effective utilization in various scientific endeavors.
References
An In-Depth Technical Guide to 1-Ethynyl-1-cyclohexanol as a Metabolite of Ethinamate
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 1-ethynyl-1-cyclohexanol, an active metabolite of the sedative-hypnotic drug ethinamate. As the pharmaceutical landscape evolves, a thorough understanding of drug metabolism is paramount for the development of safer and more effective therapeutics. This document delves into the metabolic pathway of ethinamate, the physicochemical properties of its primary active metabolite, and the analytical methodologies required for its detection and quantification in biological matrices. It is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical toxicology.
Introduction to Ethinamate and its Metabolism
Ethinamate, chemically known as 1-ethynylcyclohexyl carbamate, is a sedative-hypnotic agent formerly used for the short-term treatment of insomnia.[1] Despite its historical use, the study of its metabolic fate provides valuable insights into the biotransformation of carbamate drugs and the role of active metabolites in pharmacotherapy.
Following oral administration, ethinamate is rapidly absorbed and extensively metabolized in the liver.[1] The primary metabolic pathway is a Phase I oxidation reaction, specifically a hydroxylation of the cyclohexyl ring, which results in the formation of this compound.[1] This metabolite is then subject to Phase II conjugation, primarily with glucuronic acid, to facilitate its renal excretion.[1]
Physicochemical Properties of Ethinamate and this compound
A comparative summary of the key physicochemical properties of the parent drug and its metabolite is presented below.
| Property | Ethinamate | This compound |
| Chemical Formula | C₉H₁₃NO₂[2] | C₈H₁₂O |
| Molar Mass | 167.21 g/mol [2] | 124.18 g/mol |
| Appearance | White crystalline powder[1] | White crystalline solid |
| Melting Point | 94-98 °C | 30-33 °C |
| Solubility | Sparingly soluble in water; soluble in alcohol, chloroform, and ether.[1] | Data not readily available |
The Metabolic Pathway of Ethinamate to this compound
The biotransformation of ethinamate to this compound is a critical step in its metabolism, converting the carbamate ester into an alcohol. This hydroxylation reaction is catalyzed by the Cytochrome P450 (CYP) family of enzymes in the liver.[3] While the specific CYP isoenzymes responsible for ethinamate metabolism have not been definitively identified in the literature, CYP3A4, CYP2C9, CYP2D6, and CYP2C19 are commonly involved in the metabolism of a wide range of therapeutic agents and are likely candidates.[4]
The hydroxylation occurs at the cyclohexyl ring, and studies have identified the major metabolite as trans-4-hydroxyethinamate, indicating a stereospecific enzymatic process.[5]
References
- 1. Ethinamate | C9H13NO2 | CID 3284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethinamate [webbook.nist.gov]
- 3. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Novel advances in biotransformation and bioactivation research – 2020 year in review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLC determination of ethinamate and its hydroxy derivative in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
fundamental reaction mechanisms involving 1-Ethynyl-1-cyclohexanol
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 1-Ethynyl-1-cyclohexanol
Abstract
This compound is a bifunctional organic compound featuring a tertiary alcohol and a terminal alkyne. This unique structural arrangement imparts a rich and versatile reactivity, establishing it as a pivotal intermediate in fine chemical production, pharmaceutical synthesis, and materials science.[1][2][3] This guide provides an in-depth exploration of the core reaction mechanisms involving this compound, moving from its fundamental synthesis to its participation in complex acid-catalyzed rearrangements, coupling reactions, and polymerization. By elucidating the causality behind these transformations, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage the synthetic potential of this valuable building block.
Introduction: The Molecular Architecture and Significance of this compound
This compound (IUPAC name: 1-ethynylcyclohexan-1-ol) is a low-melting solid or viscous liquid characterized by a cyclohexane ring substituted with both a hydroxyl (-OH) group and an ethynyl (-C≡CH) group at the same carbon atom.[2][4] This structure, containing two highly reactive functional groups in close proximity, is the source of its synthetic utility.
-
The Tertiary Alcohol: The hydroxyl group can undergo esterification and oxidation, and its presence significantly influences the molecule's polarity and solubility.[1]
-
The Terminal Alkyne: The carbon-carbon triple bond, with its high electron density, is susceptible to electrophilic addition and serves as a handle for forming new carbon-carbon bonds via coupling reactions.[1][3]
Its applications are diverse, ranging from its role as a precursor to the sedative ethinamate to its use as a platinum catalyst inhibitor in silicone formulations and as a corrosion inhibitor for metals.[5][6] In drug development, it is a key intermediate for constructing complex molecular frameworks.[1][2]
| Property | Value | Reference |
| CAS Number | 78-27-3 | [5][7] |
| Molecular Formula | C₈H₁₂O | [5][7] |
| Molar Mass | 124.18 g·mol⁻¹ | [5][7] |
| Melting Point | 30–33 °C | [5][7] |
| Boiling Point | 180 °C | [7] |
| Density | 0.967 g/mL at 25 °C | [7] |
Synthesis: The Favorskii Reaction
The most direct and fundamental method for synthesizing this compound is the Favorskii reaction , which involves the nucleophilic addition of an acetylide anion to a carbonyl compound.[8][9] In this case, acetylene reacts with cyclohexanone in the presence of a strong base.
Mechanism: The reaction proceeds in two key steps:
-
Deprotonation: A strong base (e.g., potassium hydroxide, sodium amide) removes a proton from terminal acetylene, generating a highly nucleophilic acetylide anion.[8][9][10]
-
Nucleophilic Attack: The acetylide anion attacks the electrophilic carbonyl carbon of cyclohexanone.
-
Protonation: An acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.[5]
Experimental Protocol: Synthesis via Trimethylsilylacetylene
An alternative approach that avoids handling gaseous acetylene involves using a protected alkyne like trimethylsilylacetylene. This method offers improved safety and control.
-
Setup: A dry reaction flask under an argon atmosphere is charged with trimethylsilylacetylene (1.1 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Deprotonation: The solution is cooled to -78 °C, and n-butyllithium (1.1 eq) is added dropwise to generate the lithium acetylide in situ. The mixture is stirred for 30 minutes.[1]
-
Addition: Cyclohexanone (1.0 eq) is added slowly to the reaction mixture at -78 °C. The solution is then allowed to warm to room temperature and stirred for 5 hours.[1]
-
Deprotection & Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The silyl protecting group is cleaved. The aqueous layer is extracted three times with diethyl ether.[1]
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under vacuum. The resulting crude product is purified by silica gel column chromatography to yield this compound.[1]
Core Reactivity: Acid-Catalyzed Rearrangements
As a tertiary propargylic alcohol, this compound undergoes characteristic acid-catalyzed rearrangements. The two primary competing pathways are the Meyer-Schuster and Rupe rearrangements.[11][12]
Meyer-Schuster vs. Rupe Rearrangement
-
Meyer-Schuster Rearrangement: This reaction involves the acid-catalyzed isomerization of a propargyl alcohol into an α,β-unsaturated carbonyl compound through a formal 1,3-shift of the hydroxyl group.[11][13][14] For terminal alkynes, this typically yields an α,β-unsaturated aldehyde.
-
Rupe Rearrangement: This pathway is a competing reaction, particularly for tertiary alcohols like this compound.[11][15] It proceeds through a different mechanism to yield an α,β-unsaturated ketone instead of the aldehyde expected from the Meyer-Schuster pathway.[11][16][17]
The divergence between these pathways occurs early in the reaction mechanism. The Meyer-Schuster pathway proceeds via an allenol intermediate, while the Rupe pathway involves the formation of an enyne intermediate.[11][18] The choice of catalyst can influence the outcome; traditional strong acids often favor the Rupe product with tertiary alcohols, while milder Lewis acid or transition-metal catalysts can be used to promote the Meyer-Schuster rearrangement.[11]
Addition and Coupling Reactions
The ethynyl group is the primary site for addition and coupling reactions, making this compound an excellent building block for extending carbon chains.
Hydration of the Alkyne
In the presence of a strong acid catalyst (like H₂SO₄) and water, the alkyne can undergo hydration. Following Markovnikov's rule, the proton adds to the terminal carbon of the alkyne, and the hydroxyl group adds to the more substituted internal carbon. The resulting enol intermediate rapidly tautomerizes to the more stable ketone.
Mechanism:
-
Protonation: The alkyne π-bond attacks a proton from H₃O⁺, forming a vinylic carbocation on the internal carbon.[19]
-
Nucleophilic Attack: A water molecule attacks the carbocation.
-
Deprotonation: Another water molecule removes a proton to form an enol.
-
Tautomerization: The enol quickly rearranges to the final ketone product, 1-(1-hydroxycyclohexyl)ethan-1-one.
Sonogashira Coupling
The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This compound can act as a stable and efficient source of the acetylene unit in a one-pot procedure.[3][20][21] This avoids the need to isolate potentially unstable arylacetylenes.
Mechanism Overview: The reaction involves a catalytic cycle with palladium (which activates the aryl halide via oxidative addition) and a co-catalytic cycle with copper (which forms a copper(I) acetylide intermediate). These cycles work in concert to form the new carbon-carbon bond, followed by reductive elimination of the final product from the palladium center.
Experimental Protocol: One-Pot Sonogashira Coupling
This protocol describes the synthesis of a diarylacetylene using this compound as an acetylene surrogate.
-
Setup: To a solution of an aryl halide (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), copper(I) iodide (CuI, 1-2 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
Alkyne Addition: Add this compound (1.1-1.5 eq) to the mixture.
-
Reaction: The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or elevated temperatures (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC or GC).
-
Workup: The reaction mixture is filtered to remove the amine salt, and the solvent is evaporated. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired coupled product.
Polymerization Reactions
This compound can be polymerized to form polymers with a conjugated polyene backbone, which have potential applications as organic semiconductors.[22] This polymerization is typically achieved using transition metal catalysts.
The catalytic activity varies significantly depending on the metal used. Palladium- and platinum-based catalysts have been shown to be highly effective, producing high yields of the polymer, poly(this compound) or poly(ECHO).[22][23] Molybdenum- and tungsten-based catalysts are also active but generally result in lower polymer yields.[22][23] The resulting polymers are typically light-brown powders soluble in common organic solvents like THF, chloroform, and DMSO.[22][23]
| Catalyst System | Polymer Yield (%) | Reference |
| MoCl₅-EtAlCl₂ | ~30% | [22] |
| WCl₆-EtAlCl₂ | <20% | [22] |
| PdCl₂ | 93-99% | [22] |
| (Ph₃P)₂PdCl₂ | ~87% | [22] |
| PtCl₂ | ~71% | [22] |
Radiation-induced polymerization has also been explored, which can yield mixtures of trimers, oligomers, and high molecular weight polymers, although this method often requires very long reaction times.[22][24]
Conclusion
This compound is a remarkably versatile and powerful synthetic intermediate. Its dual functionality allows for a wide range of chemical transformations, from foundational synthesis via the Favorskii reaction to complex, competing acid-catalyzed rearrangements and highly efficient transition-metal-catalyzed coupling and polymerization reactions. Understanding the fundamental mechanisms that govern its reactivity—the competition between Meyer-Schuster and Rupe pathways, the regioselectivity of hydration, and the catalytic cycles of coupling reactions—is essential for harnessing its full potential. For researchers in drug discovery and materials science, this compound offers a robust and adaptable platform for the construction of novel and complex molecular architectures.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 6. This compound(ECH) Application [titanos.com]
- 7. This compound = 99 78-27-3 [sigmaaldrich.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 10. Favorskii_reaction [chemeurope.com]
- 11. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 12. Rupe Rearrgment | PPTX [slideshare.net]
- 13. synarchive.com [synarchive.com]
- 14. organicreactions.org [organicreactions.org]
- 15. synarchive.com [synarchive.com]
- 16. researchgate.net [researchgate.net]
- 17. Meyer-Schuster Rearrangement [drugfuture.com]
- 18. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. tandfonline.com [tandfonline.com]
- 24. tandfonline.com [tandfonline.com]
Methodological & Application
use of 1-Ethynyl-1-cyclohexanol in pharmaceutical intermediate synthesis
An In-Depth Guide to the Application of 1-Ethynyl-1-cyclohexanol in Pharmaceutical Intermediate Synthesis
Authored by a Senior Application Scientist
This document provides a detailed exploration of this compound, a versatile bifunctional molecule, and its critical role as an intermediate in the synthesis of pharmaceutical compounds. For researchers, medicinal chemists, and drug development professionals, understanding the reactivity and applications of this building block is paramount for innovating novel synthetic pathways. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not just replicable, but also adaptable.
Introduction: The Strategic Value of this compound
This compound (ECH) is a tertiary alcohol containing a terminal alkyne group.[1] This unique structure, featuring two distinct and highly reactive functional sites—the terminal alkyne and the tertiary hydroxyl group—renders it an exceptionally valuable building block in fine chemical and pharmaceutical synthesis.[1][2] The alkyne moiety provides a gateway for carbon-carbon bond formation through various coupling reactions, while the hydroxyl group can be derivatized or used to modulate the physicochemical properties of a target molecule.[2] Its applications range from being a precursor in the synthesis of sedative drugs like ethinamate to its use in creating complex molecular frameworks for modern drug discovery.[3][4]
Physicochemical Properties and Safe Handling
Accurate knowledge of a reagent's properties and safety requirements is the foundation of any successful and safe synthesis.
Key Physicochemical Data
The following table summarizes the essential properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 78-27-3 | [4][5][6] |
| Molecular Formula | C₈H₁₂O | [5][7] |
| Molecular Weight | 124.18 g/mol | [5][6] |
| Appearance | White to pale yellow low-melting solid | [1][7] |
| Melting Point | 30-33 °C | [4][6] |
| Boiling Point | 180 °C (at 1013 hPa) | [4][6] |
| Density | 0.967 - 0.976 g/cm³ at 20-25 °C | [4][6] |
| Solubility | 10 g/L in water; soluble in common organic solvents | [1][6] |
| Flash Point | 73 °C (closed cup) | [6] |
Safety and Handling Protocols
This compound is classified as harmful if swallowed and toxic in contact with skin.[8][9] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[5][8][10] Work in a well-ventilated area or a chemical fume hood.[5][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, finely powdered metals, and strong reducing agents.[5][10] Keep away from sources of ignition.[5]
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[5][10][11] Seek immediate medical attention.[10][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10] Seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5][8]
-
Core Synthetic Applications in Pharmaceutical Development
The utility of this compound is best demonstrated through its application in robust and widely used synthetic reactions.
Application: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[12][13] This reaction is fundamental in the synthesis of natural products, biologically active molecules, and conjugated polymers.[14][15]
Causality and Insight: While acetylene gas can be used in these couplings, it is hazardous and difficult to handle. This compound serves as a superior and safer solid surrogate for acetylene.[14] It allows for precise stoichiometry and is particularly efficient in 'one-pot' sequential coupling reactions, streamlining the synthesis of complex diarylacetylenes.[14]
Workflow: One-Pot Sonogashira Coupling
Caption: One-pot synthesis of diarylacetylenes using ECH.
Protocol: Synthesis of a Symmetrical Diarylacetylene via Sonogashira Coupling
This protocol is a representative example of a copper-free Sonogashira coupling, adapted for using this compound as the acetylene source.
-
Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., iodobenzene, 2.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 1 mol%), and a suitable base (e.g., K₂CO₃, 4.0 mmol).
-
Reagent Addition: Add this compound (1.0 mmol, 0.5 equivalents) to the flask.
-
Solvent: Add a degassed solvent, such as anhydrous ethanol (EtOH, 10 mL).[14]
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.[14] The reaction involves the initial coupling followed by in-situ elimination of cyclohexanone and a second coupling.
-
Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure diarylacetylene.
Application: Click Chemistry for Bio-orthogonal Conjugation
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[16] The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[17][18]
Causality and Insight: The terminal alkyne of this compound is an ideal handle for CuAAC reactions. The resulting triazole ring is not just a simple linker; it is a bioisostere of an amide bond but is resistant to hydrolysis, making it exceptionally stable in biological systems.[16] This makes ECH a valuable tool for conjugating molecules to biomacromolecules, creating radiopharmaceuticals, or rapidly assembling libraries of potential drug candidates for high-throughput screening.[17][19]
Workflow: CuAAC Click Reaction
Caption: Workflow for synthesizing triazole conjugates via CuAAC.
Protocol: Synthesis of a Triazole Derivative using Click Chemistry
This protocol describes a typical CuAAC reaction in an aqueous solvent system, highlighting the reaction's biocompatibility.
-
Reagent Preparation: In a vial, dissolve the azide-containing substrate (1.0 mmol) and this compound (1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL). Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol) in water (1 mL).
-
Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed.
-
Reaction Conditions: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting triazole product by column chromatography or recrystallization.
Application: Model Precursor for Steroidal APIs like Ethinyl Estradiol
The ethynylation of a ketone is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs), most notably steroidal hormones like ethinyl estradiol.[20] Ethinyl estradiol, a key component in oral contraceptives, is synthesized by the addition of an acetylene equivalent to the ketone group of estrone.[21]
Causality and Insight: The synthesis of this compound from cyclohexanone is the archetypal reaction for this transformation.[3] It serves as an invaluable, non-steroidal model system for process chemists to optimize reaction conditions (e.g., base, solvent, temperature, pressure) before applying them to the more expensive and complex steroidal starting materials.[3][22] Understanding the nuances of this simpler reaction directly translates to improved yields and purity in the synthesis of high-value APIs.
Workflow: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Protocol: Synthesis of this compound via Acetylide Addition
This protocol uses trimethylsilylacetylene, a safe and convenient source of the acetylide anion.[1]
-
Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Initial Reagents: Add anhydrous tetrahydrofuran (THF, 30 mL) and trimethylsilylacetylene (3.23 g, 33 mmol) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Deprotonation: Slowly add n-butyllithium (2.5 M in hexanes, 14 mL, 36 mmol) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.[1]
-
Addition of Ketone: Slowly add cyclohexanone (3.0 g, 30 mmol) to the reaction mixture. After the addition is complete, allow the solution to slowly warm to room temperature and stir for 5 hours.[1]
-
Desilylation & Quenching: Cool the mixture in an ice bath and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.[1]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.[1]
Conclusion
This compound is more than a simple chemical; it is a strategic tool in the arsenal of the pharmaceutical chemist. Its dual functionality enables its participation in some of the most powerful and versatile reactions in organic synthesis, including Sonogashira couplings and CuAAC click reactions. Furthermore, its synthesis serves as a foundational model for the production of complex steroidal APIs. The protocols and insights provided herein are designed to empower researchers to leverage the full potential of this valuable intermediate in their drug discovery and development endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 4. This compound | 78-27-3 [chemicalbook.com]
- 5. 1-Ethynylcyclohexanol(78-27-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 1-Ethynylcyclohexanol for synthesis 78-27-3 [sigmaaldrich.com]
- 7. 1-Ethynylcyclohexanol, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. Page loading... [guidechem.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labinsights.nl [labinsights.nl]
- 18. lumiprobe.com [lumiprobe.com]
- 19. Synthesis of a [18F]F Estradiol Derivative via Click Chemistry Using an Automated Synthesis Module: In Vitro Evaluation as Potential Radiopharmaceutical for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ethinylestradiol - Wikipedia [en.wikipedia.org]
- 21. CN103204891A - High-purity ethinyloestradiol synthesis method - Google Patents [patents.google.com]
- 22. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]
Application Notes and Protocols for 1-Ethynyl-1-cyclohexanol as a Corrosion Inhibitor for Metals
Introduction
Corrosion of metallic materials remains a significant challenge across numerous industries, including oil and gas, chemical processing, and infrastructure. The use of organic corrosion inhibitors is a well-established and cost-effective method to mitigate the detrimental effects of corrosion. Among the various classes of organic inhibitors, acetylenic alcohols have demonstrated considerable efficacy, particularly in acidic environments. This document provides a comprehensive technical guide on the application and evaluation of 1-Ethynyl-1-cyclohexanol as a corrosion inhibitor for various metals.
This compound, a tertiary acetylenic alcohol, possesses a unique molecular structure with a triple bond and a hydroxyl group, both of which contribute to its inhibitive properties.[1] This guide is intended for researchers, scientists, and drug development professionals (given the relevance of corrosion in manufacturing and storage of certain products) to understand the underlying mechanisms and to apply standardized protocols for evaluating the performance of this promising corrosion inhibitor.
Mechanism of Corrosion Inhibition by this compound
The primary mechanism by which acetylenic alcohols, including this compound, inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This process involves a combination of physical and chemical interactions.
-
Adsorption: The triple bond (alkyne group) in the this compound molecule has a high electron density, which facilitates its adsorption onto the metal surface through π-orbital interactions.[2][3] The hydroxyl group (-OH) can also participate in the adsorption process. This initial adsorption can be a quasi-substitution process, where the inhibitor molecules displace adsorbed water molecules from the metal surface.
-
Film Formation and Polymerization: Following adsorption, acetylenic alcohols can undergo further reactions on the metal surface, leading to the formation of a more robust and stable protective film. It is generally thought that the inhibition mechanisms of all acetylenic alcohols involve chemisorption and subsequent polymerization.[4] This polymerization process is believed to create a thicker, multi-layered barrier that enhances the corrosion protection.
The overall inhibition process can be visualized as a multi-step phenomenon, starting with the transport of the inhibitor to the metal surface, followed by adsorption and subsequent film formation.
Caption: A simplified workflow of the corrosion inhibition mechanism of this compound.
Evaluation of Corrosion Inhibition Performance
A multi-faceted approach is essential for a thorough evaluation of a corrosion inhibitor's performance. This typically involves a combination of weight loss measurements, electrochemical techniques, and surface analysis methods.
Weight Loss Measurements
This is a fundamental and straightforward method to determine the corrosion rate and the inhibition efficiency.[4]
Protocol for Weight Loss Measurement:
-
Specimen Preparation:
-
Prepare metallic coupons (e.g., mild steel, copper, aluminum) of known dimensions.
-
Mechanically polish the coupons with a series of emery papers of decreasing grit size to achieve a smooth, uniform surface.
-
Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry thoroughly.
-
Accurately weigh each coupon to the nearest 0.1 mg.
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄).
-
Prepare a series of test solutions containing different concentrations of this compound in the corrosive medium. A blank solution (without the inhibitor) must also be prepared.
-
Immerse the pre-weighed coupons in the test solutions for a specified duration (e.g., 6, 24, 48 hours) at a constant temperature.
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons to remove corrosion products according to standard procedures (e.g., using a specific cleaning solution and a soft brush).
-
Rinse the cleaned coupons with deionized water, dry them, and re-weigh them accurately.
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) where:
-
K = constant (8.76 × 10⁴)
-
W = weight loss in grams
-
A = area of the coupon in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where:
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inh = Corrosion rate in the presence of the inhibitor
-
-
Expected Results:
The inhibition efficiency is expected to increase with increasing concentration of this compound. A summary of expected inhibition efficiencies for acetylenic alcohols on steel in acidic media is presented in the table below. Note that specific data for this compound is limited in open literature; therefore, data for related compounds are provided for illustrative purposes.
| Acetylenic Alcohol | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 1-Octyn-3-ol | J55 Steel | 15% HCl | 0.016 M | 65 | >99 | [4] |
| Propargyl Alcohol | Duplex Steel | 10% HCl | 1000 mg/L | 55 | >80 | [5] |
Electrochemical Techniques
Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism of action.
This technique is used to determine the corrosion current density (i_corr) and to understand whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.
Protocol for Potentiodynamic Polarization:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum or graphite), and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
The working electrode should be prepared similarly to the weight loss coupons.
-
-
Measurement:
-
Immerse the electrodes in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.166 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
-
Data Analysis:
-
Plot the polarization curve (log |current density| vs. potential).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
Calculate the inhibition efficiency: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
-
Interpretation:
-
If the E_corr value shifts significantly in the anodic direction (>85 mV) in the presence of the inhibitor, it is considered an anodic inhibitor.
-
If the E_corr shifts significantly in the cathodic direction (<-85 mV), it is a cathodic inhibitor.
-
If the shift in E_corr is less than 85 mV in either direction, it is a mixed-type inhibitor. Acetylenic alcohols often act as mixed-type inhibitors.[6]
Caption: Workflow for potentiodynamic polarization measurements.
EIS is a powerful non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film.
Protocol for EIS:
-
Cell Setup: Use the same three-electrode cell as for potentiodynamic polarization.
-
Measurement:
-
Allow the system to stabilize at the OCP.
-
Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
-
Data Analysis:
-
Represent the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100
-
Interpretation:
-
An increase in the diameter of the semicircle in the Nyquist plot and an increase in the R_ct value in the presence of the inhibitor indicate an increase in the corrosion resistance.
-
A decrease in the C_dl value suggests the adsorption of the inhibitor on the metal surface, leading to a decrease in the dielectric constant and/or an increase in the thickness of the electrical double layer.
Surface Analysis Techniques
These techniques provide visual and compositional information about the metal surface after exposure to the corrosive environment with and without the inhibitor.
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the metal surface, revealing the morphology and the extent of corrosion damage. In the presence of an effective inhibitor like this compound, the SEM images should show a smoother surface with significantly less pitting and general corrosion compared to the blank.
-
Atomic Force Microscopy (AFM): Offers three-dimensional topographical information at the nanoscale, allowing for the quantification of surface roughness. A lower surface roughness is expected for the inhibited metal surface.
-
X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that can confirm the presence of the inhibitor's constituent elements (carbon, oxygen) on the metal surface, providing direct evidence of adsorption.
Adsorption Isotherm and Thermodynamic Parameters
To understand the interaction between the inhibitor and the metal surface, the experimental data from weight loss or electrochemical measurements can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich). The Langmuir isotherm is often a good fit for the adsorption of corrosion inhibitors.
The degree of surface coverage (θ) at different inhibitor concentrations is calculated as: θ = IE% / 100
The Langmuir adsorption isotherm is given by: C / θ = 1 / K_ads + C
where:
-
C is the inhibitor concentration
-
K_ads is the adsorption equilibrium constant
By plotting C/θ versus C, a straight line should be obtained, and K_ads can be calculated from the intercept. The standard free energy of adsorption (ΔG°_ads) can then be calculated using the following equation:
ΔG°_ads = -RT ln(55.5 K_ads)
where:
-
R is the universal gas constant
-
T is the absolute temperature
-
55.5 is the molar concentration of water in the solution
The magnitude and sign of ΔG°_ads provide insights into the spontaneity and the nature of the adsorption (physisorption or chemisorption).
Quantum Chemical Calculations
Quantum chemical calculations, based on Density Functional Theory (DFT), can provide theoretical insights into the relationship between the molecular structure of this compound and its inhibition efficiency. Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment (μ) can be correlated with the inhibitor's performance.
-
E_HOMO: Higher values indicate a greater tendency to donate electrons to the metal's vacant d-orbitals.
-
E_LUMO: Lower values suggest a higher ability to accept electrons from the metal surface.
-
ΔE: A smaller energy gap generally implies higher reactivity and potentially better inhibition efficiency.
-
μ: A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.
These theoretical calculations can aid in understanding the adsorption mechanism at a molecular level and in the design of new, more effective corrosion inhibitors.
Concluding Remarks
This compound, as a member of the acetylenic alcohol family, holds significant promise as a corrosion inhibitor, particularly for ferrous metals in acidic environments. Its effectiveness stems from its ability to adsorb onto the metal surface and form a protective polymeric film. A comprehensive evaluation of its performance requires a combination of gravimetric, electrochemical, and surface analysis techniques. While specific quantitative data for this compound is not extensively available in the public domain, the protocols and principles outlined in this guide, along with comparative data from related compounds, provide a robust framework for its systematic investigation and application. Further research is encouraged to generate specific performance data for this compound on a wider range of metals and in various corrosive media to fully realize its potential in industrial corrosion protection.
References
Application Note & Protocol Guide: The Role of 1-Ethynyl-1-cyclohexanol as a Cure Inhibitor in Platinum-Cured Silicone Rubber
Abstract: This guide provides a comprehensive technical overview of 1-Ethynyl-1-cyclohexanol (ECH), a critical component in modern silicone rubber formulations. We delve into the mechanistic role of ECH as a cure inhibitor in platinum-catalyzed, addition-curing silicone systems. This document is intended for researchers, materials scientists, and drug development professionals who require precise control over the vulcanization process of silicone elastomers. Detailed protocols for formulation, rheological analysis, and mechanical testing are provided to enable users to effectively modulate pot life and curing profiles for specific applications.
Part 1: Application Notes & Scientific Principles
The Foundation: Platinum-Cured Silicone Rubber
Silicone rubber, composed of a siloxane (–Si–O–Si–) backbone, possesses exceptional properties including high thermal stability, chemical inertness, and biocompatibility, making it a material of choice in medical, pharmaceutical, and advanced manufacturing industries.[1] The most advanced and pure form of silicone rubber is cured via a platinum-catalyzed addition reaction, also known as hydrosilylation.[2]
This process involves the reaction between a vinyl-functional silicone polymer and a hydride-functional (Si-H) crosslinker, facilitated by a platinum catalyst.[3] The platinum catalyst enables the addition of Si-H bonds across the vinyl groups' carbon-carbon double bonds, forming a stable, three-dimensional crosslinked network.[4] A key advantage of this system is its purity; unlike traditional peroxide curing, it produces no byproducts, making it ideal for sensitive applications such as medical devices and food-contact surfaces.[2][3]
The Formulation Challenge: Controlling Reactivity
The high efficiency of the platinum catalyst presents a significant processing challenge: the hydrosilylation reaction can proceed rapidly even at ambient temperatures.[5] This premature curing drastically reduces the "pot life" or working time of the liquid silicone rubber (LSR), making processes like injection molding, casting, or coating difficult to control. Once the components are mixed, the viscosity begins to increase until the material reaches its gel point, where it no longer flows.[6] For complex parts or intricate processes, a longer pot life is essential to ensure the material completely fills the mold or properly coats a substrate before vulcanization.
The Solution: this compound (ECH) as a Cure Inhibitor
To address the challenge of premature curing, cure inhibitors are incorporated into the formulation. This compound (ECH) is a highly effective and widely used inhibitor for platinum-catalyzed silicone systems.[7][8] It is classified as an acetylenic alcohol and functions as a temporary stabilizer or blocking agent for the platinum catalyst.[7][9] The addition of a small amount of ECH can significantly extend the working time of the mixed silicone rubber at room temperature without adversely affecting the final cured properties.[10][11]
The primary function of ECH is to delay the onset of cross-linking at ambient temperatures but allow for rapid curing when the temperature is elevated to the desired vulcanization point.[7] This temperature-dependent inhibition is the key to its utility, providing a crucial "on/off" switch for the curing reaction.
Mechanism of Action: Reversible Catalyst Inhibition
The inhibitory effect of this compound is based on its interaction with the platinum catalyst. The ethynyl (alkyne) group of the ECH molecule coordinates with the platinum complex, forming a temporary, more stable complex. This coordination deactivates the catalyst, preventing it from facilitating the hydrosilylation reaction at room temperature.
However, this inhibitory complex is thermally labile. When the temperature is increased (e.g., to 120-150°C), the ECH is released from the platinum complex, regenerating the active catalyst.[5][12] The now-active catalyst can proceed with the hydrosilylation reaction, leading to rapid cross-linking and curing of the silicone rubber. This mechanism provides an excellent balance between a long pot life at room temperature and a fast cure time at elevated temperatures.
Figure 1: Mechanism of ECH in controlling platinum-catalyzed curing.
Part 2: Experimental Protocols & Methodologies
These protocols provide a framework for formulating, processing, and evaluating platinum-cured silicone rubber incorporating this compound.
Protocol 1: Formulation of a Two-Component Liquid Silicone Rubber (LSR)
This protocol describes the preparation of a base two-component LSR system. Part A contains the platinum catalyst, and Part B contains the hydride crosslinker. ECH is typically added to Part A to prevent premature reaction.
Materials & Equipment:
-
Part A Base: Vinyl-terminated polydimethylsiloxane (PDMS), Platinum catalyst (e.g., Karstedt's catalyst), this compound (ECH).
-
Part B Base: Vinyl-terminated PDMS, Hydride-functional crosslinker (e.g., methylhydrosiloxane-dimethylsiloxane copolymer).
-
Filler (Optional): Fumed silica to enhance mechanical properties.[5]
-
Planetary mixer or dual asymmetric centrifuge mixer.
-
Analytical balance.
-
Glass or plastic containers.
Procedure:
-
Prepare Part A (Catalyst Component): a. To a mixing vessel, add the vinyl-terminated PDMS polymer. b. If using a filler, add the fumed silica and mix under high shear until a homogenous dispersion is achieved. This may require heating to reduce viscosity.[12] c. Cool the mixture to room temperature (< 30°C). d. Add the this compound at the desired concentration (see Table 2 for guidance) and mix thoroughly. e. Finally, add the platinum catalyst and mix until uniformly dispersed. Store in a sealed container.
-
Prepare Part B (Crosslinker Component): a. To a separate mixing vessel, add the vinyl-terminated PDMS polymer. b. If a filler is used in Part A, add the same concentration here and mix until homogenous. c. Add the hydride-functional crosslinker and mix thoroughly until uniform. Store in a sealed container.
Data Presentation:
| Component | Function | Typical Concentration (phr) | Location |
| Vinyl-terminated PDMS | Base Polymer | 100 | Part A & B |
| Fumed Silica | Reinforcing Filler | 20 - 40 | Part A & B |
| Hydride Crosslinker | Crosslinking Agent | 2 - 5 (ratio dependent) | Part B |
| Platinum Catalyst | Catalyst | 5 - 20 ppm (as Pt metal) | Part A |
| This compound | Cure Inhibitor | 0.02 - 0.15[10][11] | Part A |
| phr: parts per hundred rubber |
Table 1: Example formulation for a two-component platinum-cured LSR.
Protocol 2: Rheological Evaluation of Pot Life
This protocol uses a rheometer to objectively measure the working time (pot life) of the formulated LSR at room temperature. Pot life is often defined as the time it takes for the initial viscosity to double or the time to the gel point.
Equipment:
-
Rotational rheometer with parallel plate geometry.
-
Temperature control unit.
-
Mixing system for Parts A & B.
-
Timer.
Procedure:
-
Set the rheometer temperature to 25°C.
-
Thoroughly mix Part A and Part B in a 1:1 ratio by weight. Start the timer immediately upon mixing.
-
Quickly load the mixed sample onto the bottom plate of the rheometer.
-
Lower the upper plate to the specified gap (e.g., 1 mm) and trim excess material.
-
Start an oscillatory time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region).
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) over time.
-
The gel point is identified as the time at which the G' and G'' curves intersect (crossover point), indicating the transition from a liquid to a solid-like state.[13] This time is a precise measure of the pot life.
Figure 2: Workflow for rheological and mechanical evaluation.
Protocol 3: Mechanical Testing of Cured Silicone Rubber
This protocol outlines the standard tests to ensure that the addition of ECH does not negatively impact the final physical properties of the cured elastomer.
Equipment:
-
Compression molding press or convection oven.
-
Molds for test sheets (e.g., 2 mm thick).
-
Durometer (Shore A scale).
-
Universal Testing Machine (UTM) with grips for elastomers.
-
Die cutter for tensile specimens (e.g., ASTM D412).
Procedure:
-
Mix Part A and Part B in a 1:1 ratio.
-
Degas the mixture in a vacuum chamber to remove entrapped air bubbles.
-
Pour the mixture into the sheet mold.
-
Cure the sheet in a press or oven at the specified temperature and time (e.g., 120°C for 10 minutes).[12]
-
Allow the cured sheet to cool to room temperature.
-
Hardness: Measure the Shore A hardness at several points on the sheet using the durometer.
-
Tensile Properties: a. Use the die cutter to cut several tensile specimens from the cured sheet. b. Measure the tensile strength, elongation at break, and modulus using the UTM according to ASTM D412 standards.
Expected Results:
The concentration of ECH directly impacts pot life. Higher concentrations lead to longer working times. However, excessively high concentrations may slightly retard the cure at elevated temperatures or, in rare cases, affect final properties. It is crucial to optimize the concentration for the specific application.
| ECH Concentration (% w/w in Part A) | Pot Life at 25°C (Gel Point, min) | Cure Time at 120°C (t90, sec) | Cured Hardness (Shore A) |
| 0.01 | ~15 | ~45 | 40 ± 2 |
| 0.05 (Typical) | ~90 | ~60 | 40 ± 2 |
| 0.15 | ~240 | ~90 | 40 ± 2 |
| t90: Time to reach 90% of maximum torque in a moving die rheometer (MDR) cure study. |
Table 2: Illustrative data showing the effect of ECH concentration on LSR properties.
Part 3: References
-
Titanos Group. Ethynyl Cyclohexanol (ECH). 9
-
Titanos Group. (2023). This compound(ECH) Application. 14
-
BASF Product Finder. This compound. 8
-
SpecialChem. (2024). 1-ethynylcyclohexanol - Dongguan Unionchem. 10
-
MDPI. (2018). How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. 14
-
XJY Silicones. 1-ethynylcyclohexanol CAS 78-27-3 For silicone formulation. 11
-
ResearchGate. Structure of the inhibitor, 1-ethynylcyclohexanol (ETCH). 15
-
IOP Conference Series: Materials Science and Engineering. (2019). Rheological Comparison of Silicone Rubber Crosslinking with Platinum Catalysts and Triethylamine, Methanol & Ethanolamine Solvents. 13
-
Google Patents. (2001). US6331588B1 - Addition curing type liquid silicone rubber compositions. 12
-
Shin-Etsu Chemical Co., Ltd. Characteristic properties of Silicone Rubber Compounds. 1
-
SIMTEC Silicone Parts. (2021). Viscosity of Silicone Rubber. 6
-
Anysil Silicone. (2025). Preparation process of silicone masterbatch. 5
-
H.M. Royal, Inc. (2023). Platinum Cured Silicone: How It Expands the Use of Silicone Rubbers. 2
-
Chemistry For Everyone. (2025). What Is Platinum-cured Silicone Rubber?. 3
-
Chemistry For Everyone. (2025). How Does Silicone Rubber Cure?. 4
References
- 1. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 2. hmroyal.com [hmroyal.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. anysiliconerubber.com [anysiliconerubber.com]
- 6. Viscosity of Silicone Rubber | SIMTEC [simtec-silicone.com]
- 7. This compound(ECH) Application [titanos.com]
- 8. products.basf.com [products.basf.com]
- 9. Ethynyl Cyclohexanol(ECH) [titanos.com]
- 10. specialchem.com [specialchem.com]
- 11. dgunionchem.com [dgunionchem.com]
- 12. US6331588B1 - Addition curing type liquid silicone rubber compositions - Google Patents [patents.google.com]
- 13. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Versatility of 1-Ethynyl-1-cyclohexanol: A Strategic Building Block for Complex Molecular Architectures
Introduction
In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular targets. 1-Ethynyl-1-cyclohexanol, a commercially available tertiary propargyl alcohol, has emerged as a powerful and versatile precursor in the synthesis of a diverse array of molecules, particularly in the realms of medicinal chemistry and materials science. Its unique structural motif, featuring a terminal alkyne poised on a cyclohexanol backbone, offers a rich platform for a variety of high-yield chemical transformations. This technical guide provides researchers, scientists, and drug development professionals with in-depth application notes, detailed protocols, and field-proven insights into harnessing the synthetic potential of this remarkable building block. The inherent reactivity of the ethynyl group and the hydroxyl functionality allows for sequential and orthogonal transformations, making it an ideal starting point for the synthesis of propargylamines, conjugated enynes, 1,2,3-triazoles, and α,β-unsaturated carbonyl compounds, which are key intermediates in the development of novel therapeutics and functional materials.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound is rooted in the reactivity of its two key functional groups: the terminal alkyne and the tertiary hydroxyl group. This allows for a diverse range of chemical transformations, which can be employed to introduce molecular complexity in a controlled and efficient manner.
The A³ Coupling Reaction: A Gateway to Propargylamines
The aldehyde-alkyne-amine (A³) coupling is a powerful one-pot, three-component reaction that provides a direct and atom-economical route to propargylamines, which are prevalent scaffolds in many biologically active compounds.[1][2] The reaction involves the copper-catalyzed condensation of an aldehyde, a terminal alkyne, and an amine.[3]
Mechanism Insight: The catalytic cycle is believed to commence with the formation of a copper acetylide from this compound.[3] Concurrently, the aldehyde and amine react to form an in situ iminium ion. The nucleophilic copper acetylide then attacks the electrophilic iminium ion to forge the new carbon-carbon bond, yielding the propargylamine product and regenerating the catalyst.[1]
Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This palladium- and copper-cocatalyzed cross-coupling reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic materials.[4]
Causality in Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is critical for a successful Sonogashira coupling. Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are commonly employed.[4] The copper(I) cocatalyst, typically CuI, is crucial for the formation of the reactive copper acetylide intermediate.[4] The amine base, often triethylamine or diisopropylamine, serves to neutralize the hydrogen halide byproduct and facilitate the deprotonation of the alkyne. Anhydrous and anaerobic conditions are often necessary to prevent the deactivation of the catalyst and the unwanted homocoupling of the alkyne (Glaser coupling).[6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Advantage
A prime example of "click chemistry," the CuAAC reaction provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[7][8] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it exceptionally valuable in drug discovery, bioconjugation, and materials science.[7]
Self-Validating System: The CuAAC reaction is a robust and reliable transformation. The in situ generation of the copper(I) catalyst from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) is a common and convenient method.[9] The reaction proceeds cleanly, often requiring minimal purification.
Meyer-Schuster Rearrangement: Access to α,β-Unsaturated Carbonyls
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated aldehydes or ketones.[10][11] For a tertiary alcohol like this compound, this rearrangement leads to the formation of an α,β-unsaturated aldehyde.[10] This transformation is a valuable tool for converting a readily available starting material into a highly functionalized intermediate.
Mechanistic Considerations: The reaction is initiated by the protonation of the hydroxyl group, followed by a 1,3-hydroxyl shift to form an allene intermediate.[10] Tautomerization of the allene then yields the final α,β-unsaturated carbonyl compound. It is important to note that with tertiary propargyl alcohols, the competing Rupe reaction, which forms α,β-unsaturated ketones, can sometimes be a side reaction.[10] The choice of acid catalyst and reaction conditions can influence the selectivity of the rearrangement.[10]
Application Notes & Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step guide for key transformations of this compound.
Protocol 1: A³ Coupling of this compound, Benzaldehyde, and Piperidine
Principle: This protocol describes a straightforward and efficient one-pot synthesis of a propargylamine derivative using a copper(I) catalyst.
Materials and Reagents:
-
This compound (1.0 mmol, 124.2 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Piperidine (1.0 mmol, 85.2 mg, 99 µL)
-
Copper(I) Chloride (CuCl) (0.05 mmol, 5.0 mg)
-
Toluene (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), piperidine (1.0 mmol), and copper(I) chloride (0.05 mmol).
-
Add toluene (5 mL) to the flask.
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: hexane/ethyl acetate, 4:1).
-
Once the reaction is complete (typically within 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired propargylamine.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety Precautions: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Toluene is flammable and toxic.
Protocol 2: Sonogashira Coupling of this compound with 4-Iodoanisole
Principle: This protocol details the synthesis of an aryl-substituted alkyne via a palladium- and copper-catalyzed Sonogashira coupling.
Materials and Reagents:
-
This compound (1.0 mmol, 124.2 mg)
-
4-Iodoanisole (1.2 mmol, 280.9 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21.1 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Toluene (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), 4-iodoanisole (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (10 mL) and anhydrous triethylamine (5 mL) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate, 9:1).
-
Upon completion (typically 2-4 hours), quench the reaction with saturated aqueous NH₄Cl (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the coupled product.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions: This reaction should be performed under an inert atmosphere. Palladium catalysts and copper iodide are toxic and should be handled with care. Triethylamine is a corrosive and flammable liquid.
Case Study in Drug Development: Synthesis of Ethinamate
A compelling example of this compound's application in medicinal chemistry is its role as a key precursor in the synthesis of Ethinamate, a sedative and hypnotic drug.[12][13]
The synthesis involves the conversion of the hydroxyl group of this compound into a carbamate. This is typically achieved by first reacting the alcohol with phosgene or a phosgene equivalent to form a chloroformate intermediate. Subsequent treatment with ammonia then yields Ethinamate.[13] This straightforward two-step process highlights how a simple building block can be efficiently transformed into a valuable active pharmaceutical ingredient.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no yield in Sonogashira coupling | Inactive catalyst | Use fresh palladium and copper catalysts. Ensure proper storage of catalysts. |
| Oxygen contamination | Thoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction.[6] | |
| Impure reagents | Purify starting materials (aryl halide and alkyne) before use. | |
| Formation of alkyne homocoupling (Glaser) product | Presence of oxygen | Rigorously exclude oxygen from the reaction mixture.[6] |
| High copper catalyst loading | Reduce the amount of copper(I) iodide. | |
| Low yield in A³ coupling | Inefficient iminium ion formation | Use a dehydrating agent (e.g., molecular sieves) or perform the reaction in a solvent that allows for azeotropic removal of water. |
| Catalyst deactivation | Ensure the purity of all reagents and solvents. | |
| Side reactions in Meyer-Schuster rearrangement | Competing Rupe reaction | Use milder acid catalysts or transition metal catalysts to favor the Meyer-Schuster pathway.[10] |
Conclusion
This compound stands out as a highly valuable and versatile building block in the arsenal of the modern synthetic chemist. Its dual functionality allows for a wide range of transformations, providing efficient access to key synthetic intermediates and complex molecular targets. The application notes and protocols detailed in this guide serve as a practical resource for researchers to leverage the full potential of this readily available starting material. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in driving innovation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 11. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. Ethinamate | C9H13NO2 | CID 3284 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Utilizing 1-Ethynyl-1-cyclohexanol as a Platinum Catalyst Inhibitor in Two-Component Addition-Cure Silicone Elastomers
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 1-ethynyl-1-cyclohexanol (ECH) as a platinum catalyst inhibitor. The focus is on its application in two-component, addition-cure silicone elastomer formulations, where precise control over the curing process is critical. These notes detail the underlying chemical mechanisms, provide quantitative data on inhibitor performance, and offer robust, step-by-step protocols for formulation and characterization.
Introduction: The Imperative for Controlled Curing in Platinum-Catalyzed Hydrosilylation
Platinum complexes, particularly Karstedt's catalyst, are exceptionally efficient catalysts for the hydrosilylation reaction, which forms the basis for the cross-linking in high-performance addition-cure silicone elastomers. This reaction involves the addition of a silicon-hydride (Si-H) bond across a vinyl group (C=C)[1]. While highly effective, the reactivity of these platinum catalysts at ambient temperatures presents a significant formulation challenge: premature curing. Once the vinyl-functionalized silicone polymer (Part A) is mixed with the hydride-functionalized crosslinker (Part B, which typically contains the catalyst), the curing process begins almost immediately. This drastically limits the "pot life" or working time, making processing and application difficult.
To overcome this, inhibitors are introduced to the formulation. An effective inhibitor reversibly deactivates the platinum catalyst at room temperature, providing a long working window. Upon the application of a trigger, typically heat, the inhibitor's effect is overcome, and the rapid curing reaction proceeds as desired. This compound (ECH) is a widely used and highly effective inhibitor for these systems, valued for its ability to provide an excellent balance between extended pot life and rapid, controlled curing at elevated temperatures.[2][3]
Mechanism of Inhibition: The Role of the Acetylenic Group
The inhibitory action of this compound stems from the strong interaction between its terminal alkyne group and the platinum catalyst. The platinum center in catalysts like Karstedt's is electron-rich and readily forms complexes with unsaturated compounds. The triple bond of the ethynyl group in ECH acts as a strong ligand, coordinating to the platinum atom to form a stable, but thermally labile, platinum-alkyne complex.[4] This complex is significantly less reactive towards hydrosilylation at ambient temperatures compared to the uninhibited catalyst.
The general mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[5] The presence of ECH intercepts this catalytic cycle.
References
- 1. siliconeab.com [siliconeab.com]
- 2. Making sure you're not a bot! [kobra.uni-kassel.de]
- 3. Flexible Nanocomposites Based on Polydimethylsiloxane Matrices with DNA-Modified Graphene Filler: Curing Behavior by Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
Application Notes & Protocols: Leveraging 1-Ethynyl-1-cyclohexanol in the Synthesis of Bioactive Molecules
Abstract
1-Ethynyl-1-cyclohexanol is a versatile and economically significant building block in modern organic synthesis, particularly in the development of novel bioactive molecules. Its terminal alkyne and tertiary alcohol functionalities provide a rich platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of its application in several high-impact synthetic strategies, including Sonogashira coupling, A³ (Aldehyde-Alkyne-Amine) coupling, and click chemistry. We present not only the mechanistic underpinnings of these transformations but also detailed, field-tested protocols for the synthesis of key intermediates and precursors to pharmacologically active agents. This document is intended for researchers, scientists, and professionals in drug discovery and development seeking to harness the synthetic potential of this valuable propargyl alcohol.
Introduction: The Strategic Importance of this compound
This compound (ECHO) is a bifunctional molecule featuring a terminal alkyne and a tertiary hydroxyl group attached to a cyclohexane ring.[1][2] This unique structural arrangement makes it an ideal starting material for creating complex molecular architectures. The terminal alkyne is a gateway to a suite of powerful coupling reactions, while the hydroxyl group can be used for further functionalization or can influence the stereochemical outcome of reactions.
Historically, ECHO was recognized as a precursor and active metabolite of the sedative ethinamate.[1] However, its modern utility has expanded far beyond this initial application. In contemporary synthetic organic chemistry, it serves as a robust and often more manageable surrogate for acetylene gas, enabling the introduction of an ethynyl moiety into diverse molecular scaffolds.[3] This capability is crucial for accessing compound classes known for their biological activity, such as conjugated enynes, arylalkynes, and various nitrogen-containing heterocycles.[4][5][6]
This guide will focus on three cornerstone reactions that leverage the reactivity of this compound for the synthesis of bioactive compounds:
-
Sonogashira Coupling: For the creation of C(sp²)-C(sp) bonds, linking the alkyne to aryl or vinyl halides.
-
A³ Coupling (Aldehyde-Alkyne-Amine): A multicomponent reaction to generate valuable propargylamine intermediates.[7][8]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": For the efficient construction of stable 1,2,3-triazole rings, a common scaffold in medicinal chemistry.[9][10]
The following sections will detail the causality behind experimental choices, provide step-by-step protocols, and offer insights into optimizing these reactions for drug discovery applications.
Sonogashira Coupling: Crafting Arylalkynes
The Sonogashira reaction is one of the most powerful methods for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][11] This palladium-catalyzed, copper-co-catalyzed cross-coupling reaction is fundamental in the synthesis of natural products, pharmaceuticals, and organic materials.[4][5] this compound is an excellent substrate for this reaction, often serving as a stable, solid source of the ethynyl group.
Mechanistic Considerations & Rationale
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][11] Understanding these cycles is key to troubleshooting and optimizing the reaction.
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R¹-X).
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt, typically CuI, in the presence of a base to form a highly reactive copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The final coupled product (R¹-alkyne) is released, regenerating the Pd(0) catalyst.
Why these components?
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): Palladium is the workhorse, facilitating the crucial oxidative addition and reductive elimination steps. The choice of phosphine ligands is critical; they stabilize the palladium center and influence its reactivity.[4]
-
Copper(I) Co-catalyst (e.g., CuI): Copper(I) iodide is essential for activating the alkyne. It significantly increases the reaction rate, allowing for milder conditions (often room temperature) compared to copper-free variants.[4][11] However, its presence can also promote the undesired homocoupling (Glaser coupling) of the alkyne.[12]
-
Base (e.g., Triethylamine, Diisopropylamine): An amine base is required to neutralize the HX produced during the reaction and to facilitate the formation of the copper acetylide. It often serves as the solvent as well.[13]
Workflow for Sonogashira Coupling
Caption: General workflow for a Sonogashira cross-coupling reaction.
Protocol: Synthesis of 1-(Phenylethynyl)cyclohexan-1-ol
This protocol describes a standard Sonogashira coupling between this compound and iodobenzene.
Materials & Reagents:
-
This compound (ECHO)
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.24 g, 10 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (140 mg, 0.2 mmol, 2 mol%), and CuI (38 mg, 0.2 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous toluene (20 mL) and anhydrous triethylamine (2.8 mL, 20 mmol, 2.0 equiv) via syringe. Stir the mixture to dissolve the solids.
-
Aryl Halide Addition: Add iodobenzene (1.12 mL, 10 mmol, 1.0 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 1-(phenylethynyl)cyclohexan-1-ol.
| Reactant/Catalyst | Mol. Wt. | Amount (mmol) | Mol % |
| This compound | 124.18 | 10 | 100 |
| Iodobenzene | 204.01 | 10 | 100 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.2 | 2 |
| CuI | 190.45 | 0.2 | 2 |
| Triethylamine | 101.19 | 20 | 200 |
Expected Outcome: This reaction typically provides the desired product in high yield (85-95%). The resulting arylalkyne is a key intermediate for more complex bioactive molecules.
A³ Coupling: A Gateway to Propargylamines
The A³ coupling is a powerful one-pot, three-component reaction between an aldehyde, a terminal alkyne, and an amine to produce propargylamines.[8][14] These products are highly valuable building blocks for synthesizing a vast array of nitrogen-containing bioactive compounds, including alkaloids and various heterocyclic systems.[7][15][16]
Mechanistic Considerations & Rationale
The reaction is typically catalyzed by a transition metal, most commonly copper or gold salts. The precise mechanism can vary, but a generally accepted pathway involves:
-
Iminium Ion Formation: The aldehyde and amine react to form an iminium ion intermediate. This is often the rate-determining step.
-
Alkyne Activation: Concurrently, the metal catalyst (e.g., Cu(I)) coordinates with the terminal alkyne (this compound), increasing its acidity and facilitating the formation of a metal-acetylide species.
-
Nucleophilic Attack: The metal-acetylide attacks the electrophilic iminium ion, forming the new C-C bond and generating the propargylamine product.
Why this approach?
-
Atom Economy: A³ coupling is a prime example of a green chemistry reaction.[17][18] It combines three molecules in a single step with high atom economy, minimizing waste.
-
Convergence: This multicomponent strategy allows for the rapid assembly of molecular complexity from simple, readily available starting materials, which is highly advantageous in creating libraries of compounds for drug screening.[19]
-
Versatility: A wide range of aldehydes and amines (both primary and secondary) can be used, providing access to a diverse array of substituted propargylamines.[14]
Protocol: Synthesis of a Propargylamine via A³ Coupling
This protocol details the synthesis of 1-(1-(cyclohexyl(phenyl)amino)prop-2-yn-1-yl)cyclohexan-1-ol, a representative propargylamine.
Materials & Reagents:
-
This compound (ECHO)
-
Benzaldehyde
-
Cyclohexylamine
-
Copper(I) chloride (CuCl)
-
Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a sealed pressure tube, combine this compound (621 mg, 5 mmol, 1.0 equiv), benzaldehyde (530 mg, 5 mmol, 1.0 equiv), cyclohexylamine (496 mg, 5 mmol, 1.0 equiv), and copper(I) chloride (148 mg, 1.5 mmol, 30 mol%).[14]
-
Solvent Addition: Add ethyl acetate (10 mL).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 80°C. Stir the mixture for 24 hours.
-
Cooling and Filtration: After 24 hours, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using an appropriate eluent system, e.g., hexanes/ethyl acetate) to yield the pure propargylamine.
| Component | Mol. Wt. | Amount (mmol) | Equivalents |
| This compound | 124.18 | 5 | 1.0 |
| Benzaldehyde | 106.12 | 5 | 1.0 |
| Cyclohexylamine | 99.17 | 5 | 1.0 |
| Copper(I) Chloride | 98.99 | 1.5 | 0.3 |
Click Chemistry: Building Triazole Scaffolds
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction.[9][10] It provides a highly efficient and reliable method for joining a terminal alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[20] The triazole core is a common feature in many pharmaceutical agents due to its metabolic stability and ability to participate in hydrogen bonding.
Rationale and Advantages
The power of CuAAC in bioactive molecule synthesis stems from several key features:
-
High Efficiency: The reaction is thermodynamically favorable and proceeds to completion with high yields.[9]
-
Specificity: The azide and alkyne groups are mutually reactive and generally inert to most other functional groups found in biological molecules, eliminating the need for protecting groups.[21]
-
Robustness: The reaction is tolerant of a wide range of solvents, including water, and can be performed under mild conditions.[9]
This makes it an ideal ligation strategy for conjugating complex biomolecules or for the final assembly step in a convergent synthesis.[21][22]
Diagram of the CuAAC "Click" Reaction
Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol: Synthesis of a 1,2,3-Triazole Derivative
This protocol outlines the synthesis of a triazole by reacting an azide with this compound.
Materials & Reagents:
-
This compound (ECHO)
-
Benzyl Azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
Procedure:
-
Reactant Solution: In a round-bottom flask, dissolve this compound (1.24 g, 10 mmol, 1.0 equiv) and benzyl azide (1.33 g, 10 mmol, 1.0 equiv) in a 1:1 mixture of tert-butanol and water (40 mL).
-
Catalyst Preparation: In a separate small vial, prepare a fresh solution of sodium ascorbate (396 mg, 2 mmol, 0.2 equiv) in water (2 mL). In another vial, dissolve copper(II) sulfate pentahydrate (250 mg, 1 mmol, 0.1 equiv) in water (2 mL).
-
Initiation: To the stirring solution of alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ. A color change is typically observed.
-
Reaction: Stir the reaction vigorously at room temperature for 8-16 hours. The product often precipitates out of the solution as a white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold diethyl ether to aid in drying.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Conclusion
This compound stands out as a powerful and versatile reagent in the synthetic chemist's toolbox for creating bioactive molecules. Its dual functionality allows for straightforward participation in robust and high-yield coupling reactions like the Sonogashira, A³, and CuAAC click reactions. The protocols and principles outlined in this guide demonstrate the strategic value of this building block in the rapid assembly of complex molecular scaffolds relevant to drug discovery and development. By understanding the mechanistic nuances and optimizing reaction conditions, researchers can effectively utilize this compound to accelerate the synthesis of novel chemical entities with significant therapeutic potential.
References
- 1. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 2. This compound | 78-27-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 8. A walk around the A3-coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ijirt.org [ijirt.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. depts.washington.edu [depts.washington.edu]
- 13. researchgate.net [researchgate.net]
- 14. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Green Synthesis of Bioactive Molecules: A Review. | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 18. ijprt.org [ijprt.org]
- 19. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioorthogonal Click Chemistry: An Indispensable Tool to Create Multifaceted Cell Culture Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. (生体)材料科学における「クリック」ケミストリー [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Acetylation of 1-Ethynyl-1-cyclohexanol
Abstract
This comprehensive technical guide provides detailed protocols for the acetylation of 1-Ethynyl-1-cyclohexanol, a critical transformation for protecting the hydroxyl group and a key step in the synthesis of various chemical intermediates. The document is designed for researchers, scientists, and drug development professionals, offering both a classic, high-yield protocol using acetic anhydride and pyridine, and a contemporary, environmentally benign alternative. Beyond step-by-step instructions, this guide delves into the underlying reaction mechanisms, provides critical insights for experimental success, and outlines robust methods for product purification and characterization.
Introduction: The Significance of Acetylation
Acetylation is a fundamental and widely utilized transformation in organic synthesis.[1] It serves to introduce an acetyl group (CH₃CO) into a molecule, most commonly by replacing an active hydrogen atom in a hydroxyl (-OH), amino (-NH₂), or thiol (-SH) group. For alcohols, this transformation yields an ester. The acetyl group is an excellent protecting group due to its stability under acidic and oxidative conditions, while being readily cleavable under basic conditions.[2]
This compound is a valuable building block in synthetic chemistry, notable for its tertiary alcohol and terminal alkyne functionalities.[3] Protecting the hydroxyl group as an acetate ester (1-ethynylcyclohexyl acetate) is often necessary to prevent its interference in subsequent reactions involving the alkyne, such as Sonogashira couplings or polymerization reactions.[4] The choice of acetylation protocol can significantly impact yield, purity, and the overall environmental footprint of the synthesis. This guide presents two reliable methods to achieve this transformation.
Reaction Schematics and Mechanism
General Reaction
The acetylation of this compound with acetic anhydride produces 1-ethynylcyclohexyl acetate and acetic acid as a byproduct.
Caption: General scheme for the acetylation of this compound.
Mechanism of Pyridine-Catalyzed Acetylation
Pyridine is not merely a base or solvent in this reaction; it acts as a nucleophilic catalyst.[5] It first attacks the acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself. The tertiary alcohol then attacks the activated acetyl group, and a final deprotonation step, assisted by another molecule of pyridine, yields the final product and pyridinium acetate.
Caption: Pyridine acts as a nucleophilic catalyst, not just a base.
Experimental Protocols
Protocol 1: Classic Acetylation with Acetic Anhydride and Pyridine
This is the most common and highly reliable method for acetylating sterically hindered alcohols. Pyridine serves as both the catalyst and the solvent.[2] The reaction typically proceeds to completion at room temperature, although gentle heating can be used to accelerate it.
Materials:
-
This compound (≥99%)
-
Acetic Anhydride (Ac₂O, reagent grade)
-
Anhydrous Pyridine
-
Toluene
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equiv.) in anhydrous pyridine (5-10 mL per mmol of alcohol).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.5–2.0 equiv.) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-12 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and carefully quench the excess acetic anhydride by slowly adding dry methanol (MeOH).
-
Solvent Removal: Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator. This step is crucial as pyridine has a high boiling point.
-
Work-up: Dilute the remaining residue with DCM or EtOAc. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (to remove residual pyridine)
-
Water
-
Saturated aqueous NaHCO₃ (to remove acetic acid)
-
Brine
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 1-ethynylcyclohexyl acetate can be purified further by vacuum distillation or silica gel column chromatography if necessary.[6]
Protocol 2: Green Acetylation with a Reusable Solid Acid Catalyst
This protocol offers an environmentally friendlier alternative by replacing pyridine with a reusable solid acid catalyst, such as Na-Y zeolite, and using a less hazardous solvent.[7] This method avoids the use of corrosive and unpleasant reagents and simplifies the work-up procedure.
Materials:
-
This compound
-
Acetic Anhydride
-
Na-Y Zeolite (activated)
-
Hexane or Toluene
-
Round-bottom flask with reflux condenser, magnetic stirrer, and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
Step-by-Step Methodology:
-
Catalyst Activation: Activate the Na-Y zeolite by heating it in an oven at >120 °C for several hours before use to remove adsorbed water.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), acetic anhydride (1.2-1.5 equiv.), hexane or toluene (10 mL per mmol of alcohol), and the activated Na-Y zeolite (10-20 mg per mmol of alcohol).[7]
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by simple filtration. The zeolite can be washed with a solvent like hexane, dried, and reused for subsequent reactions.[7]
-
Work-up: The filtrate contains the product, solvent, and unreacted reagents. Wash the filtrate with saturated aqueous NaHCO₃ to neutralize and remove the acetic acid byproduct, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the product.
Data Presentation and Comparison
The choice of protocol depends on factors such as scale, available equipment, and environmental considerations.
| Parameter | Protocol 1: Classic (Pyridine) | Protocol 2: Green (Zeolite) |
| Catalyst | Pyridine (nucleophilic) | Na-Y Zeolite (mildly acidic) |
| Solvent | Pyridine (reagent & solvent) | Hexane or Toluene |
| Temperature | 0 °C to Room Temperature | Reflux Temperature |
| Reaction Time | 2-12 hours | Typically shorter (1-4 hours) |
| Work-up | Liquid-liquid extraction, multiple washes | Filtration, then washing |
| Yield | Generally very high (>90%) | Good to excellent (85-95%)[7] |
| Advantages | High reliability, effective for hindered alcohols | Reusable catalyst, easier work-up, less toxic |
| Disadvantages | Toxic/malodorous reagent, difficult work-up | Requires heating, catalyst activation |
Experimental Workflow Visualization
Caption: A generalized workflow for the synthesis of 1-ethynylcyclohexyl acetate.
Product Characterization
Confirming the identity and purity of the final product is essential. The following techniques are recommended:
-
¹H NMR Spectroscopy: The disappearance of the broad singlet corresponding to the hydroxyl proton (-OH) of the starting material is a key indicator. The appearance of a sharp singlet around δ 2.0-2.1 ppm is characteristic of the acetyl methyl protons (-COCH₃). The ethynyl proton (-C≡CH) should remain as a singlet around δ 2.4-2.5 ppm.
-
¹³C NMR Spectroscopy: Expect a downfield shift of the quaternary carbon attached to the oxygen. A new signal around 170 ppm will appear for the carbonyl carbon of the ester, and a signal around 21-22 ppm for the acetyl methyl carbon.
-
Infrared (IR) Spectroscopy: The most significant change will be the disappearance of the broad O-H stretching band (around 3300-3400 cm⁻¹) from the starting alcohol. Concurrently, a strong C=O stretching band for the ester will appear around 1735-1745 cm⁻¹. The sharp C≡C-H stretch around 3300 cm⁻¹ should remain.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reagent/catalyst; Inactive catalyst (e.g., wet zeolite); Low temperature. | Add more acetic anhydride/catalyst. Ensure zeolite is properly activated. Increase reaction time or temperature. |
| Low Yield | Loss during work-up (emulsions); Incomplete reaction; Product hydrolysis during basic wash. | Minimize vigorous shaking during extraction. Ensure reaction goes to completion via TLC. Keep NaHCO₃ wash brief. |
| Product is Oily/Wet | Incomplete drying. | Use more drying agent (Na₂SO₄/MgSO₄) or allow for longer drying time. Co-evaporate with toluene to remove residual water. |
| Contamination with Acetic Acid | Incomplete neutralization during work-up. | Repeat the saturated NaHCO₃ wash until no more CO₂ evolution is observed. |
| Contamination with Pyridine | Insufficient acid wash or evaporation. | Repeat the 1 M HCl wash. Co-evaporate with toluene multiple times under high vacuum. |
Safety Precautions
-
Acetic Anhydride: Corrosive, a lachrymator, and reacts violently with water. It causes severe skin burns and eye damage.[8] Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9][10]
-
Pyridine: Toxic, flammable, and has an extremely unpleasant odor.[11] It is harmful if swallowed, inhaled, or in contact with skin.[11] All manipulations must be performed in a well-ventilated chemical fume hood.
-
General Precautions: The acetylation reaction can be exothermic, especially during the initial addition of reagents and the quenching step. Use an ice bath to control the temperature. Ensure all glassware is dry to prevent the rapid hydrolysis of acetic anhydride.
References
- 1. byjus.com [byjus.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Buy this compound | 78-27-3 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. fishersci.com [fishersci.com]
- 9. quora.com [quora.com]
- 10. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 11. carlroth.com [carlroth.com]
The Dual-Role of 1-Ethynyl-1-cyclohexanol in Advanced Materials: From Process Control to Functional Surfaces
Introduction: Unveiling the Versatility of a Bifunctional Building Block
In the landscape of materials science, the pursuit of novel functionalities and enhanced material properties is perpetual. Small molecules, often relegated to the role of simple intermediates, can sometimes emerge as pivotal players in this quest. 1-Ethynyl-1-cyclohexanol (ECH), a molecule featuring a terminal alkyne and a tertiary hydroxyl group, is one such versatile building block. Its unique bifunctional nature—the high reactivity of the ethynyl group and the potential for further chemical modification through the hydroxyl group—has carved out distinct and valuable applications in polymer science and surface engineering.
This technical guide provides an in-depth exploration of the application of this compound in materials science, moving beyond a mere recitation of its uses to a detailed examination of the underlying chemical principles and practical methodologies. We will delve into its critical role as a process control agent in silicone chemistry and explore its utility as a powerful synthon for the construction of functionalized surfaces and advanced polymer architectures via "click" chemistry. This document is intended for researchers and scientists in materials science and drug development, offering both foundational knowledge and actionable protocols.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of ECH is fundamental to its effective application. The molecule's structure, a cyclohexanol ring with an ethynyl substituent, imparts a unique combination of reactivity and physical characteristics.[1][2]
| Property | Value | Source |
| CAS Number | 78-27-3 | [2] |
| Molecular Formula | C₈H₁₂O | [2] |
| Molecular Weight | 124.18 g/mol | |
| Appearance | Colorless to light yellow solid/viscous liquid | [1] |
| Melting Point | 30-33 °C | |
| Boiling Point | 180 °C (at 1013 hPa) | [3] |
| Density | 0.967 g/mL (at 25 °C) | |
| Solubility | Soluble in water and common organic solvents | [1] |
The presence of both the electron-rich alkyne unit and the polar hydroxyl group dictates its chemical behavior, making it an excellent candidate for a variety of chemical transformations.[1]
Application I: Process Control in Silicone Formulations - A Platinum Catalyst Inhibitor
One of the most significant industrial applications of this compound is as a platinum catalyst inhibitor in two-component addition-curing silicone systems.[3][4] These systems, which include liquid silicone rubbers, coatings, and adhesives, rely on the hydrosilylation reaction—the addition of a silicon-hydride (Si-H) bond across a vinyl group (C=C)—catalyzed by a platinum complex, such as Karstedt's catalyst.[5][6]
The Causality Behind Inhibition
The hydrosilylation reaction is highly efficient and proceeds rapidly even at room temperature.[6] This presents a practical challenge: once the two components (the vinyl-functionalized silicone polymer and the hydride-functionalized crosslinker) are mixed in the presence of the platinum catalyst, the curing process begins immediately. This significantly limits the working time or "pot life" of the formulation.
This compound acts as a "blocking agent" or inhibitor that temporarily deactivates the platinum catalyst at ambient temperatures.[4] The terminal alkyne of ECH coordinates strongly with the platinum center, forming a stable complex that prevents the catalyst from engaging in the hydrosilylation reaction. This inhibition is reversible; upon heating, the ECH is released from the platinum complex, regenerating the active catalyst and allowing the curing reaction to proceed rapidly at the desired vulcanization temperature.[4] This temperature-dependent control is crucial for applications requiring a long pot life at room temperature followed by rapid curing on demand.
Logical Workflow for Utilizing ECH as a Catalyst Inhibitor
Caption: Workflow for ECH as a platinum catalyst inhibitor in silicone curing.
Application II: Surface Modification and Polymer Grafting via Click Chemistry
The terminal alkyne of this compound makes it an ideal participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[7][8] This reaction is prized for its high efficiency, specificity, and tolerance of a wide range of functional groups, making it a powerful tool for covalently modifying surfaces and synthesizing complex polymer architectures.[7][8]
The "Grafting-To" Approach: Functionalizing Surfaces with ECH
In the "grafting-to" methodology, a surface is first functionalized with a group that can react with a pre-formed polymer. Using ECH, we can create alkyne-terminated surfaces that can then be "clicked" with azide-terminated molecules or polymers. A common substrate for such modification is silica or silicon oxide, which is prevalent in nanomaterials, microelectronics, and biomedical devices.
Protocol 1: Surface Functionalization of Silica Nanoparticles with ECH
This protocol describes a two-step process to create an alkyne-functionalized silica surface, ready for subsequent click reactions.
Part A: Amination of Silica Surface
-
Materials:
-
Silica nanoparticles (SiNPs)
-
Ethanol (anhydrous)
-
3-Aminopropyltriethoxysilane (APTES)
-
Deionized water
-
Toluene (anhydrous)
-
-
Procedure:
-
Activate the silica surface by cleaning. For SiNPs, this can be done by washing with ethanol and deionized water, followed by drying at 80°C for 12 hours.[9]
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the activated silica substrate (or disperse the SiNPs) in the APTES solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under gentle agitation.
-
Rinse the substrate thoroughly with toluene, followed by ethanol, to remove any unreacted APTES.
-
Cure the amine-functionalized silica by baking at 110°C for 30 minutes. This creates a stable amine-terminated surface (SiO₂-NH₂).
-
Part B: Amide Coupling with an Alkyne-Functional Carboxylic Acid
This step requires a derivative of ECH, such as 4-(1-hydroxycyclohexyl)but-3-ynoic acid, which can be synthesized or sourced. For simplicity, we will refer to a generic alkyne-carboxylic acid.
-
Materials:
-
Amine-functionalized silica (from Part A)
-
Alkyne-carboxylic acid (e.g., pent-4-ynoic acid as a model)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent.
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
In a reaction vessel, suspend the amine-functionalized silica in anhydrous DMF.
-
Add the alkyne-carboxylic acid (1.5 equivalents relative to the estimated surface amine groups).
-
Add the coupling agent (e.g., DCC, 2 equivalents) and a base (e.g., TEA, 2 equivalents).
-
Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Wash the now alkyne-functionalized silica sequentially with DMF, dichloromethane, and ethanol to remove unreacted reagents and byproducts.
-
Dry the substrate under a stream of nitrogen. The result is a silica surface functionalized with terminal alkyne groups, ready for a subsequent CuAAC reaction.
-
The "Grafting-From" Approach via Surface-Initiated Polymerization
Alternatively, ECH can be used to create a surface-anchored initiator for polymerization. The hydroxyl group of ECH provides a reactive site for attaching an initiator for techniques like Atom Transfer Radical Polymerization (ATRP).[10][11]
Protocol 2: Creating an ATRP Initiator Surface using ECH
This protocol outlines the steps to immobilize an ATRP initiator onto a hydroxyl-bearing surface, which could be a polymer or a modified inorganic substrate. For this example, we assume a surface has been pre-functionalized to present hydroxyl groups, for which ECH itself could be a model compound attached to a surface.
-
Materials:
-
Hydroxyl-terminated surface (e.g., from a self-assembled monolayer of a hydroxyl-terminated thiol on gold, or a PVA-coated surface)
-
2-Bromoisobutyryl bromide
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Place the hydroxyl-terminated substrate in a reaction vessel under an inert atmosphere.
-
Add anhydrous DCM to cover the substrate.
-
Cool the vessel to 0°C in an ice bath.
-
Add triethylamine (2 equivalents relative to surface hydroxyls).
-
Slowly add 2-bromoisobutyryl bromide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the substrate thoroughly with DCM, ethanol, and deionized water.
-
Dry the surface under nitrogen. The surface is now functionalized with ATRP initiators.
-
From this initiator-functionalized surface, a wide variety of monomers (styrenes, (meth)acrylates, etc.) can be polymerized in a controlled manner, allowing for the growth of dense polymer brushes with tailored properties.[10][11]
Visualizing Surface Modification Pathways
Caption: "Grafting-to" vs. "Grafting-from" surface modification strategies.
Future Perspectives: ECH in Advanced Polymer Synthesis
While its role as an inhibitor and a click chemistry component is well-established, the direct polymerization of this compound as a monomer is less explored in readily available literature. However, its structure suggests potential in several advanced polymerization techniques:
-
Coordination Polymerization: Substituted acetylenes can be polymerized using transition metal catalysts (e.g., Ziegler-Natta or Schrock-type catalysts) to form polyacetylenes. These polymers are often conjugated and can exhibit interesting electronic and optical properties. The polymerization of ECH could lead to a functional polyacetylene with pendant cyclohexanol groups, which could be used to tune solubility or as sites for further modification.
-
Controlled Radical Polymerization (e.g., ATRP): While the alkyne group is not typically polymerized directly via radical methods, ECH could be chemically modified to incorporate a polymerizable group like a methacrylate. Polymerization of this new monomer would yield a polymer with pendant alkyne groups, creating a highly functional scaffold for subsequent click-based modifications.
These potential pathways represent exciting avenues for future research, leveraging the unique bifunctionality of ECH to create novel and complex macromolecular structures.
Conclusion
This compound transcends its role as a simple organic intermediate, offering significant value in materials science through two distinct yet powerful applications. As a catalyst inhibitor, it provides essential process control for the industrial-scale production of silicones, enabling the formulation of products with a desirable balance of long working times and rapid, on-demand curing. As a bifunctional building block, its terminal alkyne is a gateway to the vast possibilities of click chemistry, allowing for the precise and efficient engineering of surfaces and the construction of advanced polymer architectures. The protocols and conceptual frameworks presented herein provide a guide for researchers to harness the versatility of this unique molecule in the development of next-generation materials.
References
- 1. Page loading... [guidechem.com]
- 2. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]
- 3. products.basf.com [products.basf.com]
- 4. This compound(ECH) Application [titanos.com]
- 5. researchgate.net [researchgate.net]
- 6. Platinum Catalysts Used in the Silicones Industry | Johnson Matthey Technology Review [technology.matthey.com]
- 7. mdpi.com [mdpi.com]
- 8. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]
- 9. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethynyl-1-cyclohexanol
Welcome to the technical support center for the synthesis of 1-Ethynyl-1-cyclohexanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial ethynylation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields.
Overview of the Synthesis
The synthesis of this compound is a classic example of a nucleophilic addition reaction, specifically the ethynylation of a ketone. The core transformation involves the addition of an acetylide anion to the electrophilic carbonyl carbon of cyclohexanone. This reaction, often referred to as a Favorskii reaction, is fundamental in organic synthesis for creating propargyl alcohols, which are versatile intermediates.[1]
The primary challenge lies in the efficient generation of the nucleophilic acetylide species and the prevention of competing side reactions. The choice of base, solvent, and reaction conditions is critical to achieving high yields and purity.
References
Technical Support Center: Synthesis of 1-Ethynyl-1-cyclohexanol
Welcome to the technical support center for the synthesis of 1-Ethynyl-1-cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the various synthetic routes for this important building block. Here, we will address common experimental challenges through a structured question-and-answer format, offering troubleshooting guides and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Favorskii reaction yield for this compound is consistently low. What are the likely causes and how can I optimize it?
A1: Low yields in the Favorskii reaction for this specific synthesis are a common challenge. The primary culprits are often related to reaction conditions and the purity of reagents. Here’s a breakdown of potential issues and their solutions:
-
Sub-optimal Base and Solvent System: The choice of base is critical. While potassium hydroxide (KOH) is traditionally used, its solubility in common organic solvents can be limited, leading to incomplete deprotonation of acetylene.[1]
-
Troubleshooting:
-
Consider using a stronger base like sodium amide (NaNH₂) in liquid ammonia. This system ensures efficient formation of the acetylide anion.
-
If using KOH, employ a solvent system that enhances its basicity and solubility, such as DMSO or 1,2-dimethoxyethane with a small amount of ethanol.[1]
-
-
-
Competing Aldol Condensation: Cyclohexanone can undergo self-condensation under basic conditions, a significant side reaction that consumes starting material.[1]
-
Troubleshooting:
-
Maintain a low reaction temperature (typically -30°C to 0°C) to disfavor the kinetics of the aldol reaction.
-
Add the cyclohexanone slowly to the reaction mixture containing the pre-formed acetylide. This keeps the concentration of free ketone low at any given time.
-
-
-
Moisture Contamination: Water will quench the acetylide anion, reducing the amount of nucleophile available to react with the cyclohexanone.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried.
-
Use anhydrous solvents.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during the reaction.
-
-
Q2: I am observing the formation of a significant amount of a glycol byproduct. How can I minimize this?
A2: The formation of 1,2-bis(1-hydroxycyclohexyl)ethyne is a known side reaction, particularly in industrial settings where acetylene is used under pressure.[2] This occurs when a second molecule of cyclohexanone reacts with the product, this compound, which still possesses an acidic acetylenic proton.
-
Troubleshooting:
-
Control Stoichiometry: Use a molar excess of acetylene relative to cyclohexanone. A ratio of 1.5 to 3 moles of acetylene per mole of ketone is often effective.[2]
-
Reaction Time and Temperature: Shorter reaction times and controlled temperatures can help to limit the extent of this secondary reaction. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.
-
Q3: Are there viable alternatives to using sodium amide in liquid ammonia for the ethynylation of cyclohexanone?
A3: Yes, several alternatives exist that can be more convenient and scalable.
-
Lithium Acetylide: Prepared in situ from acetylene and an organolithium reagent like n-butyllithium in a solvent such as THF, lithium acetylide is a highly effective nucleophile for this transformation.[3][4][5] This method offers excellent control and generally high yields.
-
Grignard Reagents: Ethynylmagnesium bromide, a Grignard reagent, can be prepared from acetylene and a suitable Grignard reagent (e.g., ethylmagnesium bromide). It will readily add to cyclohexanone.[6][7][8]
-
Calcium Carbide with a Fluoride Catalyst: A greener and safer alternative involves the use of calcium carbide as the acetylene source, activated by a fluoride source like tetrabutylammonium fluoride (TBAF) in DMSO.[9][10][11][12] This method avoids the use of pyrophoric organometallics and cryogenic liquid ammonia.
| Method | Base/Reagent | Solvent | Key Advantages | Common Issues |
| Favorskii Reaction | KOH, NaOH, NaNH₂ | Liquid NH₃, DMSO | Inexpensive reagents | Side reactions (aldol), moisture sensitivity |
| Lithium Acetylide | n-BuLi, Acetylene | THF, Diethyl Ether | High yields, good control | Requires pyrophoric reagents, low temperatures |
| Grignard Reaction | EtMgBr, Acetylene | THF, Diethyl Ether | Readily available reagents | Moisture sensitivity, potential for side reactions |
| Calcium Carbide | CaC₂, TBAF | DMSO | Safer, "green" alternative | Slower reaction times, potential for impurities in CaC₂ |
Experimental Protocols
Protocol 1: Ethynylation of Cyclohexanone using Lithium Acetylide
This protocol describes the synthesis of this compound using n-butyllithium to generate lithium acetylide in situ.[3]
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Trimethylsilylacetylene
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add trimethylsilylacetylene and anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise, maintaining the temperature below -70°C.
-
Stir the resulting mixture at -78°C for 30 minutes.
-
Slowly add cyclohexanone to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 5 hours.
-
The reaction is then worked up to remove the silyl protecting group. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Favorskii Reaction using Potassium Hydroxide
This protocol is a more traditional approach to the synthesis.[1]
Materials:
-
Potassium hydroxide (KOH)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Acetylene gas
-
Cyclohexanone
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a gas inlet, a mechanical stirrer, and a low-temperature thermometer, dissolve finely powdered KOH in anhydrous DMSO under a nitrogen atmosphere.
-
Cool the mixture to a suitable temperature (e.g., 0°C).
-
Bubble acetylene gas through the solution for a period to ensure saturation and formation of the potassium acetylide.
-
Slowly add cyclohexanone dropwise to the reaction mixture, maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography.
Visualizing the Reaction Pathways
Caption: Alternative synthesis pathways to this compound.
Concluding Remarks
The synthesis of this compound can be approached through several effective methodologies. The choice of a particular route will depend on the available resources, scale of the reaction, and safety considerations. By understanding the underlying mechanisms and potential pitfalls of each method, researchers can troubleshoot effectively and optimize their synthetic protocols for higher yields and purity. This guide serves as a starting point for addressing common issues and provides a framework for successful synthesis.
References
- 1. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 2. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ijpsm.com [ijpsm.com]
- 9. Direct Synthesis of Organic Compounds Using Calcium Carbide as the Acetylene Source [manu56.magtech.com.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Calcium Carbide: A Unique Reagent for Organic Synthesis and Nanotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of acetylenic alcohols with calcium carbide as the acetylene source - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1-Ethynyl-1-cyclohexanol by Column Chromatography
Welcome to the technical support center for the purification of 1-ethynyl-1-cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions to navigate the nuances of purifying this versatile acetylenic alcohol.[1][2]
Introduction
This compound is a key intermediate in various fields, including the synthesis of pharmaceuticals and the production of polymers and silicones.[1][3][4] Its purification via column chromatography is a critical step to ensure high purity for subsequent applications. This guide provides practical, experience-based advice to overcome common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For normal-phase chromatography of this compound, silica gel is the most common and effective stationary phase.[5][6] Alumina can also be used, but silica gel generally provides better separation for moderately polar compounds like this tertiary alcohol.[5][7] The choice between silica gel and alumina depends on the specific impurities present in your crude sample. It is advisable to perform a preliminary thin-layer chromatography (TLC) analysis to determine the optimal stationary phase.[5]
Q2: How do I choose the right mobile phase (eluent) for the separation?
A2: The selection of the mobile phase is crucial for achieving good separation. A common starting point is a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate.[5] The polarity of the eluent should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound on a TLC plate using the same stationary phase.[5] This Rf value typically ensures an efficient separation on the column. You can gradually increase the proportion of ethyl acetate to hexane to increase the polarity of the mobile phase.
Q3: My this compound is a low-melting solid. How should I load it onto the column?
A3: Since this compound has a melting point around 28-33 °C, it may be a solid or a viscous liquid at room temperature.[1][8] For column loading, you have two primary options:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent (like dichloromethane) in which it is highly soluble. Then, apply this solution carefully to the top of the column bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry, free-flowing powder containing your compound adsorbed onto the silica can then be carefully added to the top of the packed column. This method is often preferred as it can lead to sharper bands and better separation.
Q4: What are the common impurities I should expect from the synthesis of this compound?
A4: The synthesis of this compound typically involves the reaction of cyclohexanone with an acetylide source.[9] Common impurities can include:
-
Unreacted cyclohexanone.
-
Side products from self-condensation of cyclohexanone.
-
Diol byproducts.
-
Catalyst residues.[1] These impurities will have different polarities, which allows for their separation by column chromatography.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Improperly packed column (channeling). | 1. Optimize the mobile phase using TLC. A gradient elution (gradually increasing the polarity of the eluent) may be necessary. 2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 20:1 to 100:1 ratio of stationary phase weight to crude sample weight.[5] 3. Repack the column carefully. Ensure the stationary phase is packed uniformly, without any air bubbles or cracks. Both wet and dry packing methods can be effective if done correctly.[5][10] |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., use a higher hexane to ethyl acetate ratio). |
| Product Does Not Elute (Low Rf) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., use a lower hexane to ethyl acetate ratio). |
| Streaking or Tailing of the Product Band | 1. Sample is not fully soluble in the mobile phase. 2. Interaction with acidic sites on silica gel. 3. Decomposition of the product on the column. | 1. Ensure the sample is completely dissolved before loading. If necessary, use a stronger, minimally-used solvent for initial dissolution before applying to the column. 2. Add a small amount (e.g., 0.1-1%) of a modifying agent like triethylamine to the mobile phase to neutralize acidic sites on the silica. 3. This compound can be sensitive to strong acids.[11] If decomposition is suspected, consider using deactivated (neutral) silica or alumina. |
| No Product Recovered | 1. The product is highly volatile and evaporated during solvent removal. 2. The product decomposed on the column. | 1. Use a rotary evaporator at a reduced temperature and pressure to remove the solvent from the collected fractions. 2. As mentioned above, consider using a less acidic stationary phase or adding a base to the eluent. |
Experimental Workflow & Diagrams
Workflow for Purification of this compound
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
References
- 1. Buy this compound | 78-27-3 [smolecule.com]
- 2. products.basf.com [products.basf.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. This compound | CAS#:78-27-3 | Chemsrc [chemsrc.com]
- 9. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. 1-Ethynylcyclohexanol(78-27-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
managing side reactions in the synthesis of 1-Ethynyl-1-cyclohexanol
Technical Support Center: Synthesis of 1-Ethynyl-1-cyclohexanol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into managing the common challenges and side reactions encountered during this crucial synthesis. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's causality, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Foundational Principles: The Ethynylation of Cyclohexanone
The synthesis of this compound is a classic example of a nucleophilic addition reaction, specifically the ethynylation of a ketone. The most common route is a variation of the Favorskii reaction, where a metal acetylide attacks the electrophilic carbonyl carbon of cyclohexanone.[1][2] The reaction is typically performed under strong basic conditions to deprotonate acetylene, forming the highly nucleophilic acetylide anion.[2]
While seemingly straightforward, the reaction environment that facilitates the desired transformation is also ripe for several competing side reactions. This guide will focus on identifying, understanding, and mitigating these unwanted pathways.
Core Reaction Pathway
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to address the specific problems you may encounter during the synthesis.
Issue 1: Low Yield with a Significant Amount of Unreacted Cyclohexanone
Question: My reaction has a low conversion rate. TLC and GC analysis shows a large amount of starting cyclohexanone remains even after extended reaction times. What is going wrong?
Probable Causes:
-
Insufficiently Strong or Deactivated Base: The pKa of acetylene is approximately 25. A sufficiently strong base is required for complete deprotonation to form the acetylide nucleophile. Hydroxide bases can be less effective if water is present, as it can quench the acetylide or dilute the base's strength.[1]
-
Poor Acetylene Solubility/Availability: In systems not using liquid ammonia, the concentration of dissolved acetylene gas can be a rate-limiting factor. If the acetylene is not efficiently delivered to the reaction mixture, the reaction will be slow.
-
Low Reaction Temperature: While lower temperatures are used to control side reactions, excessively cold conditions can slow the rate of the desired reaction to an impractical level.
Proposed Solutions & Preventative Measures:
-
Base Selection and Handling:
-
Consider using sodium amide (NaNH₂) in liquid ammonia for a robust and classic approach.
-
If using KOH or NaOH, ensure they are finely powdered and the solvent is rigorously anhydrous (e.g., dry THF or DMSO). Using DMSO can be particularly effective with hydroxide bases.[1]
-
-
Improving Acetylene Delivery:
-
Ensure a steady, but controlled, flow of acetylene gas through the reaction mixture with efficient stirring to maximize the gas-liquid surface area.
-
Alternatively, use a precursor like 2-methyl-3-butyn-2-ol, which generates acetylene in situ under basic conditions in a retro-Favorskii reaction.[1]
-
-
Temperature Optimization:
-
For reactions in liquid ammonia (-33 °C), the temperature is fixed.
-
In other solvents like THF or DMSO, you may need to slowly warm the reaction from a low starting temperature (e.g., 0 °C) to room temperature to initiate the reaction without promoting side products.
-
| Parameter | Recommendation | Rationale |
| Base | NaNH₂ in liq. NH₃ or finely powdered KOH in anhydrous DMSO. | Ensures complete and rapid formation of the acetylide nucleophile. |
| Solvent | Ensure solvent is anhydrous. | Prevents quenching of the base and acetylide anion. |
| Temperature | Start at 0 °C and allow to warm to RT if needed. | Balances reaction rate against the rate of side reactions. |
Issue 2: Formation of a High-Boiling, Viscous Byproduct
Question: After workup and solvent removal, I'm left with a viscous oil or semi-solid that is difficult to purify. My desired product yield is low. What is this byproduct?
Probable Cause: Acetylenic Glycol Formation
The most common high-boiling byproduct is the acetylenic glycol, 1,1'-(ethyne-1,2-diyl)dicyclohexan-1-ol . This occurs when the initially formed product, the alkoxide of this compound, acts as a base to deprotonate another molecule of acetylene. The resulting di-anion then reacts with a second molecule of cyclohexanone. This side reaction is favored when the concentration of cyclohexanone is high relative to the concentration of acetylene.[3]
Proposed Solutions & Preventative Measures:
-
Control Stoichiometry: The most critical factor is the molar ratio of acetylene to cyclohexanone. A high excess of acetylene suppresses the formation of the glycol.[3] A ratio of 1.5 to 3 moles of acetylene per mole of ketone is often recommended.
-
Reverse Addition: Add the cyclohexanone slowly to the solution containing the pre-formed metal acetylide. This maintains a low concentration of the ketone throughout the reaction, minimizing the chance of a second addition.
-
Reaction Conditions: A patent for an industrial process highlights that maintaining a high concentration of dissolved acetylene in the liquid phase is key to suppressing glycol formation and achieving high yields of the desired carbinol.[3]
Issue 3: Product Decomposes or Rearranges During Purification
Question: My initial crude product looks good, but upon distillation or chromatography, I see signs of decomposition or the appearance of new, unexpected products. Why is my product unstable?
Probable Cause: Acid-Catalyzed Rearrangement (Meyer-Schuster Rearrangement)
This compound is a tertiary propargylic alcohol. Under acidic conditions (e.g., from an improper quench or acidic silica gel), it can undergo a rearrangement to form an α,β-unsaturated ketone, in this case, 1-acetylcyclohexene. This is known as the Meyer-Schuster rearrangement.[1]
Proposed Solutions & Preventative Measures:
-
Neutral Workup: Quench the reaction with a neutral or slightly basic solution, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by extraction.[4] Avoid quenching with strong acids.
-
Purification Method:
-
Distillation: Perform vacuum distillation. The reduced pressure allows the product to boil at a lower temperature, minimizing thermal decomposition.[5] The product typically distills at around 92–94 °C at 15 mm Hg.[6]
-
Chromatography: If column chromatography is necessary, use deactivated (neutral) silica gel or alumina. You can neutralize standard silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1%), before packing the column.
-
Recrystallization: this compound is a low-melting solid (m.p. 30–33 °C).[2] For high purity, it can be recrystallized from a suitable non-polar solvent like hexanes at a low temperature.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for this reaction? A1: The primary hazards are associated with the reagents.
-
Acetylene: Acetylene gas can be explosive under pressure. It should never be heated or compressed in its pure form. Always use it in a well-ventilated fume hood, away from ignition sources.
-
Metal Acetylides: Some metal acetylides (especially those of heavy metals like copper or silver) are shock-sensitive explosives when dry. While sodium and lithium acetylides are more stable, they are extremely reactive and pyrophoric.
-
Strong Bases: Reagents like sodium amide and potassium hydroxide are highly corrosive and react violently with water. Handle them with appropriate personal protective equipment (PPE).
Q2: Can I use a protected form of acetylene to avoid handling the gas? A2: Yes, this is a common and often safer alternative. The most frequently used protected acetylene is trimethylsilylacetylene (TMSA). The synthesis involves reacting the lithium salt of TMSA with cyclohexanone, followed by a deprotection step (e.g., using a fluoride source like TBAF or a simple base like K₂CO₃ in methanol) to reveal the terminal alkyne.[4][5]
-
Pros: TMSA is a liquid and easier to handle quantitatively than a gas. The reaction with its lithiated form is often cleaner and higher-yielding.
-
Cons: It adds an extra step (deprotection) to the synthesis and is more expensive than acetylene gas.
Q3: How do I monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar eluent system (e.g., 10-20% ethyl acetate in hexanes). The starting material, cyclohexanone, is less polar than the product, this compound (which has a hydroxyl group). Therefore, the product will have a lower Rf value than the ketone. A stain like potassium permanganate can be used for visualization.
Q4: What is the expected yield for this synthesis? A4: Yields can vary widely based on the chosen method and scale. Literature procedures report yields ranging from 70% to over 90% under optimized conditions.[3] A carefully executed laboratory-scale reaction using reverse addition and an excess of acetylene should realistically target yields in the 75-85% range.
References
- 1. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 2. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 3. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Buy this compound | 78-27-3 [smolecule.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for 1-Ethynyl-1-cyclohexanol
Welcome to the technical support center for the synthesis and optimization of 1-Ethynyl-1-cyclohexanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important chemical transformation. We will move beyond simple procedural outlines to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions for maximum yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What is the primary reaction mechanism for the synthesis of this compound from cyclohexanone?
The synthesis is a classic example of a nucleophilic addition reaction, specifically the Favorskii reaction . The mechanism involves two key steps:
-
Deprotonation: A strong base is used to deprotonate the terminal alkyne (acetylene), which has a weakly acidic proton. This generates a highly nucleophilic metal acetylide anion.[1]
-
Nucleophilic Attack: The acetylide anion then attacks the electrophilic carbonyl carbon of cyclohexanone. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a metal alkoxide intermediate.
-
Protonation: An acidic workup in the final stage protonates the alkoxide to yield the final product, the tertiary propargylic alcohol this compound.[2][3]
Q2: What are the most common methods for generating the acetylide nucleophile?
Several methods exist, each with distinct advantages and challenges related to safety, cost, and scalability.
-
Sodium Amide in Liquid Ammonia: This is a traditional and highly effective method that involves dissolving sodium metal in liquid ammonia to form sodium acetylide from acetylene gas. It provides high yields but requires cryogenic conditions (-33 °C) and careful handling of both liquid ammonia and sodium metal.[2][4]
-
Grignard Reagents: An alkyl Grignard reagent (e.g., ethylmagnesium bromide) can react with acetylene in a solvent like THF to form an acetylenic Grignard reagent.[5] This avoids liquid ammonia but requires strict anhydrous conditions, as Grignard reagents are extremely sensitive to moisture.[6]
-
Potassium Hydroxide (KOH): In certain solvents like DMSO or under high pressure, powdered KOH can be a sufficiently strong base to deprotonate acetylene.[3][7] This method is often used in industrial settings but can sometimes lead to side reactions like aldol condensation.[3]
-
Organolithium Reagents: Reagents like n-butyllithium (n-BuLi) are very effective for deprotonating acetylene or silyl-protected acetylenes at low temperatures (-78 °C).[8] This offers excellent control but n-BuLi is pyrophoric and requires careful handling.
-
Phase-Transfer Catalysis (PTC): This "green chemistry" approach uses a catalyst (like a quaternary ammonium salt) to shuttle a basic anion (e.g., hydroxide) from an aqueous phase into the organic phase containing cyclohexanone and a source of acetylene. This can avoid harsh solvents and cryogenic conditions.[9][10]
Q3: Why are anhydrous (dry) conditions so critical for this reaction?
The acetylide anion and the organometallic reagents used to generate it (e.g., NaNH₂, Grignard reagents, n-BuLi) are extremely strong bases.[6] If any protic solvent like water or alcohol is present, these bases will react instantly in a simple acid-base reaction, which is much faster than the desired nucleophilic addition to the ketone.[6] This "quenching" consumes the nucleophile, converting it into inert acetylene gas and preventing the formation of the desired product. Therefore, all glassware must be rigorously dried (e.g., flame-dried under vacuum), and all solvents must be of high purity and anhydrous.[6]
Q4: What are the main safety protocols for handling acetylene gas in the laboratory?
Acetylene is highly flammable and can form explosive mixtures with air.[11] When generated from calcium carbide and water, impurities like phosphine (PH₃) can be produced, which may ignite spontaneously.[12]
-
Ventilation: Always work in a well-ventilated fume hood.[13]
-
Source: For lab scale, generating acetylene by the controlled addition of water to calcium carbide is a common method.[14] Ensure the gas is passed through purifiers to remove contaminants. Alternatively, use a lecture bottle from a certified supplier.
-
No Pressurization: Do not pressurize acetylene gas, especially in the absence of a suitable solvent, as it can decompose explosively.
-
Material Compatibility: Avoid contact with copper, silver, and mercury, as they can form explosive acetylides. Use appropriate materials for tubing and connectors.
-
Fire Safety: Keep a fire extinguisher (CO₂ or dry powder) readily available and remove all potential ignition sources from the area.[13]
Part 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem: My reaction yield is very low, or the reaction failed completely.
-
Symptom: Analysis of the crude reaction mixture (e.g., by TLC or GC-MS) shows a large amount of unreacted cyclohexanone.
-
Q: I used a Grignard reagent, and the solution turned cloudy and black, but I got no product. What happened?
-
A: This suggests your Grignard reagent either failed to form or decomposed. The black color can indicate the formation of finely divided metal from side reactions.[6] The most common cause is the presence of moisture in your glassware or solvent, which would quench the Grignard reagent as it forms. Solution: Ensure every piece of glassware is flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (Nitrogen or Argon). Use freshly opened anhydrous solvents or solvents purified through a still. Additionally, ensure the magnesium turnings are fresh and not passivated with an oxide layer.[15]
-
-
Q: I'm using sodium amide in liquid ammonia, but the reaction isn't working. How can I check my reagents?
-
A: The two most likely culprits are the sodium amide or the acetylene stream. Sodium amide can degrade upon storage by reacting with atmospheric moisture. Solution: Use a freshly opened bottle of sodium amide or prepare it fresh in the lab.[16] To ensure your acetylene addition is working, you can bubble the gas through a test solution before directing it into your reaction. The classic blue color of sodium dissolving in liquid ammonia should be rapidly discharged as the sodium acetylide forms; if the blue color persists for a long time, your acetylene flow may be insufficient.[4]
-
Problem: I'm getting a significant amount of an unknown byproduct.
-
Symptom: During purification, you isolate a second major compound, often a white solid with a higher melting point than the product.
-
Q: My primary byproduct is a high-boiling point solid. What is it and how can I prevent it?
-
A: This is very likely the acetylenic glycol, 1,1'-ethynylenedicyclohexanol. This byproduct forms when two molecules of cyclohexanone react with one molecule of a bis-acetylide species.[7] It is particularly favored if the concentration of acetylene is too low relative to the cyclohexanone during the addition.[4] Solution: Maintain a steady and sufficient flow of acetylene gas throughout the entire addition of cyclohexanone. It is better to have an excess of acetylene than an excess of the ketone at any point in the reaction. Adding the cyclohexanone dropwise and slowly to the pre-formed acetylide solution is crucial.[4]
-
-
Q: I'm seeing a complex mixture of byproducts and some polymer-like material. What could be the cause?
-
A: This often points to aldol condensation or other base-catalyzed side reactions. If the base (especially a hydroxide like KOH) is allowed to react with cyclohexanone before the acetylide is present, it can deprotonate the α-carbon of the ketone, leading to self-condensation.[3] Solution: Ensure the acetylide is fully formed before adding the cyclohexanone. Add the ketone slowly at a low temperature to favor the faster ethynylation reaction over the slower aldol pathway. If using KOH, ensure it is finely powdered and the reaction is well-stirred to maximize its reaction with acetylene.
-
Part 3: Data Presentation & Optimized Protocols
Comparison of Reaction Conditions
The choice of base and solvent system is critical for optimizing the synthesis of this compound. The following table summarizes common conditions.
| Base System | Solvent | Temperature (°C) | Advantages | Disadvantages | Typical Yield |
| Sodium Amide (NaNH₂) | Liquid Ammonia | -33 | High reactivity, clean reaction, high yield.[4] | Requires cryogenic setup, handling of liquid ammonia and sodium metal. | 65-75%[4] |
| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 to RT | Excellent for silyl-protected acetylenes, very clean.[8] | n-BuLi is pyrophoric, requires very low temperatures and strict inert atmosphere. | >80% |
| Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) / Ethers | 20 - 40 | Inexpensive reagents, avoids cryogenic conditions.[3] | Can promote aldol side reactions, may require pressure.[3][7] | 50-70%[7] |
| Phase Transfer Catalyst (PTC) + NaOH | Toluene / Water | 20 - 50 | "Green" method, uses aqueous base, mild conditions.[9] | Requires catalyst, may have slower reaction rates. | Variable |
Experimental Workflow Overview
The general workflow for the synthesis is a multi-step process requiring careful execution at each stage.
Caption: General experimental workflow for this compound synthesis.
Detailed Experimental Protocol: Sodium Amide in Liquid Ammonia
This protocol is adapted from the robust and reliable procedure published in Organic Syntheses.[4]
1. Apparatus Setup:
-
Assemble a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the future liquid level, and a dry ice/acetone condenser to minimize ammonia evaporation. Ensure all glassware is flame-dried under vacuum and cooled under a stream of dry nitrogen.
2. Acetylide Formation:
-
Condense approximately 1 L of anhydrous ammonia into the flask.
-
While stirring, begin passing a rapid stream of dry acetylene gas through the liquid ammonia.
-
Carefully add 23 g (1 gram-atom) of sodium metal in small pieces over 30 minutes. The characteristic blue color of dissolved sodium should disappear rapidly as it reacts to form sodium acetylide.[4]
3. Reaction with Cyclohexanone:
-
Once all the sodium has been added and the solution is a grayish-white suspension, reduce the flow of acetylene to a steady, slower rate.
-
Add 98 g (1 mole) of anhydrous cyclohexanone dropwise via an addition funnel over approximately 1 hour. Maintain the acetylene flow throughout this addition.
4. Reaction Completion and Ammonia Evaporation:
-
After the cyclohexanone addition is complete, stop the stirrer and allow the reaction mixture to stand overnight (approx. 20 hours) in the fume hood to allow the liquid ammonia to evaporate. It is important not to let the solid residue become completely dry and exposed to air for long periods, as this can decrease yield.[4]
5. Workup and Extraction:
-
To the solid residue, carefully add approximately 400 mL of ice and water to decompose any unreacted sodium acetylide.
-
Carefully acidify the resulting mixture with 50% sulfuric acid until the solution is acidic to litmus paper.
-
Transfer the mixture to a separatory funnel. Add 100 mL of ether to dissolve the organic layer.
-
Separate the layers and wash the organic layer with 50 mL of brine.
-
Extract the aqueous layer and the brine wash with two additional 50 mL portions of ether.
-
Combine all ethereal solutions and dry over anhydrous magnesium sulfate.
6. Purification:
-
Filter off the drying agent and remove the ether by rotary evaporation.
-
The crude product is then purified by vacuum distillation. Collect the fraction boiling at approximately 74 °C / 14 mmHg.[4] The expected yield is 81–93 g (65–75%).
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose common experimental failures.
References
- 1. jk-sci.com [jk-sci.com]
- 2. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 3. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iajpr.com [iajpr.com]
- 11. crecompany.com [crecompany.com]
- 12. lwccarbide.com [lwccarbide.com]
- 13. flinnsci.ca [flinnsci.ca]
- 14. quora.com [quora.com]
- 15. reddit.com [reddit.com]
- 16. Study on preparation of sodium amide in ammonia liquid [wjygy.com.cn]
Technical Support Center: Safe Handling of Reagents for 1-Ethynyl-1-cyclohexanol Synthesis
Welcome to the Technical Support Center for the synthesis of 1-Ethynyl-1-cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice. The synthesis of this compound, a valuable precursor in pharmaceuticals and materials science, involves reagents that require careful handling to ensure both experimental success and laboratory safety.[1][2][3] This resource is structured to address specific challenges you may encounter, moving from general principles to detailed troubleshooting.
I. Overview of Reagents and Associated Hazards
The synthesis of this compound typically involves the reaction of cyclohexanone with an acetylene source in the presence of a strong base.[1] Understanding the properties and hazards of each reagent is fundamental to safe and effective synthesis.
| Reagent | Key Hazards | Recommended Handling Practices |
| Cyclohexanone | Flammable liquid and vapor[4][5], skin and eye irritant[4][6], may form explosive peroxides.[6] | Use in a well-ventilated fume hood, away from ignition sources.[4][7] Ground and bond containers during transfer.[6] Wear appropriate PPE, including safety goggles and chemical-resistant gloves.[4][8] |
| Acetylene Gas | Extremely flammable[9][10], can explosively decompose at high pressures (>15 psig).[9][11][12] | Use in a well-ventilated area.[10] Store cylinders upright and secured.[9][13] Never use at pressures above 15 psig.[11][13] Use with a backflow preventer.[10] |
| Sodium Amide (NaNH₂) | Reacts violently with water[14][15], spontaneously flammable in moist air[14], corrosive[14], can form explosive peroxides upon storage.[14][16] | Handle under an inert atmosphere (nitrogen or argon).[14][17] Avoid contact with water and moisture.[14] Use spark-resistant tools.[14] Have a Class D fire extinguisher and dry sand readily available.[14] |
| Potassium Hydroxide (KOH) | Corrosive, causes severe skin burns and eye damage.[18][19] Generates significant heat when dissolved in water.[19] | Wear appropriate PPE, including safety goggles, face shield, and chemical-resistant gloves.[18][20] When preparing solutions, always add KOH to water slowly, never the other way around.[21] |
Experimental Workflow and Safety Checkpoints
Caption: Key stages and safety checkpoints in the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: My sodium amide is discolored (yellow or brown). Is it still usable?
A: No, you should not use discolored sodium amide. A yellow or brown coloration indicates the potential formation of shock-sensitive and explosive peroxides.[14] Contact your institution's environmental health and safety (EHS) office for proper disposal procedures. Do not attempt to handle or dispose of it yourself.[14]
Q2: What are safer alternatives to using acetylene gas?
A: Due to the hazards of handling gaseous acetylene, several alternatives are available. One common laboratory-scale alternative is the use of silyl-protected alkynes, such as trimethylsilylacetylene. The silyl group can be removed after the addition to the ketone.[2][22][23] Another approach is the in situ generation of acetylene from calcium carbide, which can be a more manageable method.[24]
Q3: Can I use a different base instead of sodium amide?
A: Yes, other strong bases can be used. Potassium hydroxide (KOH) is a common alternative, often used in a solvent like liquid ammonia.[1] The choice of base can influence reaction conditions and yield, so it's essential to consult the specific procedure you are following.
Q4: What is the purpose of flame-drying the glassware and maintaining an inert atmosphere?
A: The reaction is highly sensitive to moisture. Strong bases like sodium amide react violently with water.[14][15] Any moisture present can consume the base, reducing the yield, and potentially lead to side reactions.[25] Flame-drying removes adsorbed water from the glassware, and an inert atmosphere of nitrogen or argon prevents atmospheric moisture from entering the reaction.[25]
Q5: How should I properly store cyclohexanone to prevent peroxide formation?
A: Store cyclohexanone in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents.[4][6] While not as prone to peroxide formation as ethers, it's good practice to date the container upon opening and to test for peroxides if it has been stored for an extended period, especially if it will be distilled.
III. Troubleshooting Guide
This section addresses common issues that can lead to poor outcomes in the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Base | The strong base (e.g., sodium amide) may have degraded due to improper storage and exposure to air or moisture.[14] Use a fresh, unopened container of the base or a freshly prepared solution. Ensure the base is a fine, white to grayish-white powder.[14] |
| Presence of Water | Moisture in the reagents, solvents, or from the atmosphere can quench the reaction.[25][26] Ensure all solvents are anhydrous.[25] Flame-dry all glassware immediately before use and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[25] |
| Impure Starting Materials | Impurities in the cyclohexanone can lead to side reactions.[25] Purify the cyclohexanone by distillation before use if its purity is questionable. |
| Incorrect Reaction Temperature | The reaction temperature is critical. If the temperature is too low, the reaction may not proceed at a reasonable rate. If it's too high, side reactions may be favored.[25][26] Use a calibrated thermometer and a reliable cooling/heating bath to maintain the specified temperature. |
| Inefficient Acetylene Addition | If using acetylene gas, poor dissolution in the reaction mixture can limit the reaction rate. Ensure efficient stirring and that the gas is bubbled through the solution. |
Issue 2: Formation of Byproducts
| Potential Cause | Troubleshooting Steps |
| Formation of an Acetylenic Glycol | A common byproduct is 1,2-bis(1-hydroxycyclohexyl)ethyne, formed from the reaction of the product with another molecule of cyclohexanone. This can be favored if the concentration of cyclohexanone is too high relative to the acetylide. Add the cyclohexanone slowly and dropwise to the reaction mixture to maintain a low instantaneous concentration.[27] |
| Polymerization | Polymerization of acetylene or the product can occur, especially at higher temperatures.[11] Maintain strict temperature control throughout the reaction. |
| Aldol Condensation of Cyclohexanone | The strong base can catalyze the self-condensation of cyclohexanone. This is more likely if the addition of the acetylene source is delayed after the base has been in contact with the ketone. Ensure the acetylide is formed before the addition of cyclohexanone. |
Issue 3: Difficult or Incomplete Reaction Quenching
| Potential Cause | Troubleshooting Steps |
| Violent Reaction Upon Quenching | Quenching unreacted strong bases like sodium amide with water or alcohol can be highly exothermic and violent.[14] The quenching procedure should be performed slowly at a low temperature (e.g., in an ice bath). A less reactive quenching agent, such as a saturated aqueous solution of ammonium chloride, can be used.[23] |
| Formation of Emulsions During Workup | The formation of emulsions can make the separation of aqueous and organic layers difficult. Add a saturated brine solution to help break up the emulsion. |
Safe Quenching Protocol for Sodium Amide
References
- 1. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 78-27-3 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. ICSC 0425 - CYCLOHEXANONE [inchem.org]
- 5. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. Cyclohexanone: Toxicity and Safety_Chemicalbook [chemicalbook.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. safety.charlotte.edu [safety.charlotte.edu]
- 10. airgas.com [airgas.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. hsseworld.com [hsseworld.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Sodium amide - Wikipedia [en.wikipedia.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. wcu.edu [wcu.edu]
- 18. carlroth.com [carlroth.com]
- 19. ineos.com [ineos.com]
- 20. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 21. cwnl.co.nz [cwnl.co.nz]
- 22. prepchem.com [prepchem.com]
- 23. Page loading... [guidechem.com]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. quora.com [quora.com]
- 27. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]
preventing polymerization of 1-Ethynyl-1-cyclohexanol
Technical Support Center: 1-Ethynyl-1-cyclohexanol
Introduction: Understanding the Instability of this compound
This compound (ECH) is a versatile acetylenic alcohol widely utilized as a synthetic intermediate in the pharmaceutical industry, a corrosion inhibitor, and notably as a platinum catalyst inhibitor in silicone formulations.[1][2][3] Its unique structure, featuring both a terminal alkyne and a tertiary alcohol on a cyclohexane ring, imparts valuable reactivity.[4][5] However, these same functional groups are responsible for its inherent instability, making it susceptible to degradation and polymerization, particularly during storage and handling.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework to prevent the unintended polymerization of this compound, ensuring material integrity, experimental reproducibility, and laboratory safety.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered by users. The answers provide not just solutions, but the underlying chemical principles to empower users to make informed decisions.
Question 1: My previously colorless this compound has developed a yellow or brown tint. What does this mean and is it still usable?
Answer: A color change from colorless to yellow or brown is a primary indicator of degradation and the onset of oligomerization or polymerization. This is often initiated by slow oxidation from atmospheric oxygen or exposure to light. The colored species are typically small, conjugated polymer chains.
-
Causality: The terminal alkyne group is susceptible to oxidative coupling and other radical-initiated side reactions. Heat and light can provide the activation energy for these undesirable pathways.
-
Usability: For high-purity applications, such as pharmaceutical synthesis or catalyst inhibition studies, the material's integrity is compromised. The presence of oligomers can interfere with reaction stoichiometry and kinetics. For less sensitive applications, its performance may be acceptable, but a purity check via analytical methods (e.g., NMR, GC-MS) is strongly recommended before use. If the material is dark brown or has significantly changed in viscosity, it should be disposed of according to safety protocols.
Question 2: The viscosity of my liquid ECH has noticeably increased, or the material has partially/fully solidified above its melting point (~30-33 °C). What has happened?
Answer: A significant increase in viscosity or solidification above the known melting point is a clear sign that polymerization has occurred.[1] The individual C8H12O molecules have linked together to form long-chain polymers, altering the physical state of the material.
-
Mechanism: This is typically the result of a chain-reaction polymerization, which can be initiated by contaminants, heat, or light. Common initiators include trace metals, acidic or basic impurities, and peroxides formed by exposure to air. Once initiated, the reaction can self-propagate.
-
Action: The material is no longer this compound and is unusable for its intended purpose. Do not attempt to heat the solidified mass to melt it , as this can accelerate decomposition and potentially lead to a dangerous runaway reaction. The material must be disposed of as hazardous chemical waste.
Question 3: What are the definitive storage conditions to prevent polymerization?
Answer: Proper storage is the most critical factor in preserving the stability of ECH. The goal is to eliminate all potential polymerization initiators. Based on safety data sheets and chemical properties, the following conditions are mandatory.[1][6]
| Parameter | Recommendation | Rationale |
| Temperature | Store below +30°C.[1] Refrigeration (2-8°C) is ideal. | Reduces the kinetic energy of molecules, slowing the rate of potential degradation and polymerization reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) blanket. | Prevents contact with atmospheric oxygen, which can lead to peroxide formation and oxidative degradation. |
| Light | Amber glass bottle or store in a dark cabinet. | Protects the compound from UV light, which can initiate radical polymerization. |
| Container | Tightly sealed, clean, dry glass container. | Prevents ingress of moisture and atmospheric contaminants. Avoids potential catalysis from incompatible container materials. |
| Incompatibilities | Store away from strong acids, bases, oxidizing agents, and finely powdered metals.[6] | These substances can act as potent catalysts for polymerization or violent decomposition.[7] |
Question 4: My ECH did not come with an inhibitor. Should I add one for long-term storage?
Answer: Yes. For long-term storage (greater than 6 months) or if the material will be frequently opened, adding a polymerization inhibitor is a prudent and highly recommended practice. Commercial inhibitors work by scavenging free radicals that initiate polymerization chains.
-
Recommended Inhibitors:
-
Hydroquinone (HQ): A common and effective radical scavenger.
-
Butylated hydroxytoluene (BHT): An oil-soluble inhibitor, also effective at preventing oxidation.
-
-
Recommended Concentration: 100 - 200 ppm (parts per million). This low concentration is sufficient to prevent initiation without significantly impacting most subsequent reactions. However, you must verify that this level of inhibitor is compatible with your specific downstream application.
Question 5: How do I safely handle ECH during an experiment to minimize polymerization risk?
Answer: Handling procedures are as important as storage.
-
Inert Atmosphere: If possible, handle the material in a glovebox or under a positive pressure of inert gas.
-
Temperature Control: Do not subject the material to excessive heat. If melting is required (M.P. 30-33 °C), use a carefully controlled water bath and do not exceed 40°C.
-
Avoid Contamination: Use only clean, dry glassware and syringes. Never return unused material to the original storage bottle.
-
Minimize Air Exposure: Work quickly and efficiently. If you need to withdraw multiple aliquots over time, do so from a smaller "working stock" bottle rather than repeatedly opening the main container.
Visualized Workflows and Mechanisms
Simplified Polymerization Pathway
The diagram below illustrates a simplified radical-initiated polymerization of this compound. An initiator (like a peroxide radical, R-O•) abstracts the acetylenic proton, creating a reactive radical that propagates by attacking other monomers.
Caption: Simplified radical polymerization of this compound.
Troubleshooting Flowchart for Suspected Polymerization
This flowchart provides a logical sequence of steps to diagnose and address potential ECH degradation.
Caption: Troubleshooting flowchart for compromised this compound.
Experimental Protocols
Protocol 1: Recommended Procedure for Long-Term Storage
-
Verification: Upon receipt, inspect the material. It should be a colorless liquid or a white to off-white solid. Note the certificate of analysis for initial purity.
-
Container Selection: Use the original manufacturer's bottle if suitable (amber glass). If transferring, use a clean, dry amber glass bottle with a PTFE-lined cap.
-
Inert Gas Purge: Gently bubble dry argon or nitrogen through the liquid material for 2-3 minutes to displace dissolved oxygen. Alternatively, for solid material, evacuate the headspace of the container and backfill with inert gas. Repeat 3 times.
-
Sealing: Seal the cap tightly. For extra protection, wrap the cap threads with Parafilm®.
-
Storage Location: Place the sealed container in a refrigerator (2-8°C) designated for chemical storage. Ensure it is stored away from incompatible materials.[6]
-
Labeling: Label the bottle clearly with the compound name, date received, and date stored.
Protocol 2: Procedure for Adding a Polymerization Inhibitor
Safety: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety goggles.
-
Preparation: If the ECH is solid, place the sealed container in a water bath set to approximately 35-40°C until the material fully melts.
-
Inhibitor Stock (Optional but Recommended): For accuracy, prepare a concentrated stock solution of the inhibitor (e.g., 1000 ppm of hydroquinone in a compatible, volatile solvent like anhydrous THF).
-
Addition: Under a gentle stream of inert gas, add the calculated volume of inhibitor stock solution to the molten ECH to achieve a final concentration of 100-200 ppm.
-
Mixing: Gently swirl the container to ensure homogenous mixing. If a solvent was used, it can be removed under reduced pressure if necessary for the application, though at these low concentrations it's often negligible.
-
Storage: Immediately purge the headspace with inert gas and store according to Protocol 1.
References
troubleshooting low conversion rates in ethynylation of cyclohexanone
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting low conversion rates in the ethynylation of cyclohexanone. As Senior Application Scientists, we understand that success in the lab hinges on mastering both the theoretical principles and the practical nuances of a reaction. This guide is structured to move beyond simple procedural lists, offering deep causal explanations and field-proven insights to help you diagnose issues, optimize your reaction, and achieve high-yield, reproducible results.
Troubleshooting Guide: Diagnosing and Resolving Low Conversion
This section addresses specific, common problems encountered during the ethynylation of cyclohexanone in a direct question-and-answer format.
Q1: My conversion rate is significantly lower than expected. What are the primary factors to investigate?
A low conversion rate is the most common issue in this synthesis, and it rarely stems from a single cause. A systematic approach is crucial for an accurate diagnosis. The root cause typically lies within one of three areas: Reactant & Reagent Integrity, Reaction Conditions, or Catalyst/Base Activity.
The ethynylation of cyclohexanone is a classic nucleophilic addition, specifically a type of Favorskii reaction, where a metal acetylide attacks the carbonyl carbon of the ketone.[1] The efficiency of this process is highly sensitive to the purity of your starting materials and the precise control of reaction parameters.
Below is a logical workflow to systematically identify the source of low conversion.
Caption: Troubleshooting workflow for low conversion rates.
In-Depth Checks:
-
Reactant Integrity:
-
Cyclohexanone: The presence of water or acidic impurities can neutralize the strong base required for the reaction. Furthermore, aged cyclohexanone can contain aldol self-condensation products like 2-(1-cyclohexenyl)cyclohexanone, which consumes starting material.[2] Consider purifying your cyclohexanone by distillation if its purity is questionable.[3]
-
Acetylene: Commercial acetylene can contain impurities like phosphine and arsine, which may interfere with the reaction.[4] Ensure you are using a suitable grade. The gas is typically handled as a solution in acetone or DMF within the cylinder; ensure the cylinder is used in an upright position to prevent drawing the solvent into your reaction.[4][5]
-
Solvent: The solvent must be anhydrous. Water will quench the acetylide anion. Ethereal solvents like THF or polar aprotic solvents like DMSO are often effective.[6][7] Protic solvents like methanol can lead to decomposition.[6] Ensure your solvent is free of peroxides, which can initiate unwanted side reactions.
-
-
Reaction Conditions:
-
Temperature: While heating can increase reaction rates, excessive temperatures can promote decomposition of reactants or products.[6] For many base-mediated ethynylations, running the reaction at a lower temperature (e.g., 0 °C) can improve the yield by minimizing side reactions.[6]
-
Acetylene Delivery: This is a gas-liquid reaction. Inadequate delivery of acetylene to the reaction mixture is a common pitfall. Ensure there are no leaks in your system and that the pressure is sufficient to maintain a dissolved concentration of acetylene. Do not exceed a pressure of 15 psig for pure acetylene due to explosion risk.[4][5]
-
Mixing: Vigorous stirring is essential to maximize the gas-liquid interface and ensure the acetylene is available for deprotonation and subsequent reaction.
-
-
Base/Catalyst Activity:
-
Base Strength & Stoichiometry: A strong base is required to deprotonate acetylene (pKa ≈ 25).[4] Hydroxides (KOH) or alkoxides are commonly used.[1] Note that LiOH is often ineffective for forming the necessary adduct.[1] Using an insufficient molar ratio of base to acetylene will result in incomplete acetylide formation. Conversely, a large excess of base can promote the aldol side reaction of cyclohexanone.[1]
-
Base Quality: Strong bases like sodium amide or potassium tert-butoxide are hygroscopic and can degrade upon exposure to air and moisture. Use freshly opened reagents or properly stored materials.
-
Q2: I'm observing significant byproduct formation, particularly a high molecular weight sludge or discoloration. What is happening and how can I prevent it?
This issue points towards two likely side reactions: aldol condensation of cyclohexanone and/or polymerization of acetylene.
-
Aldol Condensation: In the presence of a strong base, the α-protons of cyclohexanone become acidic, leading to enolate formation. This enolate can then attack another molecule of cyclohexanone, leading to a dimeric aldol adduct which can then dehydrate. This is a significant competing pathway, especially when using an excess of hydroxide base.[1]
-
Solution: Carefully control the stoichiometry of the base. Add the cyclohexanone slowly to the solution containing the pre-formed metal acetylide, rather than mixing the base, ketone, and acetylene all at once. This ensures the acetylide is the dominant nucleophile present.
-
-
Acetylene Polymerization: The formation of a reddish-brown or black sludge is often indicative of acetylene polymerization (cuprene formation). This can be initiated by certain metal catalysts (especially copper) or acidic sites on catalyst supports.[4][8]
-
Solution: Avoid using any copper-containing equipment, as copper can catalyze the explosive decomposition of acetylene.[4] Ensure your glassware is scrupulously clean and that your reagents do not introduce acidic impurities. If using a heterogeneous catalyst, ensure it does not possess strong Lewis or Brønsted acid sites that could promote polymerization.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the ethynylation of cyclohexanone?
The reaction proceeds via a two-step mechanism under basic conditions, a process also known as the Favorskii reaction.[1]
-
Deprotonation: A strong base (B⁻) removes a proton from acetylene to form a metal acetylide in situ. This is the rate-limiting step and requires a sufficiently strong base.
-
Nucleophilic Attack: The highly nucleophilic acetylide anion attacks the electrophilic carbonyl carbon of cyclohexanone.
-
Protonation: An acidic workup, or proton transfer from the solvent or conjugate acid of the base, protonates the resulting alkoxide to yield the final product, 1-ethynylcyclohexanol.[7]
Caption: Mechanism of base-mediated ethynylation.
Q2: How do I choose the optimal base and solvent for this reaction?
The choice of base and solvent are critically linked and can dramatically affect yield and selectivity.
| Solvent Type | Examples | Suitability & Rationale | Potential Issues |
| Polar Aprotic | THF, Dioxane, DMSO | Excellent . These solvents effectively solvate the metal cation of the base without interfering with the acetylide nucleophile. They are generally preferred for high yields.[6][7] | Must be rigorously dried. DMSO can be difficult to remove during workup. |
| Apolar | Toluene, Hexane | Moderate to Poor . Low polarity may not sufficiently solvate the ionic intermediates, leading to slower reaction rates or insolubility issues.[9] | Can be useful for azeotropic removal of water if a small amount is present. |
| Polar Protic | Ethanol, Methanol | Poor . The acidic proton will quench the acetylide anion. Can also lead to decomposition of starting materials.[6] | Generally avoided unless part of a specific catalytic system. |
Base Selection:
-
High Potency: Potassium hydroxide (KOH) and sodium amide (NaNH₂) are effective and common choices due to their high basicity and low cost.[1]
-
Solubility: Potassium tert-butoxide is often used due to its good solubility in ethereal solvents like THF.
-
Safety: Reagents like n-butyllithium are also effective but are pyrophoric and require stringent anhydrous and inert atmosphere techniques.[7]
Q3: What are the best practices for safely handling acetylene gas?
Acetylene is a high-energy molecule and poses significant safety hazards.[5]
-
Pressure Limitation: Pure acetylene gas is unstable and can decompose explosively at pressures above 15-29 psig.[4][5] Never attempt to compress pure acetylene.
-
Cylinder Handling: Acetylene is stored in cylinders containing a porous mass saturated with a solvent (typically acetone) in which the gas is dissolved.[5]
-
Material Compatibility: NEVER use tubing or fittings made of copper, silver, or mercury, as these can form explosive acetylides. Brass containing less than 65% copper is generally considered safe, but stainless steel is preferred.[4]
-
Leak Detection: Regularly check for leaks using a soap solution. Acetylene is highly flammable.[5]
Experimental Protocols
Protocol 1: General Lab-Scale Procedure for Ethynylation of Cyclohexanone
This protocol is a representative example. All steps involving acetylene gas must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter connected to an acetylene cylinder via stainless steel tubing and a regulator, a thermometer, and a pressure-equalizing dropping funnel under a nitrogen or argon atmosphere.
-
Reagent Preparation: In the flask, place finely ground potassium hydroxide (1.2 equivalents) and anhydrous THF. Cool the slurry to 0 °C in an ice bath.
-
Acetylene Introduction: Purge the system with a slow stream of acetylene gas for 10-15 minutes to saturate the solvent. Maintain a slight positive pressure (e.g., via a balloon or bubbler).
-
Reactant Addition: Dissolve purified cyclohexanone (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the cyclohexanone solution dropwise to the stirring slurry over 30-60 minutes, ensuring the temperature does not rise above 5-10 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Once the reaction is complete, cautiously quench the mixture by pouring it over an ice-cold saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Catalyst Screening Workflow
When optimizing the reaction, screening different bases can be highly effective.
-
Setup: Prepare several small-scale reaction vessels in parallel under identical conditions (temperature, stirring, reactant concentrations).
-
Catalyst Addition: To each vessel, add a different base (e.g., KOH, KOtBu, NaNH₂) in the same molar equivalence.
-
Reaction: Initiate the reactions simultaneously by adding the cyclohexanone.
-
Analysis: Take aliquots from each reaction at set time intervals (e.g., 30, 60, 120 minutes) and quench them. Analyze the conversion rate for each catalyst by GC or ¹H NMR to identify the most effective one for your system.
References
- 1. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 2. Preparation and purification of 2-(1-cyclohexenyl)cyclohexanone | Semantic Scholar [semanticscholar.org]
- 3. RU2523011C2 - Method of cyclohexanone purification - Google Patents [patents.google.com]
- 4. Acetylene - Wikipedia [en.wikipedia.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Alkynylation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Production of 1-Ethynyl-1-cyclohexanol
This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 1-Ethynyl-1-cyclohexanol. It provides in-depth technical support, troubleshooting guidance, and frequently asked questions (FAQs) to address challenges encountered during the scale-up of its production.
Introduction: The Favorskii Reaction at Scale
The synthesis of this compound is most commonly achieved through the Favorskii reaction, a nucleophilic addition of an acetylide to a ketone.[1][2] In this case, acetylene reacts with cyclohexanone in the presence of a strong base, typically potassium hydroxide (KOH) or sodium amide, to form the desired tertiary alcohol.[1] While straightforward at the laboratory scale, scaling up this process introduces significant challenges related to safety, reaction control, and product purity. This guide will provide a framework for navigating these complexities.
This compound is a valuable building block in organic synthesis, serving as a precursor to various pharmaceutical compounds and specialty chemicals.[3] Its applications include use as a stabilizer in silicone rubber production and as a corrosion inhibitor.[3]
Core Synthesis Protocol: A Scalable Approach
A general procedure for the industrial synthesis of this compound involves the direct ethynylation of cyclohexanone using high-pressure acetylene.[4] This method requires specialized equipment and stringent safety protocols due to the explosive nature of acetylene under pressure.[4]
Experimental Protocol:
A robust and scalable protocol for the synthesis of this compound is as follows:
-
Reactor Preparation: An inert, pressure-rated reactor is charged with a solution of potassium hydroxide in a suitable solvent, such as an alcohol (e.g., methanol, ethanol, or isopropanol).[5]
-
Reactant Addition: Cyclohexanone is added to the basic solution.
-
Acetylene Introduction: Acetylene gas is introduced into the reactor under pressure, typically ranging from 100 to 500 psi.[5] The temperature is initially kept low (around 30°C) to dissolve the acetylene in the reaction mixture.[5]
-
Reaction: The reaction mixture is then heated to a temperature between 100 and 170°C to initiate the ethynylation.[5]
-
Quenching: Upon completion, the reaction is carefully quenched.
-
Workup and Purification: The product is isolated through extraction and purified by distillation under reduced pressure.[4]
Reaction Workflow Diagram:
Caption: Scalable synthesis workflow for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of this compound synthesis.
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Product Formation | 1. Inactive Catalyst: The base (e.g., KOH) may be of poor quality or has absorbed atmospheric CO2. 2. Insufficient Acetylene Pressure: Inadequate acetylene concentration in the reaction mixture. 3. Low Reaction Temperature: The activation energy for the reaction is not being met. 4. Poor Mixing: Inefficient stirring can lead to localized reagent depletion. | 1. Use fresh, high-purity KOH. Consider using freshly prepared potassium alkoxide. 2. Ensure the reactor is properly sealed and pressurized. Monitor acetylene uptake during the reaction.[5] 3. Gradually increase the reaction temperature, monitoring for product formation by in-process controls (e.g., GC-MS). 4. Improve agitation to ensure a homogeneous reaction mixture. |
| Formation of Significant Byproducts | 1. Acetylenic Glycol Formation: Reaction of the product with another molecule of cyclohexanone. This is a common side reaction.[5] 2. Aldol Condensation of Cyclohexanone: Self-condensation of the starting material under basic conditions. 3. Polymerization of Acetylene: Can occur at high temperatures and pressures, especially in the presence of certain metals. | 1. Use a higher molar ratio of acetylene to cyclohexanone.[5] This favors the formation of the desired product. 2. Maintain a lower reaction temperature during the initial phase of the reaction. 3. Ensure the reactor is free of copper or copper alloys.[6] Use appropriate temperature and pressure controls. |
| Exothermic Runaway Reaction | 1. Poor Heat Dissipation: Inadequate cooling capacity for the reactor size. 2. Rapid Addition of Reagents: Adding reagents too quickly can lead to a rapid buildup of heat. 3. Uncontrolled Acetylene Flow: A sudden increase in acetylene pressure can accelerate the reaction uncontrollably. | 1. Ensure the reactor's cooling system is appropriately sized for the reaction scale. 2. Add reagents, particularly cyclohexanone, in a controlled manner. 3. Use a mass flow controller for precise control of acetylene addition. |
| Product Purity Issues After Distillation | 1. Co-distillation of Impurities: Byproducts with similar boiling points to the product. 2. Thermal Decomposition: The product may be unstable at the distillation temperature. 3. Incomplete Quenching: Residual base can catalyze side reactions during distillation. | 1. Use fractional distillation for better separation. Consider recrystallization from a suitable solvent as an alternative or additional purification step.[4] 2. Perform distillation under a high vacuum to lower the boiling point. 3. Ensure the reaction is thoroughly quenched and neutralized before distillation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with acetylene at scale?
A1: Acetylene is highly flammable and can be explosive under pressure, especially at pressures above 15 psig.[7] It is crucial to use equipment specifically rated for high-pressure acetylene reactions.[4] The system must be free of any leaks, and all sources of ignition must be eliminated.[6] Acetylene cylinders should always be stored and used in an upright position.[8]
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of cyclohexanone and the formation of this compound. The disappearance of the starting material and the appearance of the product peak at the expected retention time are key indicators.
Q3: What analytical techniques are best for confirming the identity and purity of the final product?
A3: A combination of techniques is recommended:
-
GC-MS: To confirm the molecular weight and fragmentation pattern of the product.[9]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule. The ¹H NMR spectrum should show characteristic peaks for the acetylenic proton and the protons of the cyclohexyl ring.[10][11]
-
Infrared (IR) Spectroscopy: To identify the characteristic C≡C and O-H stretching frequencies.
Q4: What is a suitable quenching procedure for a large-scale reaction?
A4: For large-scale reactions involving strong bases like KOH, a carefully controlled quenching procedure is essential. The reaction mixture should be cooled, and a proton source should be added slowly to neutralize the base and the alkoxide product. A common method is the slow addition of a saturated aqueous solution of ammonium chloride. For very reactive mixtures, a less reactive alcohol like isopropanol can be added first, followed by a mixture of isopropanol and water, and finally water.[12] The quenching process should be performed under an inert atmosphere to prevent any potential ignition of flammable solvents.[12]
Q5: Can I use a different base instead of potassium hydroxide?
A5: Yes, other strong bases like sodium amide or sodium hydroxide can also be used.[1] The choice of base can influence the reaction rate and yield. It is important to consult the literature and perform small-scale optimization experiments before scaling up with a different base.
Safety Information
Chemical Hazards:
-
Acetylene: Extremely flammable gas.[13] Can form explosive acetylides with certain metals (copper, silver, mercury). Handle in a well-ventilated area, away from ignition sources.
-
Cyclohexanone: Flammable liquid and vapor.[4][9][14] Harmful if swallowed, in contact with skin, or if inhaled.[4][9][14] Causes skin and eye irritation.[4][9][14]
-
Potassium Hydroxide: Corrosive.[15][16] Causes severe skin burns and eye damage.[15][16] Handle with appropriate personal protective equipment (PPE), including gloves and eye protection.
Procedural Hazards:
-
High-Pressure Reactions: Require specialized equipment and knowledge. Ensure all equipment is properly rated and maintained.
-
Exothermic Reactions: The reaction can generate significant heat. Proper temperature control and an emergency cooling plan are essential.
-
Quenching: The quenching of large-scale reactions with strong bases can be highly exothermic and should be performed with extreme caution.
Visualizing Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield.
References
- 1. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. Buy this compound | 78-27-3 [smolecule.com]
- 5. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]
- 6. icheme.org [icheme.org]
- 7. hsseworld.com [hsseworld.com]
- 8. airproducts.com [airproducts.com]
- 9. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound(78-27-3) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. chemistry.nd.edu [chemistry.nd.edu]
- 13. airgas.com [airgas.com]
- 14. Acetylene Safety [acetylenegasplant.com]
- 15. How To Run A Reaction [chem.rochester.edu]
- 16. spectrabase.com [spectrabase.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Ethynyl-1-cyclohexanol: Methodologies, Performance, and Practical Considerations
Introduction: The Significance of 1-Ethynyl-1-cyclohexanol
This compound (ECX) is a versatile tertiary alkynyl alcohol that serves as a crucial building block in organic synthesis.[1] Its structure, featuring a reactive ethynyl group and a hydroxyl-bearing cyclohexyl moiety, makes it a valuable precursor for pharmaceuticals, polymer chemistry, and materials science.[1][2] Notably, it is an intermediate in the synthesis of the tranquilizer ethinamate and has applications as a corrosion inhibitor and a stabilizer for silicone rubber.[1][3] Given its broad utility, the efficient and scalable synthesis of ECX is a topic of significant interest for researchers and chemical industry professionals.
This guide provides an in-depth comparison of the two primary synthetic routes to this compound: the base-catalyzed Favorskii reaction and the use of pre-formed organometallic acetylides. We will dissect the underlying mechanisms, provide detailed experimental protocols, and present a comparative analysis of their performance, safety, and scalability to inform your selection of the optimal method.
Methodology 1: The Favorskii Reaction - Direct Ethynylation of Cyclohexanone
The Favorskii reaction, discovered by the Russian chemist Alexei Yevgrafovich Favorskii, is a classic and industrially significant method for producing propargyl alcohols.[4] It involves the direct reaction of a ketone with a terminal alkyne under basic conditions.[4] For the synthesis of ECX, this translates to the reaction of cyclohexanone with acetylene gas.
Reaction Mechanism
The causality of the Favorskii reaction hinges on the generation of a potent nucleophile from acetylene. A strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), deprotonates the weakly acidic acetylene, forming a metal acetylide in situ. This acetylide anion then executes a nucleophilic attack on the electrophilic carbonyl carbon of cyclohexanone. The resulting alkoxide intermediate is subsequently protonated during the workup to yield the final product, this compound.[3][4]
Experimental Protocol: Industrial High-Pressure Method
Industrial-scale synthesis often employs high-pressure conditions to increase the concentration of dissolved acetylene, thereby enhancing the reaction rate and yield.[2][5]
Step-by-Step Protocol:
-
Reactor Charging: A high-pressure autoclave is charged with cyclohexanone, a solvent such as methanol, and a catalytic amount of potassium hydroxide (approx. 0.5-5.0% by weight).[5]
-
Acetylene Introduction: Acetylene gas is dissolved into the liquid mixture under pressure (typically 100 to 500 psi) at a controlled temperature (up to 30°C).[5] This step is critical as it creates an acetylene-rich environment, which favors the formation of the desired carbinol over the glycol byproduct.[5]
-
Reaction: The reaction mixture is then heated to a temperature between 100°C and 170°C.[5] The reaction is typically rapid, with contact times ranging from a few minutes to less than an hour.
-
Workup and Purification: After the reaction is complete, the reactor is degassed. The mixture is then subjected to vacuum flash distillation to separate the product from unreacted starting materials, solvent, and the primary byproduct, 1,1'-ethynylenedicyclohexanol (an acetylenic glycol).[5] The distilled product can be further purified by fractional distillation, yielding ECX with high purity.[5] A reported yield for this type of process is approximately 70%.[5]
Workflow Visualization: Favorskii Reaction
Caption: High-pressure Favorskii synthesis workflow.
Methodology 2: Organometallic Addition with Lithium Acetylide
An alternative approach, commonly employed in laboratory settings, involves the use of pre-formed organometallic reagents, such as lithium acetylide. This method offers excellent control and often higher yields on a smaller scale, but requires more stringent reaction conditions and more expensive reagents.
Reaction Mechanism
This synthesis proceeds in two distinct stages. First, a highly reactive lithium acetylide is generated. This is typically achieved by deprotonating an acetylene source with a very strong organolithium base, like n-butyllithium (n-BuLi), at low temperatures. To circumvent the hazards of handling acetylene gas, a common laboratory practice is to use a protected alkyne like trimethylsilylacetylene (TMSA). The TMSA is deprotonated by n-BuLi, and the resulting lithium salt reacts with cyclohexanone. The silyl protecting group is then cleaved in a subsequent step.
Step-by-Step Protocol (via TMSA):
-
Acetylide Formation: A solution of trimethylsilylacetylene in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is prepared in a dry, inert-atmosphere (Argon or Nitrogen) flask and cooled to -78°C (a dry ice/acetone bath).[1]
-
n-Butyllithium Addition: A solution of n-butyllithium in hexanes is added dropwise to the cold TMSA solution. The mixture is stirred for approximately 30-60 minutes at -78°C to ensure complete formation of the lithium trimethylsilylacetylide.[1]
-
Reaction with Cyclohexanone: Cyclohexanone is then added slowly to the reaction mixture. The solution is allowed to warm gradually to room temperature and stirred for several hours (e.g., 5 hours) to drive the reaction to completion.[1]
-
Deprotection and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] For the silyl-protected intermediate, a desilylation step using a fluoride source like tetra-n-butylammonium fluoride (TBAF) is performed prior to the aqueous workup.[6]
-
Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent like diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated under vacuum.[1] The resulting crude product is purified by silica gel column chromatography to yield pure this compound.[1]
Workflow Visualization: Lithium Acetylide Route
Caption: Organometallic synthesis via a silyl-protected alkyne.
Comparative Analysis: Performance and Practicality
| Parameter | Favorskii Reaction (Industrial) | Organometallic Addition (Lab Scale) |
| Typical Yield | ~70%[5] | Often >85% (unoptimized) |
| Key Reagents | Cyclohexanone, Acetylene, KOH/NaOH[3][5] | Cyclohexanone, TMS-Acetylene, n-BuLi, TBAF[1][6] |
| Reagent Cost | Low (commodity chemicals) | High (n-BuLi, TMSA, TBAF) |
| Reaction Time | < 1 hour (at temperature)[5] | 6-8 hours (including setup and workup)[1] |
| Temperature | 100 - 170°C[5] | -78°C to Room Temperature[1] |
| Pressure | High Pressure (100-500 psi)[5] | Atmospheric Pressure |
| Safety Concerns | Handling of explosive acetylene gas under pressure.[2] | Pyrophoric n-BuLi, anhydrous conditions required. |
| Scalability | Excellent; proven for large-scale industrial production.[2] | Difficult; requires large volumes of dry solvents and hazardous reagents. |
| Byproducts | Acetylenic glycol (1,1'-ethynylenedicyclohexanol).[5][7] | Minimal with controlled addition; potential for side reactions if temperature is not controlled. |
| Purification | Distillation[5] | Column Chromatography[1] |
Expert Insights on Method Selection
-
For Industrial Production: The Favorskii reaction is the undisputed choice for large-scale synthesis. Its reliance on inexpensive, readily available starting materials and its proven scalability make it economically superior.[2][5] The primary challenges are infrastructural; the method necessitates specialized high-pressure equipment and rigorous safety protocols to manage the risks associated with handling acetylene.[2] The formation of the acetylenic glycol byproduct is a key consideration, requiring efficient distillation to achieve high product purity.[5]
-
For Laboratory and Research Applications: The organometallic route provides greater flexibility and control, making it ideal for discovery chemistry and small-scale synthesis. The use of a protected alkyne like TMSA significantly enhances safety by avoiding the direct handling of acetylene gas.[1][2] While the reagents are more expensive and the requirement for strictly anhydrous and inert conditions can be demanding, this method typically delivers higher purity crude products and excellent yields. Purification by column chromatography is standard, which is practical on a lab scale but prohibitive for industrial production.[1]
Conclusion
The synthesis of this compound can be effectively achieved by two distinct methodologies, each with a clear domain of application. The Favorskii reaction is a robust, cost-effective, and rapid process tailored for industrial-scale manufacturing, where capital investment in high-pressure systems is justified. In contrast, the organometallic addition of lithium acetylide offers superior control, higher yields, and enhanced safety for laboratory-scale work, albeit at a higher cost and with more demanding experimental conditions. The choice between these methods is therefore not a matter of absolute superiority, but a strategic decision based on the desired scale of production, available resources, and the specific safety infrastructure of the operating environment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound | 78-27-3 [smolecule.com]
- 3. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 4. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 5. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. 1,1'-ETHYNYLENEDICYCLOHEXANOL synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Terminal Alkynes in Sonogashira Coupling: 1-Ethynyl-1-cyclohexanol as a Superior Acetylene Surrogate
In the landscape of synthetic organic chemistry, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, from natural products and pharmaceuticals to advanced organic materials.[2][3] The choice of the terminal alkyne is a critical parameter that can significantly influence the reaction's efficiency, yield, and substrate scope. This guide provides an in-depth comparison of 1-ethynyl-1-cyclohexanol with other commonly employed terminal alkynes, namely phenylacetylene and trimethylsilylacetylene, in the context of the Sonogashira coupling. We will delve into the mechanistic nuances, explore the impact of steric and electronic properties, and present experimental data to offer a comprehensive understanding for researchers, scientists, and professionals in drug development.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4][5] The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Catalytic Cycles of the Sonogashira Coupling
Figure 1. The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling reaction.
The palladium cycle begins with the oxidative addition of the aryl or vinyl halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate.[6] Concurrently, in the copper cycle, the terminal alkyne (H-C≡CR²) is deprotonated by the base, and the resulting acetylide anion coordinates with the copper(I) salt to form a copper acetylide species. This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. Finally, reductive elimination from the palladium complex yields the desired cross-coupled product (R¹-C≡CR²) and regenerates the active Pd(0) catalyst.[4]
A Comparative Analysis of Terminal Alkynes
The nature of the substituent (R²) on the terminal alkyne significantly impacts the reaction's outcome. Here, we compare this compound, phenylacetylene, and trimethylsilylacetylene based on their steric and electronic properties, and performance in the Sonogashira coupling.
| Alkyne | Structure | Key Properties |
| This compound | pKa (predicted): 13.34[7][8] Physical State: Solid (m.p. 30-33 °C) Key Feature: Bulky, hydroxyl-containing, readily available. | |
| Phenylacetylene | pKa: ~19-28.8[9][10][11][12][13] Physical State: Liquid[14] Key Feature: Aromatic, electron-withdrawing phenyl group. | |
| Trimethylsilylacetylene (TMSA) | Physical State: Liquid[15] Key Feature: Protected alkyne, requires deprotection. |
This compound: The Versatile Acetylene Surrogate
This compound has emerged as a highly effective and versatile acetylene surrogate in Sonogashira couplings.[2] Its utility stems from a combination of favorable chemical properties and practical advantages.
Advantages:
-
In situ Acetylene Generation: The cyclohexanol group can be readily eliminated under basic conditions, generating a terminal acetylene in situ. This is particularly advantageous in "one-pot" tandem reactions where an initial Sonogashira coupling is followed by a second coupling with a different aryl halide, without the need to isolate the intermediate arylacetylene.[16]
-
Enhanced Acidity: The predicted pKa of this compound is significantly lower than that of phenylacetylene, suggesting a more acidic terminal proton.[7][8] This enhanced acidity facilitates the deprotonation step in the copper cycle, potentially leading to faster reaction rates.
-
Solid and Easy to Handle: As a solid with a low melting point, it is often easier and safer to handle and weigh accurately compared to volatile liquid alkynes.
Considerations:
-
Steric Hindrance: The bulky cyclohexyl group can introduce steric hindrance, which may affect the rate of the coupling reaction with sterically demanding aryl halides. However, in many cases, this does not significantly impede the reaction and can even be beneficial in preventing side reactions.
Phenylacetylene: The Aromatic Workhorse
Phenylacetylene is a widely used terminal alkyne in Sonogashira couplings due to its commercial availability and the stability of the resulting phenyl-substituted alkynes.
Advantages:
-
Good Reactivity: The electron-withdrawing nature of the phenyl group enhances the acidity of the terminal proton compared to alkyl-substituted alkynes, facilitating its reaction in the Sonogashira coupling.[17]
-
Well-Established Protocols: A vast body of literature exists detailing its use in a wide range of Sonogashira reactions, providing a solid foundation for reaction optimization.[18][19][20]
Considerations:
-
Homocoupling: Phenylacetylene is prone to undergo oxidative homocoupling (Glaser coupling) to form 1,4-diphenylbuta-1,3-diyne, especially in the presence of oxygen and copper catalysts. This side reaction can reduce the yield of the desired cross-coupled product.
-
Liquid Handling: As a liquid, it requires careful handling, especially on a small scale, to ensure accurate measurement.
Trimethylsilylacetylene (TMSA): The Protected Partner
Trimethylsilylacetylene serves as a valuable protected form of acetylene, allowing for the selective formation of monosubstituted alkynes.[21]
Advantages:
-
Monofunctionalization: The TMS group effectively blocks one side of the acetylene, preventing double addition and allowing for the clean synthesis of terminal arylacetylenes after a subsequent deprotection step.[22]
-
Suppression of Homocoupling: The bulky TMS group significantly reduces the propensity for homocoupling.
Considerations:
-
Additional Deprotection Step: The use of TMSA necessitates a separate deprotection step to liberate the terminal alkyne, adding to the overall number of synthetic steps. Common deprotection reagents include fluoride sources like tetrabutylammonium fluoride (TBAF) or bases like potassium carbonate in methanol.
-
Cost: TMSA can be more expensive than other simple terminal alkynes.
Experimental Data: A Comparative Snapshot
While a comprehensive, direct comparative study under identical conditions is scarce in the literature, we can collate representative data to illustrate the performance of these alkynes.
| Aryl Halide | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | This compound | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | DMF, 100°C, 3h | 92 | [23] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | DMF, 100°C, 3h | 96 | [23] |
| Iodobenzene | Phenylacetylene | MCM-41-Pd, CuI, PPh₃, Et₃N | Et₃N, 50°C, 3h | 95 | [18] |
| 4-Iodoanisole | Phenylacetylene | CuI, 3-Pphen, K₂CO₃ | Water, 100°C | 92 | [24] |
| Aryl Iodides | (Trimethylsilyl)acetylene | MCM-41-Pd(0), CuI | Piperidine, RT, 2h | >95 | [22] |
Note: The yields presented are from different studies with varying reaction conditions and are for illustrative purposes. A direct comparison of yields should be made with caution.
Experimental Protocol: A Representative Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne.
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous, degassed solvent (e.g., THF or DMF) (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: Selecting the Optimal Terminal Alkyne
The choice of a terminal alkyne for a Sonogashira coupling reaction is a strategic decision that depends on the specific synthetic goal.
-
For straightforward cross-coupling reactions where the coupled product is the final target, phenylacetylene remains a reliable and cost-effective choice. Its reactivity is well-understood, and a plethora of established protocols are available.
-
When the synthesis requires a terminal alkyne on the coupled product for subsequent transformations, trimethylsilylacetylene is the reagent of choice. Its protecting group strategy ensures clean monofunctionalization, albeit at the cost of an additional deprotection step.
-
This compound shines as a superior acetylene surrogate, particularly in one-pot, multi-step syntheses. Its ability to generate acetylene in situ, coupled with its ease of handling and favorable acidity, makes it an exceptionally efficient and practical choice for complex molecule synthesis. Its performance in sequential Sonogashira couplings, where it often gives superior results, underscores its value in modern synthetic workflows.
By understanding the unique characteristics and comparative performance of these terminal alkynes, researchers can make informed decisions to optimize their Sonogashira coupling reactions, leading to more efficient and successful synthetic outcomes.
References
- 1. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 78-27-3 [m.chemicalbook.com]
- 8. jnfuturechemical.com [jnfuturechemical.com]
- 9. chembk.com [chembk.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Phenylacetylene CAS#: 536-74-3 [m.chemicalbook.com]
- 12. Cas 536-74-3,Phenylacetylene | lookchem [lookchem.com]
- 13. phenylacetylene - Wikidata [wikidata.org]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. Page loading... [guidechem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. preprints.org [preprints.org]
- 20. researchgate.net [researchgate.net]
- 21. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. scirp.org [scirp.org]
- 24. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acetylenic Alcohols as Corrosion Inhibitors
For researchers, scientists, and professionals in drug development, the integrity of metallic materials is paramount. Corrosion, a ubiquitous electrochemical process, poses a significant threat to the longevity and reliability of critical equipment. This guide provides an in-depth comparative analysis of acetylenic alcohols as a class of effective corrosion inhibitors, particularly in acidic environments. By delving into their mechanisms of action, comparative performance data, and standardized evaluation methodologies, this document serves as a comprehensive resource for selecting and implementing appropriate corrosion mitigation strategies.
Introduction: The Role of Acetylenic Alcohols in Corrosion Prevention
Corrosion is the degradation of a material due to its reaction with the environment. In aqueous acidic solutions, this process is accelerated, leading to the dissolution of metals and compromising the structural integrity of equipment. Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.
Acetylenic alcohols are a prominent class of organic corrosion inhibitors, renowned for their efficacy in protecting ferrous alloys in acidic media.[1] Their primary mechanism of action involves adsorption onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. This adsorption is facilitated by the presence of a triple bond (–C≡C–) and a hydroxyl group (–OH) in their molecular structure. The π-electrons of the triple bond interact with the vacant d-orbitals of the metal atoms, leading to strong chemisorption. Furthermore, these adsorbed molecules can polymerize on the metal surface, creating a more robust and durable protective layer.[1]
This guide will focus on a comparative study of three key acetylenic alcohols: Propargyl Alcohol, 2-Butyne-1,4-diol, and 1-Octyn-3-ol, highlighting the influence of their molecular structure on their corrosion inhibition performance.
The Science of Inhibition: Mechanism of Action
The effectiveness of acetylenic alcohols as corrosion inhibitors is rooted in their molecular structure and their ability to interact with the metal surface. The generally accepted mechanism involves the following key steps:
-
Adsorption: The acetylenic alcohol molecules are adsorbed onto the metal surface from the corrosive solution. This adsorption can be physisorption (electrostatic interaction) or chemisorption (covalent bonding). For acetylenic alcohols, chemisorption is the dominant mechanism, driven by the interaction between the π-electrons of the triple bond and the d-orbitals of the metal.
-
Film Formation: The adsorbed molecules form a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive electrolyte.
-
Polymerization: Under certain conditions, particularly at elevated temperatures, the adsorbed acetylenic alcohol molecules can undergo polymerization on the metal surface. This in-situ polymerization leads to the formation of a thicker, more stable, and more hydrophobic protective layer, further enhancing the inhibition efficiency.
The following diagram illustrates the general mechanism of corrosion inhibition by acetylenic alcohols.
Caption: Mechanism of Corrosion Inhibition by Acetylenic Alcohols.
Comparative Performance Analysis of Acetylenic Alcohols
The corrosion inhibition efficiency of acetylenic alcohols is significantly influenced by their molecular structure. Factors such as the length of the alkyl chain, the position of the triple bond, and the presence of other functional groups play a crucial role. This section presents a comparative analysis of Propargyl Alcohol, 2-Butyne-1,4-diol, and 1-Octyn-3-ol.
Molecular Structures
| Inhibitor | Chemical Formula | Molecular Structure |
| Propargyl Alcohol | C₃H₄O | HC≡C-CH₂OH |
| 2-Butyne-1,4-diol | C₄H₆O₂ | HOCH₂-C≡C-CH₂OH |
| 1-Octyn-3-ol | C₈H₁₄O | CH₃(CH₂)₄-CH(OH)-C≡CH |
Experimental Data Comparison
The following table summarizes the inhibition efficiency of the selected acetylenic alcohols on mild steel in 1M HCl at 30°C, as determined by the weight loss method.
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Reference |
| Propargyl Alcohol | 5 | 92.5 | --INVALID-LINK-- |
| 10 | 95.8 | --INVALID-LINK-- | |
| 2-Butyne-1,4-diol | 5 | 94.2 | --INVALID-LINK-- |
| 10 | 97.1 | --INVALID-LINK-- | |
| 1-Octyn-3-ol | 5 | 96.7 | --INVALID-LINK-- |
| 10 | 98.5 | --INVALID-LINK-- |
Discussion of Results:
From the comparative data, it is evident that all three acetylenic alcohols exhibit excellent corrosion inhibition properties for mild steel in acidic media. However, their efficiencies vary based on their molecular structure.
-
1-Octyn-3-ol demonstrates the highest inhibition efficiency among the three. This can be attributed to its longer alkyl chain, which increases its surface coverage and creates a more effective hydrophobic barrier on the metal surface.
-
2-Butyne-1,4-diol also shows very high inhibition efficiency, slightly outperforming Propargyl Alcohol. The presence of two hydroxyl groups may enhance its adsorption on the metal surface through hydrogen bonding.
-
Propargyl Alcohol , being the simplest of the three, still provides significant protection. Its smaller size might allow for denser packing on the metal surface under certain conditions.
Experimental Methodologies for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. This section details the methodologies for three widely used techniques: the Weight Loss Method, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).
Weight Loss Method
This gravimetric method is a straightforward and widely used technique for determining the average corrosion rate.
Protocol:
-
Specimen Preparation: Prepare pre-weighed metal coupons of known dimensions. The surface is typically abraded with emery paper, degreased with a solvent like acetone, and dried.
-
Immersion: Immerse the coupons in the corrosive solution with and without the inhibitor for a specified period at a constant temperature.
-
Cleaning: After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., using a specific acid solution with an inhibitor), rinse, and dry.
-
Final Weighing: Weigh the cleaned and dried coupons.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
-
Corrosion Rate (CR): CR (mm/y) = (K * W) / (A * T * D) where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
Caption: Workflow for the Weight Loss Method.
Potentiodynamic Polarization
This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
Protocol:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Stabilization: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a slow, constant scan rate.
-
Data Acquisition: The resulting current is measured as a function of the applied potential, generating a Tafel plot (log current density vs. potential).
-
Analysis: The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection. The inhibition efficiency is calculated from the corrosion current densities with and without the inhibitor.
-
Inhibition Efficiency (IE%): IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
-
Caption: Workflow for Potentiodynamic Polarization.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.
Protocol:
-
Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Stabilization: The system is allowed to reach a steady state at the OCP.
-
Impedance Measurement: A small amplitude AC potential signal of varying frequency is applied to the working electrode, and the resulting AC current response is measured.
-
Data Presentation: The impedance data is typically presented as Nyquist and Bode plots.
-
Equivalent Circuit Modeling: The impedance data is analyzed by fitting it to an equivalent electrical circuit model that represents the electrochemical processes occurring at the metal-solution interface. Key parameters obtained include the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency is calculated from the charge transfer resistance values.
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
-
Caption: Workflow for Electrochemical Impedance Spectroscopy.
Conclusion and Future Perspectives
Acetylenic alcohols are highly effective corrosion inhibitors for metals in acidic environments. Their performance is intrinsically linked to their molecular structure, with factors like alkyl chain length and the presence of additional functional groups significantly influencing their inhibition efficiency. The comparative data presented in this guide indicates that while Propargyl Alcohol is a potent inhibitor, derivatives with longer alkyl chains like 1-Octyn-3-ol, or those with multiple hydroxyl groups like 2-Butyne-1,4-diol, can offer enhanced protection.
The selection of an appropriate acetylenic alcohol for a specific application should be based on a thorough evaluation of its performance under the relevant operating conditions, including acid type and concentration, temperature, and the specific metallic alloy. The standardized experimental methodologies detailed in this guide provide a robust framework for conducting such evaluations.
Future research in this field should focus on the development of novel acetylenic alcohol derivatives with even greater inhibition efficiencies and improved environmental profiles. Furthermore, advanced computational modeling and quantitative structure-activity relationship (QSAR) studies can provide deeper insights into the inhibition mechanisms and facilitate the rational design of next-generation corrosion inhibitors.
References
A Senior Application Scientist's Guide to Assessing the Stability of Silicone Rubber with Different Stabilizers
For Researchers, Scientists, and Drug Development Professionals
In the demanding environments of research and pharmaceutical development, the stability of materials is not just a desirable characteristic; it is a critical requirement. Silicone rubber, prized for its biocompatibility, chemical inertness, and wide operating temperature range, is a frequent material of choice.[1][2] However, its long-term performance is intrinsically linked to the efficacy of the stabilizers incorporated into its formulation. This guide provides an in-depth, objective comparison of silicone rubber stability with various stabilizers, supported by experimental data and detailed protocols.
The inherent durability of silicone rubber stems from its strong silicon-oxygen (Si-O) backbone, which has a higher bond energy than the carbon-carbon bonds found in many organic rubbers.[1] This molecular structure imparts excellent thermal and oxidative stability.[1] Nevertheless, exposure to environmental stressors such as high temperatures, oxidation, and ultraviolet (UV) radiation can lead to degradation, manifesting as surface cracking, discoloration, and a decline in mechanical properties like tensile strength and elongation at break.[3][4] To counteract these effects, various stabilizers are incorporated into silicone rubber formulations.
This guide will explore the mechanisms of common stabilizers and provide a framework for their comparative assessment through standardized testing methodologies. Our focus will be on providing you with the scientific rationale behind experimental choices, ensuring that the protocols described are self-validating and grounded in authoritative standards.
Understanding the Role of Stabilizers in Silicone Rubber
Stabilizers are additives that protect polymers from degradation.[5] In silicone rubber, their primary functions are to mitigate the effects of thermal stress, oxidation, and UV radiation. The choice of stabilizer depends on the specific environmental challenges the silicone rubber product will face.
Thermal Stabilizers: Combating Heat-Induced Degradation
High temperatures can accelerate the aging process of silicone rubber, leading to a loss of elasticity and hardening.[4] Thermal stabilizers are crucial for applications involving prolonged exposure to heat.[6][7]
Common thermal stabilizers include:
-
Metal Oxides: Iron oxide and cerium oxide are widely used to prevent the loss of elasticity at elevated temperatures.[5] Cerium-ferric complex oxides have shown excellent performance in enhancing thermal oxidative stability.[8][9]
-
Specialized Silicone Compounds: These include reactive silicone polymers that become part of the elastomer network during vulcanization, preventing migration.[10][11]
The mechanism of these stabilizers often involves trapping radicals generated during thermal aging, thereby interrupting the degradation process.[9]
Antioxidants: Preventing Oxidative Damage
Oxidation can alter the molecular structure of silicone rubber, reducing its elasticity and making it more prone to cracking.[4] Antioxidants are added to slow this process.[4] They work by scavenging free radicals produced during oxidation.
UV Stabilizers: Shielding Against Photodegradation
Exposure to UV radiation can break down the polymer chains in silicone rubber, leading to embrittlement and cracking.[3][4] UV stabilizers protect the material by absorbing or scattering harmful UV radiation.[12]
Common UV stabilizers include:
-
UV Absorbers (UVAs): These compounds, such as benzophenones, absorb UV radiation and dissipate it as heat.[3]
-
Hindered Amine Light Stabilizers (HALS): HALS function by scavenging free radicals generated by UV exposure.[3]
-
Inorganic Fillers: Titanium dioxide (TiO2) and zinc oxide (ZnO) can scatter and absorb UV radiation, offering effective protection.[3]
Experimental Assessment of Silicone Rubber Stability
A comprehensive evaluation of silicone rubber stability involves a battery of tests designed to measure changes in its physical and chemical properties after exposure to accelerated aging conditions.
Workflow for Assessing Stabilizer Efficacy
Caption: Workflow for evaluating the stability of silicone rubber with different stabilizers.
Detailed Experimental Protocols
1. Thermal Aging (Heat Resistance)
-
Standard: ASTM D573 - Standard Test Method for Rubber—Deterioration in an Air Oven.[13][14][15]
-
Objective: To simulate the effects of long-term exposure to high temperatures.
-
Methodology:
-
Prepare dumbbell-shaped test specimens according to ASTM D412.[13]
-
Measure the initial mechanical properties (tensile strength, elongation at break, and hardness) of unaged specimens.
-
Place the specimens in a circulating air oven at a specified temperature (e.g., 200°C, 250°C, or 300°C) for a defined period (e.g., 24, 72, or 168 hours).[8][9]
-
After aging, allow the specimens to cool to room temperature for at least 24 hours.
-
Re-measure the mechanical properties.
-
Calculate the percentage change in tensile strength, elongation at break, and the change in hardness.
-
2. Mechanical Property Testing
-
Tensile Strength and Elongation at Break:
-
Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[13]
-
Procedure: Use a tensile testing machine to apply a tensile force to the dumbbell-shaped specimens at a constant speed until they break.[16] Record the force at break (for tensile strength) and the extension at break (for elongation).
-
-
Hardness (Durometer):
3. Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability and decomposition temperature of the silicone rubber.[17][18][19]
-
Procedure: A small sample of the material is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. The temperature at which significant weight loss occurs indicates the onset of thermal degradation.[19]
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To measure the heat flow associated with thermal transitions in the material.[20][21]
-
Procedure: A sample is heated or cooled at a constant rate, and the difference in heat flow between the sample and a reference is measured. DSC can identify the glass transition temperature, melting point, and crystallization temperature.[19][20][22]
-
Data Presentation: A Comparative Analysis
The following tables present hypothetical data to illustrate how to compare the performance of different stabilizers.
Table 1: Mechanical Properties of Silicone Rubber with Different Thermal Stabilizers After Aging at 250°C for 72 hours.
| Stabilizer Type | Tensile Strength Retention (%) | Elongation at Break Retention (%) | Hardness Change (Shore A points) |
| Control (No Stabilizer) | 35 | 40 | +15 |
| Iron Oxide | 65 | 70 | +8 |
| Cerium Oxide | 75 | 80 | +5 |
| Cerium-Ferric Complex Oxide | 85 | 88 | +3 |
Table 2: Thermal Decomposition Temperatures (from TGA) of Silicone Rubber with Different Thermal Stabilizers.
| Stabilizer Type | Onset of Decomposition (°C) | Temperature at 50% Weight Loss (°C) |
| Control (No Stabilizer) | 350 | 420 |
| Iron Oxide | 380 | 460 |
| Cerium Oxide | 400 | 485 |
| Cerium-Ferric Complex Oxide | 415 | 505 |
Interpreting the Results: A Scientist's Perspective
The data presented in the tables above would suggest that the cerium-ferric complex oxide provides the most significant improvement in the thermal stability of the silicone rubber. The higher retention of mechanical properties and the increased thermal decomposition temperatures indicate a more robust material under thermal stress.
It is crucial to correlate these quantitative results with the underlying chemical mechanisms. For instance, the superior performance of the cerium-ferric complex oxide can be attributed to a synergistic effect between cerium and iron ions in capturing radicals generated during thermal aging.[9]
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for comparative stability assessment.
Conclusion and Future Directions
The selection of an appropriate stabilizer is paramount to ensuring the long-term stability and performance of silicone rubber in demanding applications. This guide has provided a framework for the objective assessment of different stabilizers through a combination of standardized testing protocols and a deep understanding of the underlying degradation mechanisms.
Future research in this area will likely focus on the development of novel, more efficient stabilizer systems, including multifunctional additives that provide protection against multiple environmental stressors simultaneously. Additionally, the exploration of reactive stabilizers that chemically bond to the silicone matrix holds promise for preventing leaching and ensuring permanent protection.[3]
By adhering to the principles of scientific integrity and employing the robust experimental methodologies outlined in this guide, researchers and drug development professionals can confidently select and validate the most suitable stabilized silicone rubber formulations for their critical applications.
References
- 1. youtube.com [youtube.com]
- 2. ace-laboratories.com [ace-laboratories.com]
- 3. How to Enhance Silicone Rubber's UV Resistance? [eureka.patsnap.com]
- 4. newtopsilicone.com [newtopsilicone.com]
- 5. jehbco.com.au [jehbco.com.au]
- 6. How to Boost Silicone Rubber's Thermal Stability? [eureka.patsnap.com]
- 7. konarksilicones.com [konarksilicones.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidants & Stabilizers - Elastomer Additives - Elastomers - Knowde [knowde.com]
- 11. wacker.com [wacker.com]
- 12. How does silicone rubber perform in UV - rich environments? - Blog [esonmaterial.com]
- 13. rubberandseal.com [rubberandseal.com]
- 14. labsinus.com [labsinus.com]
- 15. wewontech.com [wewontech.com]
- 16. anysiliconerubber.com [anysiliconerubber.com]
- 17. Evaluation on surface degradation of silicone rubber using thermogravimetric analysis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 18. Summary of Silicone Rubber Testing Methods - IOTA CORPORATION LTD. [iotachem.com]
- 19. hitachi-hightech.com [hitachi-hightech.com]
- 20. Cure Kinetics of LSR Using DSC Data - SIMTEC [simtec-silicone.com]
- 21. pubs.aip.org [pubs.aip.org]
- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Comparative Guide to the Reaction Products of 1-Ethynyl-1-cyclohexanol: A Multi-Pathway Analysis
Introduction
1-Ethynyl-1-cyclohexanol is a versatile bifunctional molecule featuring a tertiary alcohol and a terminal alkyne on a cyclohexane scaffold.[1][2] This unique arrangement allows for a rich and diverse range of chemical transformations, making it a valuable building block in organic synthesis for pharmaceuticals and materials science.[3][4] The reactivity of this compound can be selectively directed towards either the hydroxyl group, the ethynyl group, or a concerted transformation involving both.
This guide provides an in-depth comparison of three distinct reaction pathways originating from this compound: the acid-catalyzed Rupe rearrangement, acid-catalyzed dehydration, and its use as an acetylene surrogate in a one-pot Sonogashira coupling reaction. We will explore the underlying mechanisms, provide detailed experimental protocols, and compare the reaction performance based on experimental data to offer researchers and drug development professionals a clear understanding of how to leverage this precursor for different synthetic targets.
Pathway I: Acid-Catalyzed Rearrangement (The Rupe Reaction)
The reaction of tertiary propargyl alcohols in the presence of a strong acid typically leads to α,β-unsaturated ketones or aldehydes. For this compound, this transformation is known as the Rupe rearrangement, which competes with the Meyer-Schuster rearrangement.[5] The reaction proceeds through the formation of an enyne intermediate, ultimately yielding an α,β-unsaturated methyl ketone.[5] This pathway is a powerful method for converting a tertiary alcohol into a conjugated ketone system.
Mechanism and Rationale
The reaction is initiated by the protonation of the hydroxyl group, which then leaves as a water molecule to form a stabilized propargyl cation. A subsequent attack by water and tautomerization leads to the final product. The choice of catalyst and solvent system is critical. While traditionally performed with strong mineral acids, modern protocols have explored more environmentally benign media, such as near-critical water, which can act as both a solvent and a catalyst.[6]
Below is the accepted mechanism for the Rupe Rearrangement of this compound.
Caption: Mechanism of the Rupe Rearrangement.
Experimental Protocol: Rearrangement in Near-Critical Water
This protocol is adapted from the work of Chang et al., who investigated the reaction in near-critical water, demonstrating the influence of additives.[6][7]
-
Reactor Preparation: A 10 mL stainless steel batch reactor is charged with 1-ethynylcyclohexan-1-ol and deionized water. For catalyzed reactions, an additive such as NaHSO₄ (5 mol%) is included.
-
Reaction Execution: The reactor is sealed and purged with nitrogen gas to create an inert atmosphere. The reactor is then heated to the desired temperature (e.g., 260°C) and maintained for a specified duration (e.g., 60 minutes) with constant stirring.
-
Work-up and Isolation: After cooling to room temperature, the reactor is opened. The reaction mixture is extracted with diethyl ether (3 x 20 mL).
-
Purification and Analysis: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield of 1-cyclohexen-1-ylethanone.[6]
Performance Data
The efficiency of the Rupe rearrangement is highly dependent on the reaction conditions and the presence of catalytic additives.
| Catalyst/Additive | Temperature (°C) | Time (min) | Reactant/Water Ratio (mol) | Yield (%) | Reference |
| None (Pure Water) | 260 | 60 | 1:40 | 49 | [6] |
| ZnSO₄ (5 mol%) | 260 | 60 | 1:40 | 72 | [6] |
| FeCl₃ (5 mol%) | 260 | 60 | 1:40 | 75 | [6] |
| NaHSO₄ (5 mol%) | 260 | 60 | 1:40 | 88 | [6] |
Pathway II: Acid-Catalyzed Dehydration
A fundamental reaction of alcohols is dehydration to form alkenes. For tertiary alcohols like this compound, this process occurs readily under acidic conditions via an E1 mechanism.[8] This pathway selectively targets the hydroxyl group, leaving the ethynyl moiety intact, to produce 1-ethynylcyclohexene, a conjugated enyne.
Mechanism and Rationale
The E1 mechanism involves a two-step process. First, the acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). The departure of water generates a stable tertiary carbocation. In the final step, a weak base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon, forming the double bond. The formation of a conjugated system (alkene and alkyne) provides a thermodynamic driving force for this reaction.
Caption: E1 Mechanism for Dehydration of this compound.
Experimental Protocol: Dehydration using Phosphoric Acid
This is a general procedure for the acid-catalyzed dehydration of a tertiary alcohol, adapted from standard laboratory methods for cyclohexanol.[8]
-
Apparatus Setup: A 50 mL round-bottom flask is fitted with a fractional distillation apparatus. A cooled receiving flask is used to collect the distillate.
-
Reaction Mixture: The round-bottom flask is charged with this compound (0.1 mol) and 85% phosphoric acid (5 mL). Boiling chips are added.
-
Distillation: The mixture is heated gently. The product, 1-ethynylcyclohexene, is more volatile than the starting alcohol and will co-distill with water as it is formed. Distillation is continued until no more product is collected.
-
Work-up: The distillate is transferred to a separatory funnel. The organic layer is washed sequentially with water, 5% sodium bicarbonate solution (to remove any residual acid), and finally with brine.
-
Purification: The organic layer is dried over anhydrous calcium chloride, and the final product is purified by a final distillation to yield pure 1-ethynylcyclohexene.
Performance Data
| Reaction | Catalyst | Temperature (°C) | Typical Yield (%) | Product |
| Dehydration | H₃PO₄ | ~150-170 | 70-90 (Estimated) | 1-Ethynylcyclohexene |
Pathway III: Sonogashira Coupling (Acetylene Surrogate)
The Sonogashira coupling is a cornerstone of C-C bond formation, typically coupling a terminal alkyne with an aryl or vinyl halide. This compound can be ingeniously employed as an "acetylene surrogate."[9] In a one-pot reaction, it undergoes a base-catalyzed retro-Favorskii reaction to generate acetylene in situ, which is immediately consumed in a subsequent Sonogashira coupling. This avoids the need to handle gaseous and potentially hazardous acetylene directly.
Mechanism and Rationale
This one-pot, two-step sequence is a highly efficient strategy. First, a strong base (e.g., KOH) catalyzes the fragmentation of this compound into cyclohexanone and the corresponding metal acetylide. This acetylide then participates in a standard palladium/copper-catalyzed Sonogashira cross-coupling cycle with an aryl halide to furnish the desired symmetrical or unsymmetrical diarylacetylene. The choice of this compound is superior to other surrogates like 2-methyl-3-butyn-2-ol in many one-pot applications.[10]
Caption: Workflow for one-pot Sonogashira coupling.
Experimental Protocol: One-Pot Diarylacetylene Synthesis
This protocol is based on the method described by El-garawany et al. for the synthesis of diarylacetylenes.[9]
-
Catalyst and Reagent Preparation: A reaction flask is charged with the aryl halide (e.g., iodobenzene, 1 mmol), Pd(PPh₃)₄ (0.02 mmol), CuI (0.04 mmol), and powdered KOH (3 mmol).
-
Reaction Execution: The flask is evacuated and backfilled with argon. Anhydrous solvent (e.g., toluene, 5 mL) is added, followed by this compound (0.6 mmol).
-
Heating and Monitoring: The reaction mixture is heated to 100°C and stirred for the required time (e.g., 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is filtered through a pad of celite and the solvent is evaporated.
-
Purification: The residue is purified by column chromatography on silica gel to afford the pure diarylacetylene product.
Performance Data
This method provides an efficient route to symmetrical diarylacetylenes from various aryl halides.
| Aryl Halide | Reaction Time (h) | Yield (%) | Product | Reference |
| Iodobenzene | 2 | 92 | Diphenylacetylene | [9] |
| 1-Iodo-4-methylbenzene | 2.5 | 90 | Bis(4-methylphenyl)acetylene | [9] |
| 1-Iodo-4-methoxybenzene | 3 | 88 | Bis(4-methoxyphenyl)acetylene | [9] |
| 2-Iodothiophene | 4 | 85 | Bis(2-thienyl)acetylene | [9] |
Comparative Analysis
The three pathways demonstrate the remarkable versatility of this compound, allowing for selective transformations that yield structurally distinct products. The choice of reaction conditions dictates which functional group reacts and the nature of the final product.
| Feature | Pathway I: Rupe Rearrangement | Pathway II: Dehydration | Pathway III: Sonogashira Surrogate |
| Reaction Type | Rearrangement | Elimination (E1) | Fragmentation & Cross-Coupling |
| Functional Group(s) Targeted | Alcohol and Alkyne (Concerted) | Alcohol | Alkyne (after fragmentation) |
| Key Reagents | Acid (e.g., NaHSO₄), Water | Acid (e.g., H₃PO₄) | Base (KOH), Pd/Cu catalysts |
| Typical Product Structure | α,β-Unsaturated Ketone | Conjugated Enyne | Diarylacetylene |
| Key Experimental Condition | High Temperature (260°C) | Distillation | Inert Atmosphere, Heat (100°C) |
| Representative Yield | Up to 88%[6] | ~70-90% (Est.) | Up to 92%[9] |
| Primary Synthetic Utility | Access to conjugated ketones | Synthesis of enynes | Safe generation of diarylacetylenes |
Conclusion
This compound stands out as a highly adaptable synthetic intermediate. By carefully selecting the reaction conditions, chemists can steer its transformation toward one of several distinct and valuable product classes.
-
High-temperature, acid-catalyzed conditions in water favor the Rupe rearrangement , yielding 1-cyclohexen-1-ylethanone in high yield, a useful building block containing a conjugated ketone.[6]
-
Standard strong acid catalysis with distillation promotes dehydration , selectively eliminating the tertiary alcohol to form 1-ethynylcyclohexene, preserving the alkyne for further functionalization.
-
Base-mediated fragmentation in the presence of a palladium/copper catalyst allows it to serve as a safe and efficient acetylene surrogate for the high-yield synthesis of diarylacetylenes via the Sonogashira coupling.[9]
This comparative guide illustrates that a deep understanding of reaction mechanisms and the strategic choice of reagents are paramount to unlocking the full synthetic potential of multifunctional starting materials like this compound.
References
- 1. Buy this compound | 78-27-3 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 78-27-3 [chemicalbook.com]
- 5. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Additive-assisted Rupe rearrangement of 1-ethynylcyclohexan-1-ol in near-critical water | Semantic Scholar [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
evaluating the efficiency of different catalysts for 1-Ethynyl-1-cyclohexanol synthesis
A Comparative Guide to Catalytic Systems for the Synthesis of 1-Ethynyl-1-cyclohexanol
Introduction
This compound is a pivotal intermediate in the landscape of fine chemical and pharmaceutical synthesis.[1][2] Its unique structure, featuring a tertiary alcohol and a terminal alkyne, provides two reactive sites for constructing complex molecular architectures.[1][2] It serves as a precursor to tranquilizers like ethinamate and is a versatile building block for creating everything from specialty polymers to potent pharmaceutical agents.[3]
The synthesis of this compound is fundamentally achieved through the ethynylation of cyclohexanone. However, the choice of catalyst or reagent system dictates the reaction's efficiency, safety, cost, and applicability. For researchers and process chemists, selecting the optimal synthetic route is a critical decision that impacts yield, purity, and scalability.
This guide provides an in-depth comparison of the primary methodologies for synthesizing this compound. We will move beyond simple protocols to dissect the causality behind experimental choices, evaluate performance based on quantitative data, and offer insights to guide your selection process, whether for lab-scale discovery or industrial production. We will evaluate each system based on key performance indicators: yield, selectivity, reaction conditions, functional group tolerance, and operational practicality.
The Core Transformation: Ethynylation of Cyclohexanone
The synthesis universally involves the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of cyclohexanone. The fundamental challenge lies in the generation of the acetylide nucleophile, as acetylene's C-H bond (pKa ≈ 25) requires a sufficiently strong base for deprotonation. The efficiency and selectivity of this process are intrinsically linked to the chosen catalytic or stoichiometric system.
Caption: Fundamental reaction scheme for this compound synthesis.
Comparative Analysis of Synthetic Methodologies
Stoichiometric Strong Base Systems: The Classic Approach
Historically, the ethynylation of ketones has relied on stoichiometric quantities of exceptionally strong bases. These methods are robust and high-yielding for simple substrates but are often hampered by harsh conditions and poor functional group tolerance.
Mechanism: The core principle is the irreversible deprotonation of acetylene by a superbase (e.g., an organolithium or amide anion) to form a stable acetylide salt. This potent nucleophile then readily attacks the cyclohexanone carbonyl.
Caption: General mechanism for strong base-mediated ethynylation.
System A: Organolithium Reagents (n-Butyllithium) This is a common and reliable laboratory-scale method. To avoid side reactions with acetylene itself, a protected alkyne like trimethylsilylacetylene (TMSA) is typically used. The silyl group is easily removed in a subsequent step.[1][4]
-
Performance: Yields are generally high, but the method requires stringent anhydrous conditions and cryogenic temperatures (-78 °C) to control reactivity and prevent side reactions.[1] The use of pyrophoric n-BuLi necessitates specialized handling procedures.
-
Causality: The low temperature is crucial to prevent the highly reactive n-BuLi from attacking the solvent (THF) or undergoing other undesired reactions. TMSA is used because its direct lithiation is cleaner and more controlled than bubbling gaseous acetylene.
System B: Sodium Amide in Liquid Ammonia The reaction of cyclohexanone with sodium acetylide, often generated in situ from sodium metal and acetylene in liquid ammonia, is another classic method.[3]
-
Performance: This approach is effective but involves handling volatile, toxic liquid ammonia and flammable sodium metal. The work-up can also be cumbersome.
-
Causality: Liquid ammonia serves as both the solvent and a proton source (via its autoprotolysis) during workup, and it readily dissolves acetylene and the intermediate sodium acetylide.
Alkali Metal Hydroxide Catalysis: The Industrial Workhorse
For large-scale production, the use of expensive, hazardous, and waste-generating stoichiometric bases is impractical. Catalytic amounts of simple alkali metal hydroxides, like potassium hydroxide (KOH), represent a more atom-economical and cost-effective solution.[5]
Mechanism: In an alcoholic solvent like methanol, KOH exists in equilibrium with the corresponding alkoxide (e.g., potassium methoxide). The methoxide is a strong enough base to deprotonate acetylene, generating the acetylide nucleophile in situ. The reaction is driven forward by the consumption of the acetylide in the subsequent addition to cyclohexanone.
-
Performance: This method can achieve good yields (e.g., 70% yield at 52% conversion), but it requires high temperatures (100-170 °C) and very high pressures (1000-5000 p.s.i.g.) to maintain acetylene in the liquid phase and accelerate the reaction rate.[5] A significant selectivity challenge is the formation of the acetylenic glycol byproduct, 1,2-bis(cyclohexanol-1-yl)ethyne, where the product alcohol reacts with another molecule of cyclohexanone.[5]
-
Causality: The high pressure is a critical safety and process parameter, designed to prevent the formation of a potentially explosive gaseous acetylene phase at high temperatures.[5] The use of an alcohol solvent is key, as it facilitates the formation of the more basic alkoxide catalyst.
Modern Transition Metal Catalysis: The Mild & Tolerant Alternative
Transition metal catalysts offer a sophisticated alternative, enabling the C-H activation of acetylene under significantly milder conditions. These systems are particularly advantageous for substrates bearing sensitive functional groups that would not survive strong base- or high-temperature-mediated reactions.
Mechanism: While a variety of transition metals can be used, rhodium-phosphine complexes provide a well-studied example.[6] The catalytic cycle generally involves the activation of the terminal alkyne's C-H bond by the metal center, coordination of the ketone, migratory insertion of the carbonyl into the metal-acetylide bond, and subsequent protonolysis to release the product and regenerate the catalyst.
Caption: Simplified catalytic cycle for Rh-catalyzed alkyne addition.
-
Performance: Rhodium-catalyzed systems can proceed under mild, often neutral conditions, demonstrating excellent functional group tolerance (e.g., tolerating acids and alcohols that are incompatible with base-catalyzed methods).[6] This approach is inherently more atom-economical as it avoids stoichiometric byproducts.[6] Other catalytic systems, such as those using zinc or a Cs2CO3/DMSO combination, have also been reported, highlighting the diversity of modern catalytic options.[6][7]
-
Causality: The transition metal's d-orbitals facilitate the activation of the C-H bond, lowering the activation energy for the addition reaction compared to the uncatalyzed pathway. The choice of ligands (e.g., phosphines) is critical for tuning the catalyst's stability, activity, and selectivity.
Performance Data Summary
| Methodology | Catalyst / Reagent | Typical Conditions | Solvent | Yield | Selectivity Issues | Key Advantages / Disadvantages |
| Organolithium | n-BuLi (stoichiometric) | -78 °C to RT | Anhydrous THF | High | Low; requires protected alkyne | (+) High yield, reliable. (-) Cryogenic, pyrophoric reagent, strict anhydrous conditions.[1] |
| Sodium Amide | NaNH₂ (stoichiometric) | -33 °C (boiling NH₃) | Liquid Ammonia | Good | Potential for side reactions | (+) Effective, low cost. (-) Hazardous reagents (Na, NH₃), specialized equipment.[3] |
| Alkali Hydroxide | KOH (catalytic) | 100-170 °C, 1000-5000 psig | Methanol | ~70% | Byproduct: Acetylenic Glycol | (+) Cost-effective, scalable for industry. (-) Harsh conditions (high T & P), safety concerns with acetylene.[5] |
| Transition Metal | Rh-phosphine (catalytic) | Mild (e.g., RT to 60 °C) | Toluene, THF | Good to Excellent | High | (+) Mild conditions, excellent functional group tolerance, high atom economy. (-) Catalyst cost.[6] |
Experimental Workflows and Protocols
General Laboratory Workflow
A successful synthesis relies on a systematic and well-executed workflow, from preparation to purification.
Caption: Standard laboratory workflow for this compound synthesis.
Protocol 1: n-Butyllithium / TMS-Acetylene Method (Lab-Scale)
This protocol is adapted from established laboratory procedures.[1]
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 30 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Acetylide Generation: Slowly add n-butyllithium (2.5 M in hexanes, 14.4 mL, 36 mmol) dropwise to a solution of trimethylsilylacetylene (3.53 g, 36 mmol) in the cooled THF. Stir the resulting mixture at -78 °C for 30 minutes.
-
Addition to Ketone: Slowly add a solution of cyclohexanone (2.94 g, 30 mmol) in anhydrous THF (10 mL) to the acetylide mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for an additional 5 hours.
-
Desilylation & Quench: Cool the mixture to 0 °C and add tetra-n-butylammonium fluoride (TBAF, 1M in THF, 36 mL, 36 mmol). Stir for 1 hour at room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the final product.
Protocol 2: KOH-Catalyzed Method (Industrial Process Principle)
This protocol is based on the process described in U.S. Patent 2,973,390.[5]
-
Catalyst Preparation: In a suitable flask, dissolve potassium hydroxide (5.3 parts by weight) in methanol (117 parts by weight).
-
Reactant Solution: To the catalyst solution, add cyclohexanone (294 parts by weight).
-
Reaction: Charge the solution to a high-pressure reactor. Introduce acetylene gas until 143 parts by weight have been absorbed, maintaining a pressure of 300 p.s.i.g. and a temperature of 7 °C.
-
High-Temperature Conversion: Pass this acetylene-rich mixture through a tubular reactor maintained at 135 °C and a pressure of 1500 p.s.i.g. to ensure a liquid phase is maintained. The contact time should be approximately 10 minutes.
-
Workup: Collect the reactor effluent. Degas the mixture to safely remove any unreacted acetylene.
-
Purification: Perform a vacuum flash-distillation to separate the volatile components (methanol, unreacted cyclohexanone) from the crude product. The resulting distillate can be further purified by fractional distillation to isolate this compound.
Discussion and Scientist's Insights
The choice of catalyst is not merely a matter of yield; it is a strategic decision based on a project's specific constraints and goals.
-
Expertise & Causality: For a multi-step synthesis of a complex drug molecule with sensitive functional groups (e.g., esters, unprotected alcohols), a transition metal catalyst is the superior choice.[6] Its mild, neutral conditions preserve molecular integrity, saving steps and improving overall yield. Conversely, for the bulk, multi-ton production of this compound as a commodity intermediate, the economic advantages of a cheap KOH catalyst outweigh the need for sophisticated handling of high pressures and temperatures.[5] The organolithium route remains the workhorse for discovery chemistry labs due to its high reliability and predictability on a small scale, where reagent cost is less of a factor than speed and success rate.[1]
-
Trustworthiness & Validation: Regardless of the method, the reaction's success must be rigorously validated. In-process monitoring via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine reaction completion and identify the formation of key byproducts like the acetylenic glycol. Final product identity and purity must be confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, which will clearly show the characteristic signals for the acetylenic proton, the quaternary carbinol carbon, and the cyclohexyl ring protons.
Conclusion
The synthesis of this compound from cyclohexanone is a well-established transformation that can be approached through several distinct catalytic and stoichiometric routes.
-
Stoichiometric strong bases offer high reliability for lab-scale synthesis but are limited by harsh conditions and poor atom economy.
-
Catalytic alkali metal hydroxides represent a cost-effective, industrially viable method, though it necessitates specialized high-pressure equipment and operates under harsh conditions.
-
Modern transition metal catalysts provide the mildest and most versatile route, demonstrating broad functional group tolerance that is ideal for complex molecule synthesis, albeit at a higher initial catalyst cost.
Ultimately, the optimal catalyst is defined by the application. By understanding the underlying mechanisms and operational parameters of each system, researchers and drug development professionals can make informed decisions to efficiently and effectively synthesize this crucial chemical building block.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spaceknowladge.com [spaceknowladge.com]
A Comparative Guide to 1-Ethynyl-1-cyclohexanol and Its Derivatives in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical step in the discovery of novel therapeutics. 1-Ethynyl-1-cyclohexanol (ECH), a versatile building block, presents a unique combination of a rigid cyclohexyl ring and a reactive ethynyl group, making it an attractive starting point for the synthesis of a diverse range of derivatives. This guide provides an in-depth comparison of ECH and its derivatives, exploring their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data to inform rational drug design.
The this compound Scaffold: Physicochemical Properties and Rationale for Derivatization
This compound is a tertiary alcohol containing a terminal alkyne. This unique structure offers two primary points for chemical modification: the hydroxyl group and the ethynyl moiety.[1] The cyclohexyl ring provides a lipophilic and conformationally restricted core, which can be advantageous for binding to specific protein targets.
The parent compound, ECH, is not merely an inert scaffold. It is a known synthetic precursor to and an active metabolite of the tranquilizer ethinamate, exhibiting sedative, anticonvulsant, and muscle relaxant properties.[2] This inherent biological activity provides a compelling rationale for its use as a foundational structure in medicinal chemistry. Derivatization of ECH aims to modulate its pharmacokinetic and pharmacodynamic properties, potentially enhancing potency, selectivity, and metabolic stability, while reducing off-target effects.
Synthesis of this compound and Its Derivatives
The synthesis of this compound is typically achieved through the nucleophilic addition of an acetylide anion to cyclohexanone.[2] This straightforward and well-established reaction allows for the efficient production of the core scaffold.
Experimental Protocol: Synthesis of this compound
-
Reaction: Ethynylation of Cyclohexanone
-
Reagents: Cyclohexanone, Sodium Acetylide (or Acetylene gas with a strong base like Sodium Amide in liquid ammonia).
-
Procedure (Illustrative):
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet, liquid ammonia is condensed.
-
Sodium metal is added portion-wise to the liquid ammonia to form a deep blue solution of sodium amide.
-
Acetylene gas is bubbled through the solution until the blue color disappears, indicating the formation of sodium acetylide.
-
A solution of cyclohexanone in an anhydrous ether is added dropwise to the suspension of sodium acetylide at -33°C (boiling point of ammonia).
-
The reaction mixture is stirred for several hours.
-
The reaction is carefully quenched by the slow addition of ammonium chloride.
-
The ammonia is allowed to evaporate, and the remaining residue is partitioned between water and ether.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or recrystallization to yield this compound.
-
Derivatives can be readily synthesized by targeting the hydroxyl and ethynyl groups. For instance, the hydroxyl group can be converted to esters, ethers, and carbamates through standard acylation, etherification, and isocyanate addition reactions, respectively. The terminal alkyne is amenable to a variety of transformations, including Sonogashira coupling to introduce aryl or heteroaryl moieties, click chemistry (cycloaddition reactions), and reduction to the corresponding alkene or alkane.
Comparative Analysis of Biological Activities
While comprehensive comparative studies on a wide array of ECH derivatives are not abundant in publicly accessible literature, we can extrapolate from research on related structures and highlight key areas of investigation. The primary therapeutic areas where ECH and its derivatives have shown potential include neuropharmacology and oncology.
Neuropharmacological Applications
The sedative and anticonvulsant properties of ECH itself suggest that its derivatives could be valuable in the development of novel central nervous system (CNS) active agents. A key class of derivatives in this context are the carbamates. Carbamate derivatives of alcohols are known to act as acetylcholinesterase (AChE) inhibitors, a mechanism relevant to the treatment of Alzheimer's disease.[3]
The general structure-activity relationship for carbamate-based AChE inhibitors suggests that the nature of the amine and the alcoholic moiety are critical for activity. By synthesizing a library of carbamate derivatives of ECH and evaluating their AChE inhibitory activity, one could establish a clear SAR.
Hypothetical Comparative Data for ECH-Carbamate Derivatives as AChE Inhibitors
| Compound | R Group on Carbamate | AChE IC50 (µM) |
| ECH-C1 | Methyl | >100 |
| ECH-C2 | Ethyl | 50.2 |
| ECH-C3 | Propyl | 25.8 |
| ECH-C4 | Phenyl | 5.1 |
| ECH-C5 | Benzyl | 10.5 |
Note: This data is illustrative and intended to demonstrate the type of comparative analysis that would be valuable. Actual experimental data would need to be generated.
From this hypothetical data, a clear trend emerges where increasing the size and aromaticity of the R group on the carbamate enhances the inhibitory potency against AChE. This suggests that the binding pocket of AChE can accommodate and favorably interact with larger, more lipophilic substituents.
Anticancer Applications
The cyclohexane scaffold is present in a number of compounds with demonstrated anticancer activity. Furthermore, the ethynyl group is a versatile handle for introducing functionalities known to interact with biological targets in cancer cells. For example, the Sonogashira coupling reaction can be used to append aromatic and heteroaromatic systems, which are common pharmacophores in kinase inhibitors and other anticancer agents.
Logical Flow for Anticancer Drug Discovery with ECH Derivatives
Caption: Workflow for anticancer drug discovery using the ECH scaffold.
By creating a library of aryl-alkynyl cyclohexanol derivatives and screening them against a panel of cancer cell lines, researchers can identify "hit" compounds with potent cytotoxic activity. Subsequent SAR studies would then guide the optimization of these hits to improve their therapeutic index.
Bioisosteric Replacement Strategies
To further refine the properties of ECH derivatives, bioisosteric replacement is a powerful tool in medicinal chemistry. Bioisosteres are functional groups or substituents that have similar physicochemical properties and can produce broadly similar biological effects.
One interesting bioisosteric replacement for the ethynyl group is a halogen, such as iodine. Both the ethynyl group and halogens can participate in halogen bonding, a non-covalent interaction that can be important for ligand-protein binding.[4] However, replacing an ethynyl group with a halogen can significantly alter the molecule's metabolic stability and lipophilicity.
Another strategy could involve replacing the cyclohexyl ring with other cyclic systems, such as a piperidine or a tetrahydropyran ring, to modulate solubility and potential off-target activities.
Conclusion and Future Directions
This compound represents a promising and underexplored scaffold in medicinal chemistry. Its straightforward synthesis and the presence of two reactive functional groups make it an ideal starting point for the generation of diverse chemical libraries. While the parent compound exhibits known neuropharmacological activity, the systematic exploration of its derivatives is likely to uncover novel compounds with enhanced potency and selectivity for a range of therapeutic targets, including those relevant to neurodegenerative diseases and oncology.
Future research should focus on the synthesis and rigorous biological evaluation of well-defined libraries of ECH derivatives. The publication of comparative experimental data will be crucial for establishing clear structure-activity relationships and guiding the rational design of the next generation of therapeutics based on this versatile scaffold.
References
- 1. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 3. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Byproduct Analysis in the Synthesis of 1-Ethynyl-1-cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of Purity
1-Ethynyl-1-cyclohexanol is a versatile building block, notably utilized in the synthesis of pharmaceuticals and as a precursor in various organic transformations.[1] Its synthesis, most commonly achieved through the ethynylation of cyclohexanone, is a classic example of nucleophilic addition to a carbonyl group. While the primary reaction is straightforward, the reaction conditions, particularly the use of strong bases, can promote several side reactions, leading to a variety of byproducts. The presence of these impurities can complicate downstream processes, reduce yields, and compromise the quality of the final product. Therefore, a critical aspect of synthesizing this compound is the selection of a route that minimizes byproduct formation and facilitates purification.
This guide will compare three prevalent synthetic methodologies, dissecting the mechanistic origins of their characteristic byproducts and providing the analytical context for their identification and quantification.
Unmasking the Impurities: Identification and Characterization of Byproducts
The successful synthesis of high-purity this compound hinges on the ability to identify and quantify potential byproducts. The primary impurities encountered stem from dimerization, self-condensation of the starting material, and reactions involving the acetylene source.
The Dimer: 1,1'-Ethynylenedicyclohexanol
The most significant and commonly reported byproduct is the acetylenic glycol, 1,1'-Ethynylenedicyclohexanol .[2] This symmetrical molecule arises from the reaction of the initially formed product, the mono-alkoxide of this compound, with another molecule of cyclohexanone.
Formation Mechanism: The reaction is initiated by the deprotonation of acetylene to form an acetylide anion. This nucleophile then attacks the carbonyl carbon of cyclohexanone. The resulting alkoxide can then act as a base, deprotonating another acetylene molecule, which can then react with a second molecule of cyclohexanone. However, a more prevalent pathway to the dimer involves the reaction of the mono-alkoxide with another molecule of cyclohexanone, followed by reaction with another acetylide anion. The concentration of acetylene is a critical factor; lower concentrations are reported to favor the formation of this glycol byproduct.[2][3]
Aldol Condensation Products of Cyclohexanone
The basic conditions employed in most syntheses of this compound create a favorable environment for the aldol condensation of the starting material, cyclohexanone.[4] This side reaction leads to the formation of a β-hydroxy ketone, which can subsequently dehydrate to yield an α,β-unsaturated ketone.
Formation Mechanism: A base (e.g., hydroxide, alkoxide) removes an α-proton from cyclohexanone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another cyclohexanone molecule. The resulting aldol addition product is 2-(1-hydroxycyclohexyl)cyclohexan-1-one . Under the reaction conditions, this can dehydrate to form 2-(cyclohex-1-en-1-yl)cyclohexan-1-one .
Unreacted Starting Material and Other Minor Impurities
Beyond the major byproducts, residual cyclohexanone is a common impurity that must be removed during purification. Depending on the acetylene source and reaction conditions, other minor impurities, such as oligomers of acetylene, may also be present, though these are generally less significant.
A Comparative Analysis of Synthetic Routes
The choice of synthetic methodology has a profound impact on the byproduct profile. Here, we compare three common approaches.
Method A: The Classic Approach - Sodium Acetylide in Liquid Ammonia
This traditional and widely cited method involves the in-situ generation of sodium acetylide from sodium metal and acetylene gas in liquid ammonia.[3]
Advantages:
-
High yields of the desired product are achievable (typically 65-75%).[3]
-
The use of liquid ammonia provides a very low-temperature reaction medium, which can help to control side reactions.
Disadvantages:
-
The handling of liquid ammonia and sodium metal requires specialized equipment and stringent safety precautions.
-
The formation of the acetylenic glycol (1,1'-ethynylenedicyclohexanol) is a known issue, particularly if the acetylene flow is not maintained throughout the addition of cyclohexanone.[3]
Method B: The Practical Alternative - Base-Catalyzed Ethynylation with KOH/DMSO
A more operationally simple method utilizes a strong base, such as potassium hydroxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction between cyclohexanone and acetylene gas.
Advantages:
-
Avoids the use of liquid ammonia and sodium metal, making it a more accessible and safer procedure for many laboratories.
-
Can provide good yields of the target molecule.
Disadvantages:
-
The strongly basic and higher temperature conditions can promote the aldol condensation of cyclohexanone to a greater extent than the liquid ammonia method.
-
Careful control of acetylene pressure and temperature is necessary to minimize the formation of the glycol byproduct.[2]
Method C: The Modern Approach - Using Trimethylsilylacetylene
This two-step approach involves the reaction of cyclohexanone with a protected form of acetylene, trimethylsilylacetylene, followed by deprotection of the silyl group.[5]
Advantages:
-
The use of trimethylsilylacetylene prevents the formation of the acetylenic glycol byproduct as the protected alkyne can only react once.
-
The reaction conditions for the initial addition are generally mild.
Disadvantages:
-
This is a two-step process, which can be less atom-economical and more time-consuming.
-
The cost of trimethylsilylacetylene is higher than that of acetylene gas.
-
The deprotection step requires an additional reagent (e.g., a fluoride source like TBAF or a base) and workup.
Experimental Protocols and Data Presentation
Analytical Methodologies for Byproduct Identification
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of the reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for separating and identifying the volatile components of the reaction mixture, including the desired product, unreacted cyclohexanone, and aldol condensation byproducts.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, which is crucial for the unambiguous identification of the main product and byproducts.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed for the analysis of less volatile byproducts and for quantifying the purity of the final product.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the product and byproducts (e.g., O-H, C≡C-H, C=O).[8]
Comparative Data Summary
| Synthesis Method | Major Byproduct(s) | Minor Byproduct(s) | Expected Purity (before purification) |
| A: Sodium Acetylide in Liquid Ammonia | 1,1'-Ethynylenedicyclohexanol | Unreacted Cyclohexanone | Moderate to High |
| B: KOH/DMSO with Acetylene Gas | Aldol Condensation Products, 1,1'-Ethynylenedicyclohexanol | Unreacted Cyclohexanone | Moderate |
| C: Trimethylsilylacetylene | Unreacted Cyclohexanone, Silylated Byproducts | - | High |
Detailed Experimental Protocols
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dry ice condenser, condense approximately 500 mL of anhydrous ammonia.
-
While stirring, add 11.5 g (0.5 mol) of sodium metal in small pieces.
-
Bubble dry acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.
-
Slowly add 49 g (0.5 mol) of cyclohexanone to the reaction mixture.
-
Continue stirring for 2 hours, maintaining a gentle flow of acetylene.
-
Allow the ammonia to evaporate overnight.
-
Carefully quench the reaction mixture with 200 mL of ice-water.
-
Acidify the mixture with 10% sulfuric acid.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
To a solution of trimethylsilylacetylene (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add cyclohexanone (1.0 equivalent) dropwise and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the silylated intermediate.
-
Dissolve the intermediate in THF and add tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1M in THF).
-
Stir at room temperature for 1 hour.
-
Partition the mixture between water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Visualization of Reaction Pathways
The following diagrams illustrate the key reaction pathways leading to the formation of this compound and its major byproducts.
Caption: Primary synthesis and byproduct formation pathways.
Caption: Synthesis route using trimethylsilylacetylene.
Conclusion and Recommendations
The synthesis of this compound presents a classic challenge in balancing reactivity with selectivity. For applications demanding the highest purity and where cost is a secondary concern, the use of trimethylsilylacetylene (Method C) is the recommended approach due to its inherent prevention of the major glycol byproduct. For larger-scale syntheses where cost and atom economy are critical, the sodium acetylide in liquid ammonia method (Method A) remains a viable and high-yielding option, provided that careful control over the reaction conditions, particularly the continuous supply of acetylene, is maintained to suppress dimer formation. The KOH/DMSO method (Method B) offers a convenient and safer alternative, but requires careful optimization to minimize both glycol formation and aldol condensation byproducts.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and the desired purity of the final product. A thorough analytical characterization of the crude and purified material is essential to ensure the quality and suitability of the this compound for its intended application.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 5. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 6. ijpbs.com [ijpbs.com]
- 7. mdpi.com [mdpi.com]
- 8. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(78-27-3) 13C NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
A Comparative Guide to Catalyst Inhibitors: Evaluating 1-Ethynyl-1-cyclohexanol in Platinum-Catalyzed Hydrosilylation
For researchers, scientists, and professionals in drug development and material science, the precise control of catalytic reactions is paramount. In the realm of platinum-catalyzed hydrosilylation, a cornerstone of silicone elastomer production, the ability to modulate reaction kinetics is not just a matter of convenience but a critical factor for processability and final product performance. This guide provides an in-depth comparison of 1-Ethynyl-1-cyclohexanol (ECH), a widely used catalyst inhibitor, with other common inhibitors, supported by experimental data and detailed methodologies.
The Critical Role of Inhibitors in Hydrosilylation Curing
Platinum-catalyzed hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond (typically a vinyl group), is an exceptionally efficient cross-linking reaction.[1] Catalysts like Karstedt's catalyst are so active that they can initiate curing almost instantaneously upon mixing the silicone precursors at room temperature.[2] This rapid reactivity, while advantageous for fast cure times, poses a significant challenge for manufacturing processes that require a certain "pot life" or working time to allow for molding, coating, or dispensing of the silicone formulation.
Catalyst inhibitors are therefore essential additives that temporarily deactivate the platinum catalyst at ambient temperatures, extending the pot life of the formulation. An ideal inhibitor should exhibit strong inhibition at room temperature and be readily "de-inhibited" at elevated temperatures to allow for rapid and complete curing.
This compound: Mechanism and Performance
This compound (ECH) is a member of the acetylenic alcohol class of inhibitors.[3] Its inhibitory effect stems from the interaction between the electron-rich triple bond of the ethynyl group and the platinum center of the catalyst. This interaction forms a stable, yet thermally labile, platinum-inhibitor complex, which prevents the catalyst from participating in the hydrosilylation reaction.
The key advantage of ECH lies in this thermal reversibility. At room temperature, the equilibrium favors the formation of the inactive complex, providing a long pot life. Upon heating, the complex dissociates, regenerating the active platinum catalyst and initiating the curing process.[4]
Comparative Performance Analysis: ECH vs. Other Inhibitors
While ECH is a popular choice, other classes of compounds are also employed as inhibitors in platinum-catalyzed hydrosilylation, most notably maleates and fumarates.[5] A direct, quantitative comparison is essential for selecting the optimal inhibitor for a specific application.
| Inhibitor Class | Example | Pot Life (at 25°C) | Curing Onset Temperature (°C) | Notes |
| Acetylenic Alcohols | This compound (ECH) | 24 hours | 99 | Good balance of pot life and cure temperature.[5] |
| Maleates/Fumarates | Dimethyl Maleate | Longer than ECH (qualitative) | Lower than ECH (qualitative) | Can be more effective based on heat release during curing.[5] Forms stable complexes with platinum.[5] |
| Other Alkynes | 2-Methyl-3-butyn-2-ol | Shorter than ECH (qualitative) | Lower than ECH (qualitative) | Comparative data suggests lower thermal stability of the inhibited complex.[5] |
| Enynes | 3-Methyl-3-penten-1-yne | Variable (ratio dependent) | Variable | Performance is highly dependent on the specific structure and catalyst-to-inhibitor ratio.[5] |
Key Observations:
-
Pot Life: A silicone formulation containing a 30-fold molar excess of ECH relative to the platinum catalyst exhibits a pot life of 24 hours at 25°C and 7 hours at 40°C.[5] This provides a substantial working time for most applications.
-
Curing Temperature: The onset of the curing process for the ECH-inhibited system, as determined by differential scanning calorimetry (DSC), is approximately 99°C.[5]
-
Comparative Efficacy: Studies utilizing DSC have shown that formulations inhibited with dimethyl maleate can be more effective, based on the total heat released during the curing process.[5] This suggests a more complete and efficient cure may be achieved with maleate-based inhibitors under certain conditions.
-
Complex Stability: The formation of stable complexes between maleates or fumarates and Karstedt's catalyst has been confirmed by 13C NMR spectroscopy.[5] While ECH also forms a complex, the relative stability and dissociation kinetics can influence the curing profile.
Experimental Protocols for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of inhibitor performance data, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
Protocol 1: Pot Life Determination via Viscosity Measurement
Objective: To quantify the working time of a silicone formulation by monitoring its viscosity increase over time.
Methodology:
-
Formulation Preparation: In a controlled environment (25°C, 50% relative humidity), prepare the two-part silicone formulation. Part A typically contains the vinyl-functionalized polysiloxane and the platinum catalyst. Part B contains the hydride-functionalized polysiloxane (crosslinker) and the inhibitor.
-
Mixing: Thoroughly mix equal parts of A and B for a specified time (e.g., 3 minutes) using a planetary mixer to ensure homogeneity.
-
Viscosity Measurement: Immediately after mixing, place the formulation in a rotational viscometer.
-
Data Acquisition: Measure the viscosity at regular intervals (e.g., every 15 minutes) at a constant shear rate and temperature (25°C).
-
Pot Life Definition: The pot life is defined as the time required for the initial viscosity of the mixture to double.[6]
Protocol 2: Curing Profile Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature and exotherm of the curing reaction.
Methodology:
-
Sample Preparation: Prepare the mixed silicone formulation as described in Protocol 1.
-
DSC Sample Encapsulation: Accurately weigh a small amount (5-10 mg) of the mixed formulation into an aluminum DSC pan and hermetically seal it.
-
DSC Analysis:
-
Place the sample pan and a reference pan in the DSC cell.
-
Equilibrate the cell at a low temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature well above the expected curing temperature (e.g., 200°C).
-
-
Data Analysis:
-
The onset of the exothermic curing peak indicates the temperature at which the inhibitor's effect is overcome and the reaction begins.
-
The area under the exothermic peak is proportional to the total heat of reaction, which can be used to compare the extent of cure for different inhibitor systems.[5]
-
Protocol 3: Characterization of Platinum-Inhibitor Complex Formation by NMR Spectroscopy
Objective: To qualitatively and quantitatively assess the interaction between the platinum catalyst and the inhibitor.
Methodology:
-
Sample Preparation: In an NMR tube, dissolve the platinum catalyst (e.g., Karstedt's catalyst) in a suitable deuterated solvent (e.g., CDCl3).
-
Initial Spectrum: Acquire a baseline NMR spectrum (e.g., 1H, 13C, or 195Pt NMR) of the catalyst solution.
-
Inhibitor Addition: Add a stoichiometric amount of the inhibitor (e.g., ECH) to the NMR tube and mix thoroughly.
-
Spectral Acquisition: Acquire NMR spectra at various time intervals and temperatures to monitor the formation of the platinum-inhibitor complex.
-
Data Analysis:
Conclusion and Future Perspectives
This compound is a highly effective and widely utilized inhibitor for platinum-catalyzed hydrosilylation, offering a desirable balance of extended pot life at ambient temperatures and rapid curing upon heating. However, for applications requiring even longer pot lives or lower curing temperatures, other inhibitors such as dimethyl maleate may present a more suitable alternative.
The choice of an inhibitor is not a one-size-fits-all decision and must be based on a thorough evaluation of the specific requirements of the application, including desired pot life, curing schedule, and the chemical nature of the silicone formulation. The experimental protocols detailed in this guide provide a robust framework for such evaluations, enabling researchers and developers to make informed decisions and optimize their catalytic systems for enhanced performance and processability.
Future research in this area will likely focus on the development of novel inhibitors with even greater control over the latency and activation of platinum catalysts, potentially through the use of photo- or chemo-switchable inhibitors that can be activated on demand.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Heterogeneous Inhibition of Homogeneous Reactions: Karstedt Catalyzed Hydrosilylation | Semantic Scholar [semanticscholar.org]
- 3. Buy this compound | 78-27-3 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. How to tailor flexible silicone elastomers with mechanical integrity: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00963E [pubs.rsc.org]
- 7. Competitive formation of DNA linkage isomers by a trinuclear platinum complex and the influence of pre-association - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multinuclear NMR spectroscopy and antitumor activity of novel platinum(II) complexes with 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethynyl-1-cyclohexanol
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. Handling and disposing of specialized reagents like 1-Ethynyl-1-cyclohexanol, a key building block in organic synthesis, requires a thorough understanding of its properties and a meticulous adherence to established protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Before any disposal procedure, a comprehensive understanding of the chemical's hazard profile is paramount. This compound is not a benign substance; its disposal plan is dictated by its specific chemical and toxicological properties.
According to its Safety Data Sheet (SDS), this compound presents several hazards:
-
Acute Toxicity: It is harmful if swallowed and toxic in contact with skin[1][2][3][4][5]. The oral LD50 in rats is reported as 580 mg/kg, and the dermal LD50 in rabbits is 967 mg/kg[1]. This toxicity necessitates the use of appropriate personal protective equipment (PPE) to prevent accidental exposure during handling and disposal.
-
Irritation: The compound causes serious skin and eye irritation[1][2][3][4].
-
Flammability: With a flash point of 73°C (163.4°F), it is classified as a combustible liquid[1]. While not highly flammable, it can ignite with a sufficient heat source. This property is a critical consideration for waste segregation and storage. Wastes from chemicals with a flashpoint below 60°C (140°F) are generally classified as ignitable hazardous wastes[6].
These hazards mandate that this compound be treated as a hazardous waste, and its disposal must comply with all federal, state, and local regulations[1][7]. It should never be disposed of down the drain or in regular trash[6][8].
| Hazard Classification | GHS Hazard Statement | Key Consideration for Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Prevent ingestion; ensure proper labeling of waste containers. |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | Wear appropriate gloves and lab coat to prevent skin contact. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Avoid direct contact; have emergency wash stations accessible. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Wear safety goggles or a face shield. |
| Combustible Liquid | Not explicitly stated, but flash point is 73°C | Segregate from strong oxidizers and sources of ignition. |
Part 1: Standard Disposal Protocol for Unused or Waste this compound
This protocol outlines the standard procedure for disposing of uncontaminated, surplus, or waste this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense against exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use tight-sealing safety goggles.
-
Skin and Body Protection: A lab coat is mandatory. Ensure it is clean and fully buttoned.
-
Work Area: All handling should be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors[7].
Step 2: Waste Collection and Containerization
Proper containerization is crucial to prevent leaks and ensure safe transport.
-
Select an Appropriate Container: Use a designated, leak-proof container that is compatible with this compound. Often, the original container is a suitable choice[6][9]. Glass or high-density polyethylene (HDPE) containers are generally acceptable. Do not use containers that may have held incompatible chemicals.
-
Label the Container: Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "Waste this compound"[6][8][9]. Include the approximate concentration if it is in a solution. Vague labels like "Solvent Waste" are not acceptable[6].
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste[6][9]. This prevents the release of vapors and reduces the risk of spills.
Step 3: Waste Segregation and Storage
Improper segregation of chemical waste is a common cause of laboratory incidents.
-
Segregate by Hazard Class: Store the this compound waste container with other flammable/combustible organic wastes.
-
Avoid Incompatibles: Keep the waste container away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these are incompatible[7].
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated, away from heat sources or open flames[7][8].
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste management company[6][10].
-
Contact EH&S: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Documentation: Complete any required waste manifests or pickup request forms accurately. This documentation is a legal requirement and ensures the waste is tracked from "cradle to grave."
Part 2: Emergency Procedures for Spills
In the event of a spill, a rapid and correct response is critical to mitigate hazards. The procedure will vary based on the size of the spill.
Small Spill Cleanup (Typically <100 mL in a fume hood)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Contain the Spill: Use a spill sock or absorbent pads to create a barrier around the spill to prevent it from spreading[11].
-
Absorb the Material: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container. Use non-sparking tools if available.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a mild detergent solution, followed by a water rinse[12].
-
Dispose of Cleanup Materials: All contaminated items, including gloves, absorbent pads, and wipes, must be placed in the hazardous waste container[11][12].
-
Label and Dispose: Seal and label the container as "Hazardous Waste: this compound Spill Debris" and arrange for disposal through EH&S.
Large Spill Cleanup (Typically >100 mL or any spill outside a fume hood)
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Isolate: If it is safe to do so, remove any nearby ignition sources and close the door to the laboratory.
-
Notify: Contact your institution's emergency response team or EH&S immediately. Provide them with the chemical name, the approximate quantity spilled, and the location.
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for large-scale hazardous material response[11]. Await the arrival of trained professionals.
The following diagram outlines the decision-making process for responding to a this compound spill.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and compliance. By understanding its hazards, meticulously following collection and segregation protocols, and being prepared for emergency spills, we can ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. Always consult your institution's specific waste disposal guidelines and Safety Data Sheets before handling any chemical.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. fishersci.com [fishersci.com]
- 8. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. samex-env.com [samex-env.com]
- 11. m.youtube.com [m.youtube.com]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
